molecular formula C10H6F8O2 B1333744 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 4063-48-3

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1333744
CAS No.: 4063-48-3
M. Wt: 310.14 g/mol
InChI Key: TYMCPUUDTMKLGP-UHFFFAOYSA-N
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Description

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a useful research compound. Its molecular formula is C10H6F8O2 and its molecular weight is 310.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMCPUUDTMKLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382097
Record name 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene
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Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4063-48-3
Record name 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4063-48-3
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic ether. The introduction of polyfluorinated alkyl chains onto an aromatic scaffold can significantly alter the physicochemical properties of the parent molecule. These modifications, including increased lipophilicity, metabolic stability, and altered electronic character, are of considerable interest in the field of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and the potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 4063-48-3[1][2][3]
Molecular Formula C₁₀H₆F₈O₂[1][2]
Molecular Weight 310.14 g/mol [1][2]
Appearance Liquid[3]
Boiling Point 97 °C[2]
Density (predicted) 1.443 ± 0.06 g/cm³[2]
Refractive Index 1.3879[2]
Flash Point 97-100 °C at 32 mmHg[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of similar aryl ethers is the Williamson ether synthesis . This method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would likely proceed from catechol (1,2-dihydroxybenzene).

Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed two-step synthesis involves the deprotonation of catechol to form the diphenoxide, followed by nucleophilic substitution with a suitable 1,1,2,2-tetrafluoroethylating agent.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) Catechol Catechol (1,2-Dihydroxybenzene) Diphenoxide Catecholate Dianion Catechol->Diphenoxide Reaction Base 2 eq. Strong Base (e.g., NaH, K₂CO₃) Base->Diphenoxide Solvent1 Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent1->Diphenoxide Target This compound Diphenoxide->Target Reaction Tetrafluoroethylating_agent 2 eq. 1,1,2,2-Tetrafluoroethylating Agent (e.g., HCF₂CF₂-LG, where LG is a good leaving group like I, Br, OTs) Tetrafluoroethylating_agent->Target Solvent2 Polar Aprotic Solvent Solvent2->Target

Proposed Williamson Ether Synthesis Pathway
Hypothetical Experimental Protocol

Materials:

  • Catechol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • 1-Iodo-1,1,2,2-tetrafluoroethane (or another suitable tetrafluoroethylating agent)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: To a stirred solution of catechol (1.0 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (2.2 eq.) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting solution of the catecholate dianion to 0 °C and add a solution of 1-iodo-1,1,2,2-tetrafluoroethane (2.2 eq.) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous phase with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H NMR 7.0 - 7.3MultipletAromatic protons on the benzene ring.
5.9 - 6.4Triplet of triplets (tt)Protons on the terminal CHF₂ group, coupled to the adjacent CF₂ group and the geminal fluorine.
¹³C NMR 145 - 150SingletAromatic carbons directly attached to the oxygen atoms.
120 - 130SingletOther aromatic carbons.
115 - 125TripletCarbon of the OCF₂ group, coupled to the two attached fluorine atoms.
105 - 115TripletCarbon of the CHF₂ group, coupled to the two attached fluorine atoms.
¹⁹F NMR -85 to -95TripletFluorine atoms of the OCF₂ group, coupled to the adjacent CHF₂ group.
-135 to -145Doublet of triplets (dt)Fluorine atoms of the CHF₂ group, coupled to the geminal proton and the adjacent OCF₂ group.
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310. Fragmentation may involve the loss of the tetrafluoroethoxy side chains or parts thereof.

Predicted Fragmentation Pathway:

G M [C₁₀H₆F₈O₂]⁺˙ (M⁺˙, m/z = 310) Frag1 [M - CHF₂]⁺ (m/z = 259) M->Frag1 - •CHF₂ Frag2 [M - OCF₂CHF₂]⁺ (m/z = 209) M->Frag2 - •OCF₂CHF₂ Frag3 [C₆H₄O₂]⁺˙ (m/z = 110) Frag2->Frag3 - OCF₂CHF₂

Predicted Mass Spectrometry Fragmentation
Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3050 - 3100Aromatic C-H stretchMedium
2980 - 3050Aliphatic C-H stretch (CHF₂)Weak
1580 - 1600, 1450 - 1500Aromatic C=C stretchMedium to Strong
1200 - 1300Aryl-O-C stretch (asymmetric)Strong
1000 - 1150C-F stretchVery Strong

Applications in Drug Development and Research

While specific biological activities of this compound have not been reported, the incorporation of fluoroalkoxy groups into organic molecules is a well-established strategy in medicinal chemistry.

Rationale for Use in Drug Design

The tetrafluoroethoxy groups can impart several desirable properties to a drug candidate:

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, potentially increasing the half-life of a drug.

  • Enhanced Lipophilicity: The fluorinated groups can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. This can lead to improved binding affinity and selectivity for a biological target.

  • Conformational Control: The steric bulk of the tetrafluoroethoxy groups can restrict the rotation of the molecule, locking it into a more bioactive conformation.

Potential Research Applications

Given its structure, this compound could serve as a valuable building block for the synthesis of novel drug candidates. Its ortho-disubstitution pattern provides a scaffold for creating molecules with specific three-dimensional arrangements of functional groups. It may also find use in proteomics research, potentially as a component of chemical probes or labeling agents.[1]

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid breathing fumes or vapors.[4]

  • Storage: Store in a tightly closed container in a cool, dry place.[4]

Conclusion

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data is scarce, its synthesis can be reasonably proposed via a Williamson ether synthesis. The presence of the tetrafluoroethoxy groups is expected to confer properties such as increased metabolic stability and lipophilicity, making it an interesting scaffold for the design of new bioactive molecules. Further research is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to the Proposed Synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound of interest for applications in medicinal chemistry, materials science, and agrochemicals. Due to the limited availability of a specific, published synthetic protocol for this molecule, this document details a robust and well-established method, the Williamson ether synthesis, as a highly plausible route. This guide provides a comprehensive, step-by-step experimental protocol, a summary of expected quantitative data, and a visualization of the synthetic pathway to aid researchers in the preparation of this and structurally related compounds.

Introduction

Fluorinated organic molecules are of significant interest across various scientific disciplines due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound is an aromatic ether distinguished by the presence of two tetrafluoroethoxy substituents on a benzene ring. These fluorine-rich side chains are expected to confer valuable properties to the molecule, making it a target for investigation in drug discovery and materials science. This guide proposes a practical synthetic approach to this compound, leveraging the classical Williamson ether synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step, one-pot Williamson ether synthesis. The reaction commences with the deprotonation of catechol (1,2-dihydroxybenzene) using a suitable base to form the corresponding diphenoxide. This is followed by the nucleophilic attack of the diphenoxide on a reactive tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate.

Synthesis_Pathway Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Catecholate Dianion Catechol->Intermediate Deprotonation Base Base (e.g., NaH, K2CO3) Tetrafluoroethyl_Triflate 1,1,2,2-Tetrafluoroethyl Trifluoromethanesulfonate Product This compound Intermediate->Product SN2 Reaction

Caption: Proposed Williamson ether synthesis pathway for this compound.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on established Williamson ether synthesis procedures for analogous compounds.[1][2][3]

Materials and Reagents
  • Catechol (99%+)

  • Sodium hydride (60% dispersion in mineral oil) or anhydrous potassium carbonate

  • 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate (synthesis required or custom synthesis)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile[1]

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Proposed Synthesis of 1,1,2,2-Tetrafluoroethyl Trifluoromethanesulfonate

This reactive tetrafluoroethylating agent can be prepared from 1,1,2,2-tetrafluoroethanol and trifluoromethanesulfonic anhydride, analogous to the synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate.[4]

  • To a stirred solution of 1,1,2,2-tetrafluoroethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction progress can be monitored by 19F NMR.

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation under reduced pressure.

Proposed Synthesis of this compound
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add catechol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Deprotonation: While stirring under a nitrogen atmosphere, add sodium hydride (2.2 eq of a 60% dispersion in mineral oil) portion-wise at 0 °C. Alternatively, anhydrous potassium carbonate (2.5 eq) can be used as the base.[5] Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the catecholate dianion.

  • Alkylation: Cool the reaction mixture to 0 °C and add a solution of 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (2.5 eq) in anhydrous DMF dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-100 °C and stir for 4-8 hours.[1][6] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the target compound.

ParameterValue
Molecular Formula C10H6F8O2
Molecular Weight 310.14 g/mol
Appearance Expected to be a colorless liquid or a low-melting solid.
Boiling Point Not reported; estimated to be higher than (1,1,2,2-tetrafluoroethoxy)benzene (152-153 °C).
Expected Yield 50-95% based on typical Williamson ether synthesis reactions.[1][6]
1H NMR (Predicted)Aromatic protons (AA'BB' system or complex multiplet) around 7.0-7.4 ppm. A triplet of triplets for the -OCH2CH F2 proton around 6.0-6.5 ppm.
13C NMR (Predicted)Aromatic carbons in the range of 110-150 ppm. The -OC H2CF2H carbon around 60-70 ppm (as a triplet due to C-F coupling). The -OCH2C F2H carbon around 110-120 ppm (as a triplet of triplets due to C-F coupling).
19F NMR (Predicted)Two signals are expected for the two non-equivalent fluorine atoms in the -CF2CF2H group. The chemical shifts would be in the typical range for fluoroalkanes.
Mass Spectrum (EI) Molecular ion peak (M+) at m/z = 310. Fragmentation pattern would likely show loss of C2HF4O and related fragments.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. It should be handled with extreme care under an inert atmosphere.

  • Trifluoromethanesulfonic anhydride and its derivatives are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are required for this reaction. Ensure all glassware is thoroughly dried before use.

  • The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent side reactions with moisture and oxygen.

Conclusion

This technical guide provides a detailed and practical, albeit proposed, synthetic pathway for this compound using the Williamson ether synthesis. The provided experimental protocol, based on well-established chemical principles and analogous reactions, offers a solid starting point for researchers aiming to synthesize this and related fluorinated aryl ethers. The successful synthesis and characterization of this compound will contribute to the growing library of fluorinated molecules available for a wide range of scientific and industrial applications.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the precise molecular structure and conformation of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is limited. This guide provides a comprehensive overview based on established principles of organic chemistry, computational modeling, and generalized experimental protocols for analogous compounds. The quantitative data presented herein is predictive and intended to serve as a reference for future experimental and computational investigations.

Introduction

This compound is a fluorinated aromatic ether. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and conformational preferences. These modifications are of particular interest in the fields of materials science and drug discovery. This guide delves into the anticipated molecular structure, conformational landscape, and the experimental and computational methodologies required for the comprehensive characterization of this compound.

Molecular Structure and Properties

This compound consists of a central benzene ring substituted at the 1 and 2 positions with tetrafluoroethoxy groups (-OCHF₂CF₂H). The presence of these bulky and highly electronegative substituents dictates the molecule's geometry and electronic properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₆F₈O₂
Molecular Weight 310.14 g/mol
Boiling Point ~230-240 °C (at 760 mmHg)
Density ~1.5 g/cm³
LogP ~3.5

Conformational Analysis

The conformational flexibility of this compound arises primarily from the rotation around the C(aryl)-O and C-C bonds of the ethoxy side chains. The dihedral angles τ₁ (C2-C1-O-C) and τ₂ (C1-C2-O-C) will largely determine the overall shape of the molecule. Due to steric hindrance between the two bulky tetrafluoroethoxy groups, a planar conformation where both side chains lie in the plane of the benzene ring is expected to be energetically unfavorable.

Computational modeling, employing methods such as Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of such molecules. A typical workflow for this analysis is outlined below.

G Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Force Field-Based Conformational Search (e.g., MMFF94) A->B C Clustering of Conformers B->C D DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G*) C->D E Frequency Calculations and Thermodynamic Analysis D->E F Identification of Global Minimum and Low-Lying Conformers E->F

Caption: A generalized workflow for the computational conformational analysis of flexible molecules.

The relative orientation of the two tetrafluoroethoxy groups is anticipated to be a key determinant of the molecule's overall dipole moment and its ability to interact with other molecules.

Predicted Spectroscopic Data

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm)

NucleusPredicted Chemical Shift (δ)Multiplicity
¹H NMR
Ar-H7.0 - 7.3m
-OCHF₂6.0 - 6.5tt
¹³C NMR
Ar-C (ipso)145 - 150t
Ar-C120 - 130d
-OCHF₂110 - 115tq
-CF₂H105 - 110dt
¹⁹F NMR
-OCHF₂-80 to -90d
-CF₂H-130 to -140t

Predicted multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Coupling constants are not predicted here but would be crucial for definitive assignment.

Experimental Protocols

The definitive characterization of this compound requires a combination of synthesis and analytical techniques.

Synthesis

A plausible synthetic route to this compound would involve the Williamson ether synthesis starting from catechol (1,2-dihydroxybenzene) and a suitable tetrafluoroethylating agent.

G Proposed Synthesis of this compound A Catechol D Reaction Mixture A->D B Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) B->D C Tetrafluoroethylating Agent (e.g., 1,1,2,2-tetrafluoroethyl tosylate) C->D E Workup and Purification (e.g., Extraction, Chromatography) D->E F This compound E->F

Caption: A generalized synthetic scheme for the preparation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon multiplicities.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, appropriate spectral width for fluorinated compounds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure and crystal packing.

Protocol:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images while rotating the crystal.

  • Data Reduction and Structure Solution:

    • Integrate the diffraction spots and apply corrections for absorption and other experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods.

  • Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters against the experimental data to obtain the final structural model.

G Workflow for Single-Crystal X-ray Diffraction A Single Crystal Growth B Crystal Mounting and Data Collection A->B C Data Reduction and Correction B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Final Structural Model E->F

Physical and chemical properties of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Introduction

This compound, with the CAS Number 4063-48-3, is a fluorinated organic compound.[1][2][3] Its structure, featuring a benzene ring substituted with two tetrafluoroethoxy groups at the ortho positions, imparts unique chemical properties. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physical and chemical properties, a plausible synthetic route, safety information, and a general experimental workflow. This compound is primarily utilized as a chemical intermediate in various research applications.[1][4]

Physical and Chemical Properties

This compound is a liquid at ambient temperature.[2] The core physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 4063-48-3[1][2][3][4][5]
Molecular Formula C₁₀H₆F₈O₂[3]
Molecular Weight 310.14 g/mol [2][3]
Physical Form Liquid[2]
Boiling Point 97 °C[1][3]
Density 1.443 g/cm³ (Predicted)[1][3]
Refractive Index 1.3879[1][3]
Flash Point 97-100°C at 32mm Hg[2]
InChI Key TYMCPUUDTMKLGP-UHFFFAOYSA-N[2]
Storage Temperature Ambient Temperature[2]

Reactivity and Synthesis

The reactivity of this compound is influenced by the electron-withdrawing nature of the tetrafluoroethoxy groups. These groups deactivate the benzene ring towards electrophilic substitution.[6][7] The compound is stable under normal storage and handling conditions.[8] However, it is incompatible with strong acids, strong bases, and strong oxidizing agents.[8]

While specific synthesis protocols for this compound are not detailed in the provided search results, a plausible synthetic route can be proposed based on Williamson ether synthesis, analogous to the synthesis of similar compounds like 1,4-bis(2,2,2-trifluoroethoxy)benzene.[9] This would involve the reaction of catechol (1,2-dihydroxybenzene) with a suitable tetrafluoroethylating agent.

G Proposed Synthesis of this compound catechol Catechol (1,2-Dihydroxybenzene) reaction Williamson Ether Synthesis catechol->reaction tf_agent Tetrafluoroethylating Agent (e.g., Tetrafluoroethylene) tf_agent->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Purification (e.g., Distillation) workup->purification Crude Product product This compound purification->product Purified Product

Proposed synthesis workflow.

Experimental Protocols

Detailed experimental protocols for determining the specific physical properties of this compound are not available in the search results. However, a generalized workflow for determining a key property such as the boiling point is presented below. This standard procedure is applicable to many liquid chemical compounds.

General Protocol: Boiling Point Determination by Distillation
  • Apparatus Setup : A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation : A measured volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating : The flask is gently heated using a heating mantle. The vapor will begin to rise and pass into the condenser.

  • Equilibrium : The temperature is monitored. The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, observed as the point when the condensate is consistently dripping into the receiving flask.

  • Pressure Correction : The atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure if necessary.

G General Workflow for Boiling Point Determination setup Assemble Distillation Apparatus sample Add Sample and Boiling Chips to Flask setup->sample heat Apply Gentle Heat sample->heat observe Monitor Temperature and Condensation heat->observe record Record Stable Temperature (Boiling Point) observe->record correct Correct for Atmospheric Pressure record->correct result Final Boiling Point correct->result G Interrelation of Chemical Properties structure Molecular Structure (C₁₀H₆F₈O₂) mw Molecular Weight (310.14 g/mol) structure->mw substituents Substituents (-OCHF₂CF₂H) structure->substituents bp Boiling Point (97 °C) mw->bp influences density Density (1.443 g/cm³) mw->density influences reactivity Reactivity (Deactivated Ring) substituents->reactivity determines safety Safety Hazards (Irritant) substituents->safety contributes to reactivity->safety informs

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

This technical guide provides a comprehensive overview of this compound (CAS No. 4063-48-3), a fluorinated aromatic ether with significant potential in medicinal chemistry and materials science. This document collates available physicochemical data, outlines a representative synthetic protocol, and discusses its applications based on the unique properties conferred by its tetrafluoroethoxy substituents.

Core Chemical and Physical Properties

This compound is a liquid at room temperature with a unique combination of properties derived from its aromatic core and fluorinated ether side chains.[1][2][3] The presence of eight fluorine atoms significantly influences its electronic characteristics, stability, and lipophilicity.

Table 1: Physicochemical and Safety Data
PropertyValueReference
CAS Number 4063-48-3[1][3]
Molecular Formula C₁₀H₆F₈O₂[3]
Molecular Weight 310.14 g/mol [3]
Physical Form Liquid
Boiling Point 97 °C[1]
Density 1.443 g/cm³[1]
Refractive Index 1.3879[1]
Flash Point 97-100 °C (at 32 mmHg)
Storage Temperature Ambient
GHS Signal Word Warning[4]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

Synthesis Methodology

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis.[5][6] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, catechol (1,2-dihydroxybenzene) is deprotonated to form a dianion, which then reacts with a 1,1,2,2-tetrafluoroethylating agent.

Experimental Protocol: Representative Williamson Ether Synthesis

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar aromatic ethers.[7]

Reagents:

  • Catechol

  • Sodium Hydride (NaH) or another strong base (e.g., Potassium Carbonate)

  • 1-Bromo-1,1,2,2-tetrafluoroethane or 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add catechol and anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add sodium hydride portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the disodium catecholate.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the 1,1,2,2-tetrafluoroethylating agent (e.g., 1-bromo-1,1,2,2-tetrafluoroethane) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Catechol Catechol Deprotonation Deprotonation Catechol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Alkylating_Agent 1,1,2,2-Tetrafluoroethyl Halide/Triflate Alkylation SN2 Alkylation Alkylating_Agent->Alkylation Solvent Anhydrous DMF Solvent->Deprotonation Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Fig. 1: Williamson Ether Synthesis Workflow

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Aromatic C-H6.9 - 7.2MultipletThe four protons on the benzene ring would appear as a complex multiplet.
-OCF₂CF₂H 5.9 - 6.2Triplet of Triplets (tt)The terminal proton is coupled to two geminal fluorine atoms and two vicinal fluorine atoms.
¹³C NMR
Aromatic C -O145 - 150SingletThe two carbons directly attached to the oxygen atoms.
Aromatic C -H120 - 125SingletThe four carbons bearing hydrogen atoms.
-OC F₂CF₂H115 - 120TripletCarbon coupled to two fluorine atoms.
-OCF₂C F₂H108 - 113TripletCarbon coupled to two fluorine atoms.
Table 3: Predicted IR Spectroscopy Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H StretchMedium
2980 - 2900Aliphatic C-H Stretch (-CF₂H)Weak
1580, 1490Aromatic C=C StretchMedium-Strong
1300 - 1000C-F StretchVery Strong
1250 - 1200Aryl-O StretchStrong
750 - 730C-H Out-of-plane bend (1,2-disubstituted)Strong

Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several advanced fields. Its primary role is as a key intermediate or building block in the synthesis of more complex molecules.[2]

Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[8][9][10] The tetrafluoroethoxy groups in this molecule can impart several beneficial properties:

  • Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism, potentially increasing the half-life of a drug.[8]

  • Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[10]

  • Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[8]

DrugDev_Logic cluster_input Input Compound cluster_properties Key Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes Input This compound P1 Metabolic Stability P2 Increased Lipophilicity P3 Modulated Acidity/Basicity P4 Altered Conformation O4 Reduced Metabolic Degradation P1->O4 O1 Improved Membrane Permeability P2->O1 O3 Increased Bioavailability P2->O3 O2 Enhanced Target Binding Affinity P3->O2 P4->O2

Fig. 2: Rationale for Use in Drug Development
Materials Science

Fluorinated compounds are integral to the development of advanced materials.[1] The properties of this compound suggest its utility in creating polymers and other materials with:

  • High Thermal Stability: The strength of C-F bonds contributes to resistance to thermal degradation.

  • Chemical Resistance: Fluorinated ethers are generally inert to many chemicals.

  • Low Surface Energy: This can be exploited to create hydrophobic and oleophobic (non-stick) surfaces.

  • Unique Dielectric Properties: The high electronegativity of fluorine makes such compounds candidates for use in electronic components and insulators.

This molecule serves as a valuable building block for researchers aiming to leverage the unique and powerful effects of fluorine substitution in both biological and material systems.

References

Spectroscopic Profile of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS Number: 4063-48-3).[1][2] Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines general experimental protocols for acquiring such data and includes visualizations of key processes to aid researchers in their analytical endeavors.

Introduction

This compound is a fluorinated aromatic ether. The presence of the tetrafluoroethoxy groups significantly influences its chemical and physical properties, making its structural elucidation and characterization crucial for its application in research and development. Spectroscopic techniques are indispensable for confirming the identity and purity of such compounds. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar fluoroaromatic and ether compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Multiplet4HAromatic protons (AA'BB' system)
~ 6.1 - 6.5Triplet of triplets2H-OCHF₂-CH F₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 148Aromatic C-O
~ 125Aromatic C-H
~ 122Aromatic C-H
~ 115 (triplet)-O-C HF₂
~ 108 (triplet of triplets)-OCHF₂-C F₂H

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -90Doublet of triplets-O-CF₂ -CHF₂
~ -138Doublet of triplets-OCF₂-CF₂ H
Infrared (IR) Spectroscopy

Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[3][4] For this compound, strong absorptions from C-F bonds are also expected.

Table 4: Predicted Significant IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongAromatic C=C ring stretch
1280 - 1200StrongAryl-O stretch
1200 - 1000Very StrongC-F stretch
1150 - 1050StrongAliphatic C-O stretch
800 - 700StrongAromatic C-H out-of-plane bend (ortho-disubstituted)
Mass Spectrometry (MS)

The molecular weight of this compound is 310.14 g/mol .[2] The mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of the tetrafluoroethoxy groups.

Table 5: Predicted Key Mass Spectrometry Fragments

m/zIon
310[C₁₀H₆F₈O₂]⁺ (Molecular Ion)
209[M - OCF₂CF₂H]⁺
181[M - OCF₂CF₂H - CO]⁺
121[C₆H₅O-CF₂]⁺
109[C₆H₅O₂]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy
  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS, which will provide fragmentation information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Prep Prepare Sample (Dissolve/Dilute/Thin Film) NMR_Acq NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR_Acq IR_Acq IR Spectroscopy Prep->IR_Acq MS_Acq Mass Spectrometry Prep->MS_Acq Proc Process Raw Data (FT, Baseline Correction) NMR_Acq->Proc IR_Acq->Proc MS_Acq->Proc Analysis Spectral Interpretation (Peak Assignment, Structure Elucidation) Proc->Analysis

Figure 1. General workflow for spectroscopic analysis.

Mass_Spec_Fragmentation Molecule This compound (M) Ionization Ionization (e.g., Electron Impact) Molecule->Ionization MolecularIon Molecular Ion [M]⁺˙ m/z = 310 Ionization->MolecularIon NeutralLoss1 - •OCF₂CF₂H MolecularIon->NeutralLoss1 NeutralLoss2 - •CF₂CF₂H, - CO MolecularIon->NeutralLoss2 Fragment1 Fragment Ion [M - OCF₂CF₂H]⁺ Fragment2 Fragment Ion [C₆H₅O]⁺ NeutralLoss1->Fragment1 NeutralLoss2->Fragment2

Figure 2. Predicted key fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound, which can serve as a valuable resource for its identification and characterization. While experimental data is currently scarce in the public domain, the predictions herein are based on sound chemical principles and data from analogous structures. The provided general experimental protocols and workflow diagrams offer practical guidance for researchers working with this and similar compounds. It is recommended that experimental data be acquired to validate and refine these predictions.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic ether, a class of compounds known for their high thermal stability and chemical resistance.[1][2] These properties make them suitable for applications in demanding environments, such as high-temperature lubricants and heat-transfer fluids. Thermogravimetric analysis (TGA) is a critical technique for characterizing the thermal stability of such materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound and a detailed protocol for its analysis.

Data Presentation: Predicted Thermogravimetric Analysis Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound, performed under a nitrogen atmosphere. These values are illustrative and based on the typical thermal behavior of high-performance fluorinated liquids.

ParameterExpected ValueDescription
Onset of Decomposition (Tonset) 350 - 400 °CThe temperature at which significant mass loss begins. Fluorinated ethers are known for their high thermal stability.[2]
Temperature of Maximum Decomposition Rate (Tpeak) 400 - 450 °CThe temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve.
Percent Mass Loss (Total) >95%The total percentage of the initial sample mass lost upon heating to 600 °C, indicating volatilization or decomposition.
Residue at 600 °C <5%The percentage of the initial sample mass remaining at the end of the analysis, which is expected to be minimal for a pure liquid compound.

Experimental Protocol

This section details a standard methodology for conducting the thermogravimetric analysis of liquid samples such as this compound.

1. Instrument and Materials

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of heating to at least 600 °C with a sensitive microbalance.

  • Sample Pans: Platinum or ceramic sample pans are recommended for high-temperature analysis.

  • Sample: this compound, analytical grade.

  • Purge Gas: High-purity nitrogen (99.999%).

  • Micropipette: For accurate dispensing of the liquid sample.

2. Instrument Preparation and Calibration

  • Ensure the TGA instrument is clean and the balance is tared.

  • Perform temperature and mass calibrations according to the manufacturer's guidelines. Curie point standards are typically used for temperature calibration.

  • Set the nitrogen purge gas flow rate. A typical rate is 20-50 mL/min to maintain an inert atmosphere and remove evolved gases.

3. Sample Preparation

  • Place a clean, empty sample pan onto the TGA balance and tare it.

  • Using a micropipette, carefully dispense 5-10 mg of this compound into the sample pan.

  • Record the exact initial sample mass.

4. TGA Analysis Parameters

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

    • Hold at 600 °C for 5 minutes to ensure completion of any thermal events.

  • Atmosphere: Nitrogen, flowing at a constant rate.

5. Data Collection and Analysis

  • Initiate the TGA run and record the mass loss as a function of temperature.

  • The resulting data will be a TGA curve (mass vs. temperature) and a derivative TGA (DTG) curve (rate of mass loss vs. temperature).

  • From the TGA curve, determine the onset temperature of decomposition and the total mass loss.

  • From the DTG curve, identify the peak temperature(s) of decomposition.

6. Evolved Gas Analysis (Optional)

For a more detailed analysis of the decomposition products, the TGA can be coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS).[4] This allows for the identification of gaseous species released during thermal degradation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the thermogravimetric analysis experiment and a simplified representation of the thermal decomposition process.

TGA_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase cluster_output Output inst_prep Instrument Preparation (Calibration, Purge Gas Setup) sample_prep Sample Preparation (5-10 mg liquid in pan) inst_prep->sample_prep tga_run TGA Run (Ramp 10°C/min to 600°C) sample_prep->tga_run data_acq Data Acquisition (Mass vs. Temperature) tga_run->data_acq data_proc Data Analysis (T-onset, T-peak, Mass Loss) data_acq->data_proc report Technical Report & Interpretation data_proc->report

Caption: Workflow for Thermogravimetric Analysis.

Decomposition_Pathway compound This compound (Liquid) heat Heat (Δ) compound->heat products Volatile Decomposition Products (e.g., smaller fluorinated compounds, CO, CO2) heat->products Primary Pathway residue Minimal Char Residue heat->residue Minor Pathway

Caption: Simplified Thermal Decomposition Pathway.

References

The Tetrafluoroethoxy Group: A Technical Guide to its Potent Electron-Withdrawing Effects on Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. Fluorinated functional groups are prized for their ability to enhance metabolic stability, increase binding affinity, and alter electronic characteristics. Among these, the 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is a substituent of significant interest. Its unique electronic profile, dominated by a powerful inductive electron-withdrawing effect, profoundly influences the reactivity and properties of aromatic systems. This technical guide provides an in-depth analysis of the electron-withdrawing nature of the tetrafluoroethoxy group when attached to a benzene ring, offering quantitative data for related substituents, detailed experimental protocols for property determination, and visual diagrams to elucidate key concepts.

Electronic Profile of the 1,1,2,2-Tetrafluoroethoxy Group

The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect (I) and the resonance effect (R).[1]

  • Inductive Effect (-I): The 1,1,2,2-tetrafluoroethoxy group contains four highly electronegative fluorine atoms. These atoms potently withdraw electron density through the sigma (σ) bond framework. This strong pull of electrons away from the benzene ring is the dominant characteristic of the -OCF₂CF₂H group, making it a powerful electron-withdrawing substituent.[2][3] This deactivates the ring towards electrophilic aromatic substitution by reducing its nucleophilicity.[4]

  • Resonance Effect (+R): The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density via resonance would typically be an activating, ortho, para-directing effect. However, the adjacent, strongly electron-withdrawing tetrafluoroethyl moiety significantly diminishes the electron-donating capability of the oxygen atom. Consequently, the strong -I effect overwhelmingly surpasses the weak +R effect, defining the group's net character as strongly deactivating.

Electronic_Effects cluster_group 1,1,2,2-Tetrafluoroethoxy Group (-OCF₂CF₂H) cluster_effects Electronic Effects cluster_outcome Overall Impact on Benzene Ring Group -OCF₂CF₂H Inductive Strong Inductive Withdrawal (-I) Group->Inductive Due to 4 F atoms Resonance Weak Resonance Donation (+R) Group->Resonance Due to O lone pairs NetEffect Potent Electron- Withdrawing Effect Inductive->NetEffect Dominant Resonance->NetEffect Subordinate Reactivity Deactivation toward Electrophilic Aromatic Substitution NetEffect->Reactivity

Quantitative Analysis: Hammett Constants

The electronic effect of a substituent is quantified using Hammett constants (σ). These constants are derived from the dissociation constants of substituted benzoic acids in water at 25°C.[5] An electron-withdrawing group stabilizes the carboxylate anion, increasing the acidity (lowering the pKa) of the benzoic acid, which corresponds to a positive σ value.[6]

While specific, experimentally-derived Hammett constants for the 1,1,2,2-tetrafluoroethoxy group are not readily found in surveyed literature, we can infer its properties by comparing it to other well-characterized fluorinated and electron-withdrawing groups. The strong inductive nature of the -OCF₂CF₂H group suggests its σ values would be significantly positive, likely comparable to or stronger than the trifluoromethyl (-CF₃) group and approaching that of the nitro (-NO₂) group.

Table 1: Hammett Constants for Selected Electron-Withdrawing Groups

Substituent Groupσmetaσpara
-H0.000.00
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
-CF₃0.430.54
-CN0.560.66
-COCH₃0.380.50
-NO₂0.710.78
-OCF₂CF₂H (Predicted > 0.4) (Predicted > 0.5)

Data compiled from various sources.[7][8] Predicted values for -OCF₂CF₂H are based on qualitative assessment of its electronic structure.

Experimental Protocols

Protocol 1: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

The Hammett constant σₚ for the -OCF₂CF₂H group can be determined from the pKa of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid.[9][10][11][12] A plausible synthesis for this key intermediate is outlined below.

// Workflow "Phenol" -> "Step1"; "TFE" -> "Step1"; "Base" -> "Step1"; "Solvent" -> "Step1"; "Step1" -> "Intermediate" [label="Forms ether linkage"]; "Intermediate" -> "Step2" [label="Base (e.g., NaOH)"]; "Step2" -> "Step3" [label="Acid (e.g., HCl)"]; "Step3" -> "FinalProduct" [label="Precipitation &\nPurification"]; } Figure 2: General workflow for the synthesis of the target benzoic acid.

Methodology:

  • Ether Formation: To a solution of methyl 4-hydroxybenzoate (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF, tetrafluoroethylene gas is bubbled at a controlled temperature and pressure. The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup and Isolation of Ester: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate.

  • Saponification: The crude ester is dissolved in a mixture of methanol and aqueous sodium hydroxide (2.0 eq) and heated to reflux for 2-4 hours.

  • Acidification and Product Isolation: After cooling to room temperature, the methanol is removed in vacuo. The remaining aqueous solution is diluted with water and acidified to pH 1-2 with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa), which is essential for calculating the Hammett constant.[13]

Materials and Equipment:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • Beakers

  • 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (analyte)

  • Benzoic acid (reference standard)

  • Standardized ~0.05 M NaOH solution (titrant)

  • Solvent: A mixed solvent system (e.g., 50:50 ethanol-water) is often used for solubility.

Procedure:

  • Electrode Calibration: The pH meter is calibrated using standard buffer solutions (pH 4.00, 7.00, and 10.00).

  • Sample Preparation: A precise mass of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid (e.g., 0.2 mmol) is dissolved in a fixed volume (e.g., 50 mL) of the chosen solvent mixture in a beaker.

  • Titration: The beaker is placed on a magnetic stirrer, the calibrated electrode is immersed in the solution, and an initial pH reading is recorded. The standardized NaOH solution is added from the burette in small, precise increments (e.g., 0.2 mL).

  • Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. Data is collected well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point (Veq) is determined from the point of maximum slope on the curve (or by using the first or second derivative).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (Veq/2).[14] This value can be read directly from the graph or interpolated from the data.

  • Hammett Constant Calculation: The procedure is repeated for the unsubstituted benzoic acid under identical conditions to determine its pKa (pKa₀). The Hammett constant (σₚ) is then calculated using the formula:

    σₚ = pKa₀ - pKa

Conclusion

The 1,1,2,2-tetrafluoroethoxy group is a potent electron-withdrawing substituent that significantly deactivates the benzene ring through a dominant inductive effect. While specific experimental Hammett constants are not widely published, its electronic profile places it among the stronger electron-withdrawing groups used in organic synthesis. The protocols outlined in this guide provide a clear pathway for the synthesis of key intermediates and the precise experimental determination of the pKa value required to quantify its electronic influence. For researchers in drug discovery and materials science, harnessing the powerful effects of the -OCF₂CF₂H group offers a valuable tool for the rational design of molecules with tailored electronic properties, enhanced metabolic stability, and novel functionalities.

References

Navigating the Safety Landscape of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical safety and handling protocols for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS number: 4063-48-3). The information presented herein is collated from publicly available Safety Data Sheets (SDS) to ensure a high standard of accuracy and relevance for laboratory and research applications. Due to a lack of extensive toxicological studies, this guide emphasizes precautionary principles for handling chemicals with unknown long-term effects.

Chemical Identification and Properties

This section provides fundamental identification and physical property data for this compound.

IdentifierValue
CAS Number 4063-48-3
Synonyms Benzene, 1,2-bis(1,1,2,2-tetrafluoroethoxy)-
Molecular Formula C₁₀H₆F₈O₂
Molecular Weight 310.14 g/mol
Physical PropertyValue
Appearance Liquid
Boiling Point 97 °C
Density 1.443 g/cm³ (Predicted)
Refractive Index 1.3879
Storage Temperature Room Temperature

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat or other protective clothing should be worn.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.
Engineering Controls

Engineering controls are designed to isolate personnel from the chemical hazard.

Control TypeDescription
Ventilation Work should be conducted in a chemical fume hood.
Eyewash Stations Easily accessible and regularly maintained eyewash stations are essential.
Safety Showers A safety shower should be in close proximity to the handling area.
Storage

Proper storage is crucial to prevent accidents and maintain the chemical's integrity.

Storage ConditionRequirement
Container Keep in a tightly closed container.
Environment Store in a cool, dry, and well-ventilated area.
Incompatible Materials Store away from strong oxidizing agents.

Experimental Workflow for Safe Handling

The following diagram illustrates a generalized workflow for safely handling this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Chemical Weigh/Measure Chemical Prepare Work Area->Weigh/Measure Chemical In Fume Hood Perform Experiment Perform Experiment Weigh/Measure Chemical->Perform Experiment Transfer to Waste Transfer to Waste Perform Experiment->Transfer to Waste Decontaminate Work Area Decontaminate Work Area Transfer to Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A typical experimental workflow for handling hazardous chemicals.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response

The following flowchart outlines the appropriate response to a chemical spill.

cluster_small_spill Small Spill cluster_large_spill Large Spill Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Assess Spill Size Assess Spill Size Alert Supervisor->Assess Spill Size Contain with Absorbent Contain with Absorbent Assess Spill Size->Contain with Absorbent Small Contact EHS Contact EHS Assess Spill Size->Contact EHS Large Collect and Dispose Collect and Dispose Contain with Absorbent->Collect and Dispose Follow EHS Instructions Follow EHS Instructions Contact EHS->Follow EHS Instructions

Caption: A decision-making flowchart for chemical spill response.

Toxicological Information and Signaling Pathways

Currently, there is a significant lack of publicly available data regarding the detailed toxicological profile of this compound. No peer-reviewed studies detailing its mechanism of action, specific signaling pathways affected, or comprehensive in vivo/in vitro toxicity data were identified. The provided hazard classifications are based on computational predictions and data from analogous compounds. Therefore, it is imperative to handle this chemical with the utmost caution, assuming it may have uncharacterized hazardous properties.

The following diagram represents a logical workflow for assessing chemical hazards in the absence of complete data, which is applicable in this case.

Identify Chemical Identify Chemical Search for Existing Data Search for Existing Data Identify Chemical->Search for Existing Data Data Available? Data Available? Search for Existing Data->Data Available? SDS, Literature Follow Known Protocols Follow Known Protocols Data Available?->Follow Known Protocols Yes Assess Analogous Compounds Assess Analogous Compounds Data Available?->Assess Analogous Compounds No Develop Strict Handling Procedures Develop Strict Handling Procedures Follow Known Protocols->Develop Strict Handling Procedures Apply Precautionary Principle Apply Precautionary Principle Assess Analogous Compounds->Apply Precautionary Principle Apply Precautionary Principle->Develop Strict Handling Procedures

Monoisotopic Mass of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the determination of the monoisotopic mass of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a crucial parameter for researchers, scientists, and professionals in drug development.

Understanding Monoisotopic Mass

The monoisotopic mass is the sum of the masses of the atoms in a molecule using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element.[1] This value is distinct from the molecular weight, which is a weighted average of the masses of all naturally occurring isotopes of each element in a molecule. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant and precise value.

Chemical Identity of this compound

  • Chemical Name: this compound

  • CAS Number: 4063-48-3[2]

  • Molecular Formula: C₁₀H₆F₈O₂[2]

Determination of Monoisotopic Mass

The calculation of the monoisotopic mass involves the summation of the precise masses of the most abundant isotopes of each element present in the molecule.

Elemental Composition and Isotopic Masses

The molecular formula C₁₀H₆F₈O₂ indicates the presence of Carbon, Hydrogen, Fluorine, and Oxygen. The most abundant isotopes and their precise masses are detailed in the table below.

ElementIsotopeIsotopic Mass (Da)Natural Abundance (%)
Carbon (C)¹²C12.00000098.93
Hydrogen (H)¹H1.007825> 99.98[3]
Fluorine (F)¹⁹F18.998403100[4][5]
Oxygen (O)¹⁶O15.99491599.76[6]
Calculation

The monoisotopic mass is calculated as follows:

(Number of C atoms × Mass of ¹²C) + (Number of H atoms × Mass of ¹H) + (Number of F atoms × Mass of ¹⁹F) + (Number of O atoms × Mass of ¹⁶O)

(10 × 12.000000) + (6 × 1.007825) + (8 × 18.998403) + (2 × 15.994915) = 310.024004 Da

Experimental Protocols

While this guide focuses on the theoretical calculation of the monoisotopic mass, experimental verification is typically performed using high-resolution mass spectrometry techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry. The general workflow for such an experiment would involve:

  • Sample Preparation: Dissolving a pure sample of this compound in a suitable solvent.

  • Ionization: Introducing the sample into the mass spectrometer and ionizing the molecules using a soft ionization technique (e.g., electrospray ionization - ESI) to prevent fragmentation.

  • Mass Analysis: Analyzing the generated ions in a high-resolution mass analyzer to obtain a mass spectrum.

  • Data Interpretation: Identifying the peak corresponding to the molecular ion and comparing its measured mass-to-charge ratio (m/z) with the calculated theoretical monoisotopic mass.

Visualization of the Calculation Workflow

The logical process for calculating the monoisotopic mass can be visualized as follows:

Monoisotopic_Mass_Calculation cluster_input Input Data cluster_process Calculation Steps cluster_output Final Result formula Molecular Formula C₁₀H₆F₈O₂ sum_c Sum of Carbon Masses (10 * 12.000000) formula->sum_c sum_h Sum of Hydrogen Masses (6 * 1.007825) formula->sum_h sum_f Sum of Fluorine Masses (8 * 18.998403) formula->sum_f sum_o Sum of Oxygen Masses (2 * 15.994915) formula->sum_o isotopes Isotopic Masses (¹²C, ¹H, ¹⁹F, ¹⁶O) isotopes->sum_c isotopes->sum_h isotopes->sum_f isotopes->sum_o result Monoisotopic Mass 310.024004 Da sum_c->result sum_h->result sum_f->result sum_o->result

Caption: Workflow for calculating the monoisotopic mass.

References

Navigating the Fourth Dimension of Mass Spectrometry: A Technical Guide to the Collision Cross Section of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the Collision Cross Section (CCS) of the molecule 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. As a unique physicochemical descriptor, the CCS value offers an additional dimension of analysis, enhancing the confidence of compound identification and characterization in complex matrices, a critical aspect of modern drug development and chemical research.

While a specific experimentally predetermined CCS value for this compound is not publicly cataloged, this document outlines the established experimental and computational workflows to obtain this crucial parameter.

Compound Profile

A foundational understanding of the target molecule is paramount before proceeding with analytical determination.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 4063-48-3[1][2][3]
Molecular Formula C₁₀H₆F₈O₂[1][2]
Molecular Weight 310.14 g/mol [1][2]
Physical Form Liquid[3]
Boiling Point 97 °C[2][4]
Density (Predicted) 1.443 g/cm³[2][4]

The Significance of Collision Cross Section (CCS)

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has become a powerful tool for structural characterization.[5][6] IMS separates gas-phase ions based on their size, shape, and charge. The fundamental parameter derived from an ion's mobility is its rotationally averaged CCS, typically measured in square angstroms (Ų).[7] This value represents the effective area of the ion as it tumbles and collides with a neutral buffer gas (commonly nitrogen or helium) under the influence of an electric field.[7][8]

For drug development and research professionals, CCS values provide a robust, orthogonal identifier to mass-to-charge (m/z) and retention time, significantly improving the confidence of compound identification, aiding in the differentiation of isomers, and providing insights into the three-dimensional structure of molecules.[8][9][10]

Experimental Determination of CCS

The "gold standard" for experimental CCS determination is Drift Tube Ion Mobility Spectrometry (DTIMS).[7] This technique allows for the direct calculation of CCS from first principles using the Mason-Schamp equation, without the need for external calibrants.[7] Traveling Wave Ion Mobility Spectrometry (TWIMS) is also widely used but requires calibration with compounds of known CCS values.[11]

Detailed Protocol: CCS Determination via DTIMS-MS

This protocol outlines the key steps for the de novo determination of the CCS value for this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrumentation and Ionization:

    • Utilize a DTIMS-capable mass spectrometer (e.g., Agilent 6560 IMS-QTOF).

    • Introduce the sample into the instrument via direct infusion using an ESI source. Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal for the ion of interest (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Ion Mobility Separation:

    • The generated ions are pulsed into the drift tube, which is filled with a neutral buffer gas (typically N₂) at a precisely controlled pressure and temperature.

    • A uniform, weak electric field is applied across the drift tube, causing the ions to travel through the gas.

    • The time it takes for an ion to traverse the drift tube (drift time) is measured. Ions with a larger, more complex structure (larger CCS) will experience more collisions and have a longer drift time than compact ions of the same m/z.

  • Data Acquisition:

    • To determine CCS from first principles, acquire data at multiple drift voltages (typically 5-7 different field strengths).[11] This allows for the creation of a plot of drift time versus the reciprocal of the drift voltage.

  • Data Processing and CCS Calculation:

    • Extract the arrival time distributions for the m/z corresponding to the this compound ion.

    • The slope of the linear regression from the plot of measured arrival times against the inverse drift voltages is used to calculate the ion's mobility (K).

    • The CCS (Ω) is then calculated directly using the Mason-Schamp equation: Ω = (3ze/16N) * (2π/μkT)^(1/2) * (1/K₀) where z is the ion charge, e is the elementary charge, N is the buffer gas number density, μ is the reduced mass of the ion-buffer gas pair, k is the Boltzmann constant, and T is the gas temperature.[7]

    • Software such as Agilent IMS Browser or the open-source AutoCCS can be used to automate this calculation.[8][11]

G cluster_prep 1. Sample Preparation cluster_ims 2. IMS-MS Analysis cluster_data 3. Data Processing Compound This compound Solution Dilute Solution (1-10 µM) Compound->Solution Solvent Methanol/Acetonitrile Solvent->Solution ESI Electrospray Ionization Solution->ESI Direct Infusion DriftTube Drift Tube (N₂ Gas) Multiple Drift Voltages ESI->DriftTube Ion Pulse Detector Mass Analyzer (TOF) DriftTube->Detector Separated Ions ATD Arrival Time Distribution (ATD) Extraction Detector->ATD Plot Plot ATD vs. 1/V ATD->Plot Calc Calculate K₀ via Slope Plot->Calc CCS Calculate CCS (Ω) (Mason-Schamp Eq.) Calc->CCS G cluster_structure 1. Molecular Modeling cluster_sim 2. Trajectory Method Simulation cluster_output 3. Output SMILES SMILES / 2D Structure Conf Generate 3D Conformers (DFT / MM) SMILES->Conf Opt Select Low-Energy Structure Conf->Opt Software Import Structure into CCS Software (e.g., MassCCS) Opt->Software Simulate Simulate Collisions with N₂ Buffer Gas Software->Simulate Integrate Calculate Collision Integral Simulate->Integrate CCS_Pred Predicted CCS (Ω) Value (Ų) Integrate->CCS_Pred

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications as a chemical intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The introduction of the 1,1,2,2-tetrafluoroethoxy group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it an attractive building block for the design of novel therapeutic agents and advanced materials.

This document provides detailed application notes and experimental protocols for the synthesis and potential use of this compound as a chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4063-48-3[1][2]
Molecular Formula C₁₀H₆F₈O₂[2]
Molecular Weight 310.14 g/mol [2]
Physical Form Liquid[1]
Flash Point 97-100 °C at 32 mmHg[1]
Storage Temperature Ambient Temperature[1]

Synthesis Protocols

The synthesis of this compound can be achieved through established methods for aryl ether formation, primarily the Williamson ether synthesis and the Ullmann condensation. Below are detailed protocols for these two approaches.

Protocol 1: Williamson Ether Synthesis from Catechol

This protocol describes the synthesis of this compound starting from catechol and a suitable tetrafluoroethylating agent. The Williamson ether synthesis is a widely used and generally high-yielding method for preparing ethers.[3][4]

Reaction Scheme:

Williamson_Synthesis cluster_reactants Reactants cluster_products Products Catechol Catechol Reactants_dummy TFE_triflate 1,1,2,2-Tetrafluoroethyl triflate (2 eq.) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone) Product This compound Byproducts Byproducts Products_dummy Reactants_dummy->Products_dummy Heat (Reflux) Ullmann_Condensation cluster_reactants Reactants cluster_products Products Aryl_halide 1,2-Dibromobenzene Reactants_dummy Alcohol 1,1,2,2-Tetrafluoroethanol (2 eq.) Catalyst Copper Catalyst (e.g., CuI) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Product This compound Byproducts Byproducts Products_dummy Reactants_dummy->Products_dummy Heat Logical_Workflow cluster_reactions Potential Reactions cluster_intermediates Functionalized Intermediates cluster_applications Potential Applications A This compound B Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts) A->B C Metal-Catalyzed Cross-Coupling (after conversion to Aryl-X) A->C D Substituted Benzene Derivatives B->D C->D E Synthesis of Bioactive Molecules D->E F Development of Advanced Materials D->F

References

Application Notes and Protocols: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and public databases reveals no specific, documented applications of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene in the field of proteomics research.

Proteomics involves the large-scale study of proteins, including their structures, functions, and interactions.[1][2] This field heavily relies on techniques like mass spectrometry, chromatography, and various biochemical assays to identify and quantify proteins within a sample.[2][3] Chemical reagents are frequently employed in proteomics for tasks such as:

  • Protein Labeling: Attaching stable isotopes or fluorescent tags to proteins for quantification and visualization.

  • Cross-linking: Identifying protein-protein interactions.

  • Enzymatic Digestion: Using enzymes like trypsin to break down proteins into smaller peptides for mass spectrometry analysis.

  • Mass Spectrometry Matrices: Assisting in the ionization of peptides and proteins.

The chemical structure of this compound, a fluorinated aromatic ether, does not readily suggest a direct application in these common proteomics workflows. It lacks reactive functional groups that would allow it to be easily conjugated to proteins for labeling or cross-linking. Its properties also do not align with those of typical reagents used for sample preparation or analysis in mass spectrometry-based proteomics.

While mass spectrometry is a cornerstone of proteomics for identifying and sequencing peptides, the role of small molecules is typically as derivatizing agents or standards, for which this compound does not appear to be utilized.[1][4]

Based on currently available information, this compound does not have established applications in proteomics research. Researchers and drug development professionals seeking reagents for proteomics studies should refer to established protocols and commercially available kits that utilize compounds specifically designed for protein analysis. Information on general protein labeling protocols and mass spectrometry applications can be found in various scientific resources.[5][6][7]

Due to the absence of data on the use of this compound in proteomics, no quantitative data tables, experimental protocols, or visualizations can be provided.

References

Application Note and Experimental Protocol: Synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed experimental protocol for the synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. Due to the absence of a specific, published synthetic procedure for this compound in the reviewed literature, the following protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for the preparation of ethers.[1][2][3] This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize this and structurally related fluorinated aromatic ethers.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester via an SN2 mechanism.[3][4] In this proposed synthesis, catechol (1,2-dihydroxybenzene) is deprotonated by a suitable base to form a dianion, which then acts as a nucleophile, reacting with a 1,1,2,2-tetrafluoroethylating agent to yield the desired diether product.

Experimental Protocol

This protocol outlines a two-step reaction sequence starting from catechol and 1,1,2,2-tetrafluoroethyl tosylate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Proposed QuantityMolar Equivalence
Catechol110.115.51 g1.0
1,1,2,2-Tetrafluoroethyl tosylate268.2029.5 g2.2
Potassium Carbonate (anhydrous)138.2120.7 g3.0
N,N-Dimethylformamide (DMF, anhydrous)73.09250 mL-
Diethyl ether74.12As needed-
Deionized Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Celite-As needed-

Instrumentation:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add catechol (5.51 g, 50 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

    • Add 250 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to facilitate the deprotonation of catechol.

    • Add 1,1,2,2-tetrafluoroethyl tosylate (29.5 g, 110 mmol) to the reaction mixture.

    • Heat the reaction mixture to 80°C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 500 mL of deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.

  • 1,1,2,2-Tetrafluoroethyl tosylate is a potential alkylating agent and should be handled with caution.

Diagrams

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents Catechol Catechol Reagents_placeholder Tetrafluoroethyl_tosylate 1,1,2,2-Tetrafluoroethyl tosylate (2 eq.) Base K2CO3 Solvent DMF Product This compound Reagents_placeholder->Product 80°C, 12-18h

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Workflow:

G A Combine Catechol and K2CO3 in DMF B Stir at Room Temperature (30 min) A->B C Add 1,1,2,2-Tetrafluoroethyl tosylate B->C D Heat to 80°C (12-18h) C->D E Cool to Room Temperature D->E F Quench with Water and Extract with Diethyl Ether E->F G Wash Organic Layer (Water, NaHCO3, Brine) F->G H Dry (MgSO4) and Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J

Caption: Workflow for the synthesis of this compound.

References

The Untapped Potential of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene in Organic Synthesis: A Solvent Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the pursuit of novel and efficient solvents is a cornerstone of advancing organic synthesis, information regarding the practical application of 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene as a reaction solvent remains notably scarce in publicly available scientific literature and patents. Despite its intriguing molecular architecture, featuring a combination of an aromatic core and fluorinated ether chains, detailed experimental protocols and quantitative data on its performance in specific organic reactions are not readily found. This document aims to provide a comprehensive overview of its known properties and potential areas of application, acknowledging the current limitations in available data.

Physicochemical Properties

A clear understanding of a solvent's physical and chemical characteristics is paramount for its effective use. The table below summarizes the key properties of this compound, gleaned from various chemical suppliers and databases.

PropertyValue
CAS Number 4063-48-3
Molecular Formula C₁₀H₆F₈O₂
Molecular Weight 310.14 g/mol
Boiling Point 97 °C
Density 1.443 g/cm³ (predicted)
Refractive Index 1.3879

This data is compiled from publicly available sources and may be subject to slight variations.

Safety and Handling

According to available safety data sheets, this compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing fumes, mist, or vapors.

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • Store in a tightly closed container in a cool, dry place.

Potential Applications: A Frontier for Research

The unique combination of a benzene ring and highly fluorinated ether side chains suggests that this compound could possess valuable properties as a solvent, such as high thermal stability and chemical inertness. These characteristics are highly desirable in a range of organic transformations.

Hypothesized Areas of Utility:

  • High-Temperature Reactions: Its relatively high boiling point suggests potential utility in reactions requiring elevated temperatures.

  • Reactions Involving Reactive Reagents: The fluorinated ether moieties may confer significant chemical inertness, making it a suitable medium for reactions involving strong acids, bases, or organometallic reagents that are incompatible with more reactive solvents.

  • Fluorinated Compounds Synthesis: Given its fluorinated nature, it might be an excellent solvent for the synthesis and manipulation of other fluorinated molecules, based on the "like-dissolves-like" principle.

  • Cross-Coupling Reactions: Its potential inertness could be advantageous in transition-metal-catalyzed cross-coupling reactions, where solvent participation can sometimes lead to unwanted side reactions.

Experimental Protocols: A Call for Investigation

Despite extensive searches of scientific databases and patent literature, no specific experimental protocols detailing the use of this compound as a solvent for common organic reactions such as Suzuki-Miyaura, Grignard, or Friedel-Crafts reactions have been identified.

This lack of documented use presents a significant opportunity for the research community. Systematic studies are needed to evaluate its performance in a variety of reaction types, focusing on key metrics such as:

  • Reaction yields

  • Reaction kinetics

  • Product purity

  • Solvent recovery and recyclability

Logical Workflow for Solvent Evaluation

For researchers interested in exploring the potential of this compound, a logical experimental workflow is proposed.

Solvent_Evaluation_Workflow A Procure Solvent and Characterize Purity B Select Model Organic Reaction (e.g., Suzuki Coupling, Acylation) A->B C Conduct Reaction in Target Solvent B->C D Parallel Control Reactions (in conventional solvents) B->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) C->E D->E F Isolate and Characterize Product E->F G Quantify Yield and Purity F->G H Compare Performance to Control Solvents G->H I Evaluate Solvent Recovery and Recycling H->I

Caption: A proposed workflow for the systematic evaluation of this compound as a novel solvent in organic synthesis.

Conclusion

This compound represents a largely unexplored frontier in the field of organic solvents. While its fundamental physicochemical properties are known, its practical utility in organic reactions remains to be established through rigorous and systematic investigation. The information provided herein serves as a foundational resource for researchers and drug development professionals who are interested in pioneering the application of this potentially valuable solvent. The absence of existing data is not a roadblock but rather an invitation to innovate and expand the toolkit of modern organic synthesis.

Application Notes and Protocols: Electrochemical Properties of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene scaffold represents a promising platform for the development of novel compounds with tailored electrochemical behavior. Understanding the electrochemical properties of its derivatives is crucial for applications ranging from the design of redox-active drugs and probes to the development of advanced electrolyte materials for energy storage.

These application notes provide a comprehensive overview of the expected electrochemical characteristics of this compound derivatives and detailed protocols for their analysis using cyclic voltammetry (CV).

Electrochemical Behavior Overview

The introduction of electron-withdrawing tetrafluoroethoxy groups onto a benzene ring significantly influences its electronic properties, making it more resistant to oxidation. The electrochemical behavior of derivatives of this compound is expected to be characterized by high oxidation potentials. The precise redox potentials can be further modulated by the introduction of various substituents on the aromatic ring.

Key Expected Characteristics:

  • High Oxidative Stability: The strong electron-withdrawing nature of the two 1,1,2,2-tetrafluoroethoxy groups is anticipated to render the benzene ring electron-deficient, thus making it more difficult to oxidize. This high oxidative stability is a key feature of many fluorinated aromatic compounds.

  • Substituent Effects: The introduction of electron-donating or electron-withdrawing groups onto the aromatic core will allow for the fine-tuning of the redox potentials. Electron-donating groups (e.g., -NH2, -OCH3) are expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, additional electron-withdrawing groups (e.g., -NO2, -CN) will further increase the oxidation potential.

  • Reversibility: The reversibility of the redox processes will depend on the stability of the radical cations or anions formed upon electron transfer. The stability can be influenced by the solvent, the nature of the substituent, and the experimental conditions.

Hypothetical Electrochemical Data

To illustrate the expected electrochemical properties, a hypothetical derivative, 4-amino-1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, is considered. The introduction of an electron-donating amino group is expected to make this derivative more susceptible to oxidation compared to the parent compound.

Table 1: Hypothetical Electrochemical Data for 4-amino-1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

ParameterValueConditions
Oxidation Potential (Epa) +1.2 Vvs. Ag/AgCl in 0.1 M TBAPF6/Acetonitrile
Reduction Potential (Epc) +1.1 Vvs. Ag/AgCl in 0.1 M TBAPF6/Acetonitrile
Peak Separation (ΔEp) 100 mVat 100 mV/s scan rate
Ipa/Ipc Ratio ~1at 100 mV/s scan rate

Note: This data is hypothetical and serves as an illustrative example. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Redox Potentials by Cyclic Voltammetry

This protocol outlines the procedure for determining the oxidation and reduction potentials of a this compound derivative using cyclic voltammetry.

Materials:

  • Analyte: this compound derivative (e.g., 4-amino-1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene)

  • Solvent: Anhydrous acetonitrile (CH3CN) or dichloromethane (CH2Cl2) of electrochemical grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPClO4)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

  • Counter Electrode: Platinum wire or gauze

  • Electrochemical Cell: A three-electrode cell

  • Potentiostat/Galvanostat

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare a 1-5 mM stock solution of the analyte in the same electrolyte solution.

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode completely.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

    • Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to a range where the redox events of the analyte are expected to occur. A wide initial scan range (e.g., -2.0 V to +2.0 V vs. the reference electrode) is recommended for initial characterization.

    • Set the scan rate to a standard value, typically 100 mV/s.

    • Run the cyclic voltammogram.

    • Record the resulting current-potential curve.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the formal potential (E°') as the average of Epa and Epc: E°' = (Epa + Epc) / 2.

    • Calculate the peak separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Determine the ratio of the anodic peak current (Ipa) to the cathodic peak current (Ipc). For a reversible process, this ratio should be close to 1.

Diagram 1: Experimental Workflow for Cyclic Voltammetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Analyte and Electrolyte Solution C Assemble Electrochemical Cell A->C B Polish and Clean Working Electrode B->C D Deoxygenate Solution (Inert Gas Purge) C->D E Run Cyclic Voltammogram D->E F Record Current vs. Potential Data E->F G Determine Epa, Epc, Ipa, Ipc F->G H Calculate E°', ΔEp, Ipa/Ipc G->H

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

Signaling Pathways and Logical Relationships

The electrochemical properties of these derivatives are governed by the fundamental principles of electron transfer and can be logically related to their molecular structure.

Diagram 2: Structure-Property Relationship

G cluster_structure Molecular Structure cluster_property Electrochemical Properties cluster_application Potential Applications A 1,2-Bis(1,1,2,2-tetrafluoroethoxy) -benzene Core C Oxidation/Reduction Potential (E°) A->C Influences B Substituent (Electron Donating/Withdrawing) B->C Modulates E Redox-Active Drugs C->E F Electrolyte Additives C->F G Electrochemical Sensors C->G D Electron Transfer Kinetics (k°) D->E D->F D->G

Caption: Relationship between molecular structure and electrochemical properties.

Conclusion

The this compound framework provides a versatile platform for designing molecules with specific electrochemical properties. By systematically modifying the substituents on the aromatic ring, researchers can tune the redox potentials and electron transfer kinetics for a wide range of applications in drug development, materials science, and beyond. The provided protocols offer a standardized approach to characterizing the electrochemical behavior of these promising compounds.

Application Notes and Protocols for Materials Containing 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of optical materials incorporating 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. This fluorinated aromatic ether is a promising building block for advanced optical materials due to its unique combination of a low refractive index, high thermal stability, and low optical loss, making it suitable for applications in optical coatings, waveguides, and specialty drug delivery systems.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound (CAS 4063-48-3) is presented in Table 1. These properties are fundamental for its application in the formulation of advanced optical materials.

PropertyValueReference
Molecular Formula C10H6F8O2[1]
Molecular Weight 310.14 g/mol [1]
Boiling Point 97 °C[2]
Density 1.443 g/cm³[2]
Refractive Index (nD20) 1.3879[2]
Flash Point 97-100 °C at 32 mmHg
Physical Form Liquid

Application Note 1: Formulation of a Low Refractive Index Optical Polymer

Introduction: The incorporation of this compound into a polymer matrix can significantly lower the refractive index of the resulting material. This is highly desirable for applications such as anti-reflective coatings and cladding for optical fibers. This application note describes the formulation and expected optical properties of a hypothetical fluorinated co-poly(arylene ether).

Expected Optical Properties: The introduction of the bulky, fluorinated tetrafluoroethoxy groups is expected to decrease the polymer chain packing density and lower the overall electronic polarizability, leading to a reduced refractive index. The refractive index of such polymers can be tailored by adjusting the monomer feed ratio during polymerization.

PropertyExpected Value Range
Refractive Index (at 589 nm) 1.40 - 1.50
Optical Loss (at 1550 nm) < 0.1 dB/cm
Birefringence < 0.001
Glass Transition Temperature (Tg) 150 - 180 °C

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Co-poly(arylene ether) containing this compound

This protocol outlines a nucleophilic aromatic substitution method for the synthesis of a fluorinated co-poly(arylene ether).

Materials:

  • This compound

  • Decafluorobiphenyl

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add this compound (1 equivalent), decafluorobiphenyl (1 equivalent), and potassium carbonate (1.1 equivalents).

  • Add DMAc and toluene (4:1 v/v) to the flask to achieve a solids concentration of 20% (w/v).

  • Heat the reaction mixture to 140°C and allow the toluene to azeotropically remove any water.

  • After the removal of water, increase the temperature to 160°C and maintain for 8-12 hours under a nitrogen atmosphere.

  • Cool the viscous solution to room temperature and precipitate the polymer by slowly pouring the solution into a stirred solution of methanol and water (1:1 v/v).

  • Filter the resulting fibrous polymer, wash thoroughly with deionized water and methanol, and dry in a vacuum oven at 80°C for 24 hours.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification Reactants 1. Mix Monomers & Potassium Carbonate Solvents 2. Add DMAc & Toluene Reactants->Solvents Azeotrope 3. Azeotropic Dehydration (140°C) Solvents->Azeotrope Polymerize 4. Polymerization (160°C, 8-12h) Azeotrope->Polymerize Precipitate 5. Precipitate in Methanol/Water Polymerize->Precipitate Filter 6. Filter Polymer Precipitate->Filter Wash 7. Wash with Water & Methanol Filter->Wash Dry 8. Vacuum Dry (80°C) Wash->Dry

Fig. 1: Synthesis workflow for a fluorinated co-poly(arylene ether).
Protocol 2: Measurement of Refractive Index of a Polymer Thin Film by Prism Coupling

This protocol describes the measurement of the refractive index and thickness of a polymer thin film using a prism coupler.[3]

Instrumentation:

  • Metricon Model 2010/M Prism Coupler or equivalent[3]

  • Laser source (e.g., HeNe at 633 nm)

  • High-refractive-index prism

Procedure:

  • Sample Preparation: Prepare a thin film of the synthesized polymer on a suitable substrate (e.g., silicon wafer) by spin-coating a solution of the polymer in a suitable solvent (e.g., cyclohexanone).

  • Instrument Setup:

    • Turn on the prism coupler and allow the laser source to stabilize.

    • Select the appropriate prism with a refractive index higher than that of the polymer film.

  • Measurement:

    • Mount the polymer thin film sample onto the prism using index-matching fluid if necessary.

    • Place the prism-sample assembly onto the instrument's rotary stage.

    • The instrument will rotate the sample and prism assembly while monitoring the intensity of the reflected laser beam with a photodetector.

    • At specific angles, known as mode angles, light will couple into the thin film, causing a sharp drop in the reflected intensity. The instrument's software will automatically detect and record these mode angles.

  • Data Analysis:

    • The software utilizes the measured mode angles, the known refractive index of the prism, and the laser wavelength to solve the waveguide mode equations.

    • This analysis yields the refractive index and thickness of the polymer film. The measurement can be performed for both transverse electric (TE) and transverse magnetic (TM) polarizations to determine birefringence.

Refractive_Index_Logic cluster_inputs Input Parameters cluster_properties Resulting Properties Monomer Monomer Structure (Fluorine Content) RI Refractive Index Monomer->RI influences MW Molecular Weight & Polydispersity MW->RI affects Density Polymer Density Density->RI correlates with Birefringence Birefringence RI->Birefringence determines Loss Optical Loss RI->Loss impacts

Fig. 2: Factors influencing the optical properties of the polymer.
Protocol 3: Spectroscopic Analysis of the Polymer

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of the synthesized polymer.

Infrared (IR) Spectroscopy:

  • Principle: Ethers exhibit a strong C-O stretching absorption band in the IR spectrum, typically in the range of 1000-1300 cm⁻¹.[4] Aromatic ethers specifically show a characteristic C-O stretch between 1200 and 1300 cm⁻¹.[5] The presence of C-F bonds will also give rise to strong absorptions in the 1000-1400 cm⁻¹ region.

  • Procedure:

    • Prepare a thin film of the polymer on a KBr pellet or use an ATR-FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic peaks for the C-O-C ether linkage, aromatic C-H bonds, and C-F bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on carbons adjacent to the ether oxygen will be deshielded and appear downfield, typically in the 3.4 to 4.5 δ range.[6]

  • ¹³C NMR: Carbon atoms bonded to the ether oxygen will also be shifted downfield, typically absorbing in the 50 to 80 δ range.[6]

  • ¹⁹F NMR: This is crucial for characterizing fluorinated polymers and will show signals corresponding to the different fluorine environments in the tetrafluoroethoxy groups.

  • Procedure:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the polymer structure.

Spectroscopic Data for Ethers
Technique Characteristic Signal
IR Spectroscopy Strong C-O stretching band at 1000-1300 cm⁻¹[4]
Aromatic Ether C-O stretch at 1200-1300 cm⁻¹[5]
¹H NMR Spectroscopy Protons on carbons adjacent to oxygen: 3.4 - 4.5 δ[6]
¹³C NMR Spectroscopy Carbons adjacent to oxygen: 50 - 80 δ[6]

References

Application Notes and Protocols for the Regioselective Functionalization of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a unique aromatic scaffold featuring two electron-withdrawing tetrafluoroethoxy substituents. These fluorine-rich moieties are of significant interest in medicinal chemistry and materials science, as they can modulate key molecular properties such as lipophilicity, metabolic stability, and binding interactions. The regioselective functionalization of this benzene ring is crucial for the synthesis of novel derivatives with tailored properties for various applications, including drug discovery.

This document provides an overview of potential strategies for the regioselective functionalization of this compound, based on established principles of organic chemistry. It is important to note that while general methodologies for similar compounds are well-documented, specific experimental data for this particular substrate is limited in the public domain. The protocols provided herein are based on analogous transformations and should be considered as starting points for experimental investigation.

Predicted Reactivity and Regioselectivity

The two 1,1,2,2-tetrafluoroethoxy (-OCHF₂CHF₂) groups are strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This deactivates the benzene ring towards electrophilic aromatic substitution (EAS). In classical EAS reactions, such as nitration, halogenation, and Friedel-Crafts acylation, these groups are expected to be meta-directing . Therefore, electrophilic attack is predicted to occur at the C4 or C5 position.

Another powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM) . This technique relies on the ability of a substituent to coordinate with an organolithium base, directing deprotonation to the adjacent ortho position. The oxygen atoms in the tetrafluoroethoxy groups could potentially act as heteroatom directing groups. If DoM is feasible, it would provide a route to ortho-functionalized products, which are not accessible through classical EAS.

Application Notes: Potential Functionalization Strategies

Electrophilic Aromatic Substitution (Predicted meta-selectivity)

Given the electron-withdrawing nature of the tetrafluoroethoxy groups, electrophilic aromatic substitution reactions are expected to be sluggish and require forcing conditions. The primary products are anticipated to be the 4-substituted isomers.

a) Nitration: Nitration introduces a nitro group (-NO₂), a versatile functional handle that can be reduced to an amine or used in various transformations.

b) Halogenation: Halogenation, particularly bromination or chlorination, introduces a halogen atom that can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

c) Friedel-Crafts Acylation: This reaction introduces an acyl group, which can be a precursor to various other functionalities. The deactivating nature of the substrate makes this reaction particularly challenging.

Directed ortho-Metalation (DoM) (Hypothetical ortho-selectivity)

The viability of DoM on this compound has not been explicitly reported. However, the etheric oxygen atoms could potentially direct lithiation to the C3 or C6 positions. This would be a powerful method to access ortho-substituted derivatives. The success of this approach would depend on the ability of the oxygen atoms to coordinate with the lithium reagent despite the electron-withdrawing effects of the fluorinated chains.

Experimental Protocols (General Procedures)

Caution: The following protocols are generalized and should be adapted and optimized for the specific substrate. All reactions should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions are crucial for organometallic reactions.

Protocol 1: Regioselective Nitration (Predicted meta-Substitution)

Objective: To introduce a nitro group at the C4 position of this compound.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid with stirring to form the nitrating mixture.

  • Dissolve this compound in dichloromethane in a separate flask.

  • Slowly add the solution of the benzene derivative to the cold nitrating mixture via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 4-nitro-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene.

Expected Outcome:

  • Major Product: 4-Nitro-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene

  • Potential Byproducts: Dinitro products, other isomers.

ReactantMolar Equiv.
This compound1.0
Fuming Nitric Acid1.1 - 1.5
Concentrated Sulfuric Acid5 - 10

Table 1. General Stoichiometry for Nitration.

Protocol 2: Regioselective Bromination (Predicted meta-Substitution)

Objective: To introduce a bromine atom at the C4 position of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add N-Bromosuccinimide to the solution.

  • Carefully add the acid catalyst (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Add saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-bromo-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene.

Expected Outcome:

  • Major Product: 4-Bromo-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene

  • Potential Byproducts: Dibromo products.

ReactantMolar Equiv.
This compound1.0
N-Bromosuccinimide1.0 - 1.2
Acid CatalystCatalytic to stoichiometric

Table 2. General Stoichiometry for Bromination.

Protocol 3: Directed ortho-Metalation and Electrophilic Quench (Hypothetical)

Objective: To functionalize the C3 position of this compound via ortho-lithiation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, iodine (I₂) for iodination)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Appropriate workup reagents depending on the electrophile

  • Schlenk flask and line

  • Dry ice/acetone bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the solution.

  • Stir the mixture at -78 °C for a defined period (e.g., 1-2 hours) to allow for lithiation.

  • Slowly add a solution of the chosen electrophile in anhydrous THF to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for some time before gradually warming to room temperature.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired 3-substituted-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene.

Expected Outcome:

  • Desired Product: 3-substituted-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene

  • Potential Byproducts: Unreacted starting material, products from reaction at other positions, or decomposition products.

ReactantMolar Equiv.
This compound1.0
Organolithium Reagent1.1 - 2.0
Electrophile1.2 - 1.5

Table 3. General Stoichiometry for Directed ortho-Metalation.

Visualizations

EAS_Regioselectivity sub This compound meta_product 4-E-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene (meta-product) sub->meta_product Electrophilic Aromatic Substitution E_plus Electrophile (E+)

Caption: Predicted meta-directing effect in electrophilic aromatic substitution.

DoM_Workflow start This compound lithiation Lithiation (n-BuLi, -78 °C) start->lithiation intermediate Ortho-lithiated Intermediate lithiation->intermediate product 3-E-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene (ortho-product) intermediate->product electrophile Electrophile (E+)

Caption: Hypothetical workflow for Directed ortho-Metalation (DoM).

Applications in Drug Development

The introduction of functional groups onto the this compound scaffold can lead to novel compounds with potential applications in drug discovery. The tetrafluoroethoxy groups can enhance metabolic stability and tune physicochemical properties like lipophilicity and pKa. The functional groups introduced can serve as points for further elaboration or as pharmacophoric elements themselves. For example, an amino group introduced via nitration and subsequent reduction can act as a key hydrogen bond donor or a site for amide coupling. Halogenated derivatives can be used in fragment-based drug design or as precursors for more complex structures through cross-coupling reactions. The unique electronic and steric properties of this scaffold make it an attractive starting point for the development of new therapeutic agents.

Conclusion

The regioselective functionalization of this compound presents both challenges and opportunities. While the deactivating nature of the substituents makes classical electrophilic aromatic substitution difficult, it also offers a handle for controlling regioselectivity, likely favoring meta-substitution. The potential for directed ortho-metalation, though unconfirmed, could provide a valuable route to otherwise inaccessible ortho-isomers. The protocols and insights provided here serve as a foundation for researchers to explore the chemistry of this intriguing fluorinated scaffold and unlock its potential in the development of new chemical entities for various scientific disciplines. Further experimental validation is necessary to confirm the predicted reactivities and optimize reaction conditions.

Application Notes and Protocols: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene for High-Performance Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic ether compound increasingly recognized for its potential in advanced electronic applications. Its primary use is as an electrolyte additive in high-voltage lithium-ion batteries. The presence of multiple fluorine atoms in its structure imparts desirable properties such as high oxidative stability, low viscosity, and the ability to form a stable and protective interface on electrode surfaces. These characteristics are crucial for improving the performance, lifespan, and safety of next-generation energy storage devices that operate at high potentials.

This document provides a summary of the compound's properties, a representative experimental protocol for its application as an electrolyte additive, and a summary of expected performance enhancements.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 4063-48-3[1]
Molecular Formula C₁₀H₆F₈O₂[1]
Molecular Weight 310.14 g/mol [1]
Physical Form Liquid
Flash Point 97-100°C at 32 mmHg
IUPAC Name This compound
InChI Key TYMCPUUDTMKLGP-UHFFFAOYSA-N

Health and Safety Information

This compound is a chemical that requires careful handling in a laboratory setting.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Statements:

    • P261: Avoid breathing fumes/mist/vapors.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/eye protection/face protection.

It is imperative to handle this compound in a fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application in High-Voltage Lithium-Ion Batteries

Mechanism of Action

When used as an electrolyte additive, this compound plays a crucial role in stabilizing the interface between the high-voltage cathode and the liquid electrolyte. At high potentials (typically > 4.3 V vs. Li/Li⁺), conventional carbonate-based electrolytes decompose, leading to continuous side reactions, increased impedance, and capacity fade.

This fluorinated ether additive is believed to be preferentially oxidized on the cathode surface to form a thin, stable, and ionically conductive protective layer known as the Cathode-Electrolyte Interphase (CEI). This CEI layer effectively suppresses the decomposition of the bulk electrolyte, thereby enhancing the overall stability and performance of the battery. The fluorinated nature of the CEI is key to its stability at high voltages.

CEI_Formation cluster_0 Electrolyte Components cluster_1 High-Voltage Charging Process cluster_2 Interphase Formation and Battery Performance Electrolyte Base Electrolyte (e.g., LiPF6 in EC/DMC) Decomposition Decomposition of Base Electrolyte Electrolyte->Decomposition Additive This compound Oxidation Preferential Oxidation of Additive on Cathode Surface (>4.3V) Additive->Oxidation Lower Oxidation Potential CEI Formation of Stable, Fluorinated CEI Layer Oxidation->CEI Degradation Capacity Fade & Impedance Growth Decomposition->Degradation Suppression Suppression of Further Electrolyte Decomposition CEI->Suppression Performance Improved Cycle Life & High-Voltage Stability Suppression->Performance

Caption: Mechanism of CEI formation with the fluorinated additive.

Quantitative Data Summary

The performance of a high-voltage lithium-ion battery is significantly influenced by the electrolyte formulation. The following table presents representative data comparing a baseline electrolyte with an electrolyte containing a fluorinated ether additive. Note: This data is representative of the performance improvements seen with this class of additives and is intended for comparative purposes.

Performance MetricBaseline Electrolyte (1M LiPF₆ in EC/DMC)With Fluorinated Ether Additive (e.g., 2% by wt.)
First Cycle Coulombic Efficiency ~85-90%>92%
Capacity Retention (after 200 cycles @ 4.4V) <70%>85%
Average Coulombic Efficiency (after 200 cycles) ~99.5%>99.8%
Impedance Rise (after 200 cycles) Significant increaseSubstantially lower increase

Experimental Protocols

General Experimental Workflow

The process of evaluating this compound as an electrolyte additive involves electrolyte preparation, coin cell assembly, and electrochemical testing.

Workflow start Start prep Electrolyte Preparation (Inside Ar-filled Glovebox) start->prep assembly Coin Cell Assembly (e.g., CR2032) prep->assembly formation Formation Cycling (Low C-rate, e.g., C/10) assembly->formation testing Electrochemical Performance Testing (Cycling, Rate Capability, EIS) formation->testing analysis Data Analysis (Capacity, Efficiency, Impedance) testing->analysis end End analysis->end

Caption: General workflow for evaluating the electrolyte additive.

Representative Detailed Protocol

Disclaimer: The following is a representative protocol based on standard practices for evaluating fluorinated electrolyte additives. Researchers should adapt this protocol based on their specific materials and equipment.

1. Materials and Equipment

  • Chemicals:

    • This compound (≥99% purity)

    • Battery-grade electrolyte solvent: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC) (or other relevant carbonates like Ethyl Methyl Carbonate, EMC)

    • Lithium salt: Lithium hexafluorophosphate (LiPF₆)

    • High-voltage cathode material (e.g., LiNi₀.₅Mn₁.₅O₄ or LiNi₀.₈Co₀.₁Mn₀.₁O₂)

    • Anode material (e.g., lithium metal foil or graphite)

    • Separator (e.g., Celgard 2325)

  • Equipment:

    • Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

    • Analytical balance

    • Magnetic stirrer

    • CR2032 coin cell components (casings, spacers, springs)

    • Coin cell crimper

    • Battery cycler/testing system (e.g., NEWARE, LAND)

    • Electrochemical Impedance Spectroscopy (EIS) analyzer

2. Electrolyte Preparation (inside glovebox)

  • Prepare the baseline electrolyte: Dissolve LiPF₆ in a mixture of carbonate solvents (e.g., EC:DMC = 3:7 by weight) to achieve a 1.0 M concentration. Stir overnight to ensure complete dissolution.

  • Add the additive: To the prepared baseline electrolyte, add this compound to achieve the desired concentration (e.g., 1-5% by weight).

  • Homogenize: Stir the final electrolyte solution for at least 2 hours to ensure the additive is fully dissolved and the solution is homogeneous.

3. Coin Cell Assembly (CR2032, inside glovebox)

  • Electrode Preparation: Punch circular electrodes from the cathode and anode materials (e.g., 14 mm diameter for the cathode and 16 mm for the lithium anode).

  • Stacking: Place the cathode in the center of the bottom coin cell cap.

  • Add Electrolyte: Dispense a small amount of the prepared electrolyte (e.g., 20 µL) onto the cathode surface.

  • Separator: Place the separator on top of the wetted cathode.

  • Add More Electrolyte: Add another drop of electrolyte (e.g., 20 µL) to wet the separator.

  • Anode Placement: Carefully place the lithium metal anode on top of the separator.

  • Final Components: Add a spacer and a spring on top of the anode.

  • Crimping: Place the top cap on the assembly and transfer it to the coin cell crimper. Apply consistent pressure to seal the cell.

4. Electrochemical Testing

  • Rest Period: Allow the assembled cells to rest for 12 hours to ensure complete wetting of the electrodes and separator.

  • Formation Cycling: Perform 2-3 initial cycles at a low C-rate (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour) within the desired voltage window (e.g., 3.0-4.5 V for a high-voltage cathode). This step is crucial for forming a stable initial SEI and CEI.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/3 or C/2) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.

  • Rate Capability Test: After a set number of cycles, test the cell's performance at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to determine its power capabilities.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell before cycling and after a set number of cycles to analyze the changes in cell resistance, which provides insights into the stability of the electrode-electrolyte interfaces.

Representative Synthesis of Bis(fluoroalkoxy)benzene Compounds

A common method for synthesizing compounds like this compound is the Williamson ether synthesis. The following is a representative procedure for a similar compound, 1,4-bis(2,2,2-trifluoroethoxy)benzene, which can be adapted.[2]

  • Reaction Setup: In a reaction vessel, combine potassium carbonate and acetone.

  • Addition of Reagents: Slowly add a solution of hydroquinone in acetone to the mixture. Following this, add 2,2,2-trifluoroethyl trifluoromethanesulfonate.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 24 hours.

  • Workup:

    • Evaporate the solvent from the reaction mixture.

    • Add chloroform and water to the residue and perform a liquid-liquid extraction.

    • Separate the organic (chloroform) layer.

    • Wash the aqueous layer with additional chloroform and combine the organic extracts.

  • Purification:

    • Wash the combined organic solution with water.

    • Dry the organic layer over a drying agent like magnesium sulfate.

    • Concentrate the solution under vacuum.

    • Induce crystallization by adding a non-polar solvent like hexane.

  • Isolation: Collect the solid product by filtration and wash with hexane to yield the purified bis(trifluoroethoxy)benzene.[2]

References

Application Notes and Protocols: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene in the Development of Fluorinated Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications as a building block in the synthesis of advanced fluorinated materials. The introduction of the 1,1,2,2-tetrafluoroethoxy group onto a benzene ring is anticipated to impart unique properties, including enhanced thermal stability, chemical resistance, and specific dielectric characteristics. While detailed application data for this specific isomer is limited in publicly accessible literature, this document provides an overview of its known properties and infers potential applications based on analogous fluorinated dialkoxybenzenes. Protocols for its potential synthesis and incorporation into polymeric structures are presented as illustrative examples to guide further research and development.

Introduction

Fluorinated compounds are of significant interest in materials science due to the unique properties conferred by the carbon-fluorine bond. The high electronegativity of fluorine and the strength of the C-F bond lead to materials with exceptional thermal stability, chemical inertness, low surface energy, and desirable optical and dielectric properties.[1][2] this compound (CAS: 4063-48-3) is a member of this class of compounds, featuring two tetrafluoroethoxy side chains on a benzene core. This structure suggests its potential as a monomer or an additive in the creation of high-performance polymers, specialty solvents, and electrolytes. While it is commercially available as a chemical intermediate, its specific applications in materials development are not extensively documented.[3] This document aims to consolidate the available information and provide a framework for its evaluation in materials science research.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for designing synthetic procedures and predicting the characteristics of materials derived from this compound.

PropertyValueReference
CAS Number 4063-48-3[3]
Molecular Formula C₁₀H₆F₈O₂
Molecular Weight 310.14 g/mol
Boiling Point 97 °C
Density 1.443 g/cm³
Refractive Index 1.3879
Physical Form Liquid
Solubility Expected to be soluble in organic solvents

Potential Applications in Fluorinated Materials

Based on the structure of this compound and the known applications of similar fluorinated aromatic ethers, several potential areas of application can be proposed.

High-Performance Polymers

The presence of two reactive sites (on the benzene ring) and the fluorinated side chains make this compound a candidate for the synthesis of fluorinated polymers. A supplier declaration has indicated its potential use as a catalyst, additive, or reactant in polymer manufacture and as a flame retardant in polycarbonates.[4] The incorporation of the tetrafluoroethoxy groups could enhance the thermal stability, chemical resistance, and flame retardancy of polymers such as polyimides, polyamides, or polyesters.

Advanced Electrolytes for Batteries

Fluorinated compounds are increasingly being investigated for use in high-voltage electrolytes for lithium-ion and other advanced battery systems. The fluorination of solvents can improve their oxidative stability and enhance the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface. Research on a related compound, 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene, has shown its utility as a redoxmer in nonaqueous redox flow batteries, demonstrating both increased redox potential and enhanced stability.[5] This suggests that this compound could be explored as a co-solvent or an additive in electrolytes to improve battery performance and safety.

Experimental Protocols

The following protocols are provided as general guidelines for the synthesis and potential application of this compound. These are based on established chemical principles and analogous reactions, as specific literature for this compound is scarce.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route based on the Williamson ether synthesis, a common method for preparing ethers.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate (or a similar tetrafluoroethylating agent)

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Chloroform

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium carbonate (2.2 eq) and anhydrous acetone.

  • To this suspension, add a solution of catechol (1.0 eq) in acetone.

  • Slowly add 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (2.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone by rotary evaporation.

  • To the residue, add chloroform and water. Separate the organic layer.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualization of Synthetic Pathway:

G cluster_reactants Reactants cluster_conditions Conditions catechol Catechol reaction catechol->reaction tfets 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate tfets->reaction k2co3 K2CO3 k2co3->reaction acetone Acetone (solvent) acetone->reaction product This compound reaction->product Williamson Ether Synthesis

Caption: General Williamson ether synthesis for this compound.

Protocol 2: Illustrative Synthesis of a Fluorinated Polyarylether

This protocol provides a hypothetical method for incorporating a fluorinated dialkoxybenzene, such as this compound, into a polymer backbone via nucleophilic aromatic substitution.

Materials:

  • This compound (as a potential monomer)

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (anhydrous, finely ground)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 4,4'-difluorobenzophenone (1.0 eq), and potassium carbonate (1.1 eq).

  • Add DMAc and toluene to the flask.

  • Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water with toluene.

  • After the removal of water, slowly distill off the toluene and raise the temperature to 160-170 °C to initiate polymerization.

  • Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Cool the viscous polymer solution to room temperature and precipitate it by pouring it into a large volume of methanol with vigorous stirring.

  • Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C for 24 hours.

  • Characterize the resulting polymer using techniques such as FT-IR, NMR, GPC, TGA, and DSC.

Proposed Research Workflow

For a comprehensive evaluation of this compound in materials development, a structured research workflow is recommended.

Visualization of Proposed Research Workflow:

G cluster_synthesis Synthesis & Characterization cluster_polymer Polymer Applications cluster_electrolyte Electrolyte Applications synthesis Synthesis and Purification of This compound characterization Physicochemical Characterization (NMR, FT-IR, GC-MS, etc.) synthesis->characterization poly_synthesis Polymer Synthesis (e.g., Poly(arylene ether)) characterization->poly_synthesis electro_formulation Electrolyte Formulation (as co-solvent or additive) characterization->electro_formulation poly_characterization Polymer Characterization (GPC, TGA, DSC, Mechanical Testing) poly_synthesis->poly_characterization electro_testing Electrochemical Testing (Cyclic Voltammetry, EIS, Battery Cycling) electro_formulation->electro_testing

References

One-Pot Synthesis of Fluorinated Benzene Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into benzene rings is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. One-pot synthesis techniques offer an efficient and streamlined approach to accessing these valuable fluorinated compounds. This document provides detailed application notes and experimental protocols for three distinct and effective one-pot methods for the synthesis of fluorinated benzene derivatives.

Application Note 1: Palladium-Catalyzed Fluorination of Aryl Triflates

This method provides a versatile and highly functional group tolerant approach for the synthesis of a wide range of fluoroarenes. The one-pot procedure involves the conversion of readily available aryl triflates to their corresponding fluorinated analogs using a palladium catalyst and a fluoride source.[1][2]

Key Advantages:

  • Broad Substrate Scope: Tolerates a variety of functional groups, making it suitable for late-stage fluorination in complex molecule synthesis.[1][2]

  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, minimizing the degradation of sensitive substrates.[2]

  • High Yields: Generally provides good to excellent yields of the desired fluorinated products.[1][2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A Aryl Triflate F Combine all reagents in a reaction vessel A->F B Palladium Precatalyst (e.g., [(cinnamyl)PdCl]2) B->F C Ligand (e.g., t-BuBrettPhos) C->F D Fluoride Source (e.g., CsF) D->F E Toluene (Solvent) E->F G Heat the reaction mixture (e.g., 80-130 °C) F->G H Monitor reaction progress by TLC or GC-MS G->H I Cool to room temperature H->I J Dilute with a suitable solvent (e.g., ethyl acetate) I->J K Wash with water and brine J->K L Dry over anhydrous sodium sulfate K->L M Concentrate under reduced pressure L->M N Purify by column chromatography M->N O Fluorinated Benzene Product N->O

Caption: Workflow for Palladium-Catalyzed Fluorination of Aryl Triflates.

Quantitative Data Summary
EntryAryl Triflate SubstrateProductYield (%)Reference
14-tert-Butylphenyl triflate1-tert-Butyl-4-fluorobenzene85[1]
22-Naphthyl triflate2-Fluoronaphthalene81[1]
34-Cyanophenyl triflate4-Fluorobenzonitrile78[1]
44-Acetyl-2,6-dimethylphenyl triflate4-Acetyl-2,6-dimethylfluorobenzene75[1]
5Quinine-derived triflateFluorinated Quinine analog70[1]
Detailed Experimental Protocol

Materials:

  • Aryl triflate (1.0 equiv)

  • [(cinnamyl)PdCl]2 (2 mol%)

  • t-BuBrettPhos (6 mol%)

  • Cesium fluoride (CsF) (3.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl triflate, [(cinnamyl)PdCl]2, t-BuBrettPhos, and CsF.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-130 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated benzene compound.

Application Note 2: One-Pot Fluorination and Robinson Annulation using Selectfluor™

This one-pot sequence is a powerful method for the asymmetric synthesis of fluorinated cyclohexenones, which are valuable building blocks in pharmaceutical synthesis. The reaction combines an initial fluorination of a β-ketoester with Selectfluor™, followed by an organocatalytic Robinson annulation.[3]

Key Advantages:

  • Stereocontrol: The use of a cinchona alkaloid-derived amine catalyst allows for high enantioselectivity.[3]

  • Efficiency: Combines two synthetic steps into a single pot, reducing workup and purification steps.[3]

  • Complexity Generation: Rapidly builds molecular complexity, generating two or three stereocenters in one operation.[3]

Experimental Workflow

G cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Robinson Annulation (in the same pot) cluster_workup Work-up and Purification A β-Ketoester D Microwave Heating (120 °C) A->D B Selectfluor™ B->D C Solvent C->D I Stir at 25 °C D->I E Chalcone E->I F Organocatalyst (e.g., Cinchona Alkaloid Amine) F->I G Acid (e.g., CF3C6H4CO2H) G->I H Base (e.g., Na2CO3) H->I J Quench the reaction I->J K Extract with an organic solvent J->K L Wash and dry the organic layer K->L M Concentrate and purify by chromatography L->M N Fluorinated Cyclohexenone Product M->N

Caption: One-Pot Fluorination and Robinson Annulation Workflow.

Quantitative Data Summary
Entryβ-KetoesterChalconeProductYield (%)ee (%)drReference
1Ethyl 2-oxocyclohexanecarboxylateChalcone(4R,6S)-6-Fluoro-4,6-diphenylcyclohex-2-en-1-one8295>20:1[3]
2Ethyl 2-oxocyclopentanecarboxylate4'-Methylchalcone(4R,6S)-6-Fluoro-4-(p-tolyl)-6-phenylcyclopent-2-en-1-one759315:1[3]
3Ethyl 2-oxocyclohexanecarboxylate4'-Chlorochalcone(4R,6S)-4-(4-Chlorophenyl)-6-fluoro-6-phenylcyclohex-2-en-1-one7896>20:1[3]
Detailed Experimental Protocol

Materials:

  • β-Ketoester (1.0 equiv)

  • Selectfluor™ (1.1 equiv)

  • Solvent (e.g., MeCN)

  • Chalcone (1.2 equiv)

  • Cinchona alkaloid amine catalyst (10 mol%)

  • Trifluoromethylbenzoic acid (20 mol%)

  • Sodium carbonate (Na2CO3) (1.5 equiv)

Procedure:

  • In a microwave vial, dissolve the β-ketoester and Selectfluor™ in the solvent.

  • Heat the mixture in a microwave reactor at 120 °C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • To the same vial, add the chalcone, cinchona alkaloid amine catalyst, trifluoromethylbenzoic acid, and sodium carbonate.

  • Stir the reaction mixture at 25 °C for the specified time (typically 24-48 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched fluorinated cyclohexenone.

Application Note 3: One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles

This one-pot protocol provides a straightforward and efficient route to 1-aryl-3-trifluoromethylpyrazoles, a common scaffold in agrochemicals and pharmaceuticals. The method involves the in-situ generation of nitrile imines which then undergo a (3+2) cycloaddition with an acetylene surrogate.[4]

Key Advantages:

  • Readily Available Starting Materials: Utilizes easily accessible and safe reagents.[4]

  • Mild Reaction Conditions: The reaction proceeds under mild conditions, enhancing its practicality.[4]

  • Wide Functional Group Tolerance: The method is compatible with a variety of functional groups on the aryl ring.[4]

Logical Relationship Diagram

G A Hydrazonoyl Halide Precursor C In situ generation of Nitrile Imine A->C B Triethylamine (Base) B->C E [3+2] Cycloaddition C->E D Mercaptoacetaldehyde (Acetylene Surrogate) D->E F Intermediate Thiadiazine E->F H Dehydration & Ring Contraction F->H G p-TsCl G->H I 1-Aryl-3-trifluoromethylpyrazole Product H->I

Caption: Logical flow for the one-pot synthesis of trifluoromethylpyrazoles.

Quantitative Data Summary
EntryHydrazonoyl Bromide Substituent (Ar)ProductYield (%)Reference
14-Chlorophenyl1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole85[4]
24-Nitrophenyl1-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole78[4]
34-Methoxyphenyl1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole92[4]
42-Thienyl1-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole75[4]
Detailed Experimental Protocol

Materials:

  • Hydrazonoyl bromide (1.0 equiv)

  • Mercaptoacetaldehyde dimer (2,5-dihydroxy-1,4-dithiane) (0.55 equiv)

  • Triethylamine (Et3N) (10.0 equiv)

  • p-Toluenesulfonyl chloride (p-TsCl) (1.5 equiv)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the hydrazonoyl bromide and mercaptoacetaldehyde dimer in dichloromethane, add triethylamine at room temperature.

  • Stir the mixture for 2 hours.

  • Add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise to the reaction mixture.

  • Continue stirring overnight at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 1-aryl-3-trifluoromethylpyrazole.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a Williamson ether synthesis.[1][2] This reaction involves the deprotonation of catechol (1,2-dihydroxybenzene) to form the diphenoxide, which then acts as a nucleophile to displace a leaving group from a 1,1,2,2-tetrafluoroethyl electrophile.

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Deprotonation: Catechol requires a sufficiently strong base to form the dianion for the second alkylation to occur. Inadequate base strength or stoichiometry will result in a mixture containing mono-alkylated product and unreacted starting material.

  • Competitive Side Reactions: Elimination reactions of the fluoroalkylating agent can compete with the desired substitution, especially at elevated temperatures.[1][3]

  • Steric Hindrance: While the 1,1,2,2-tetrafluoroethyl group is not excessively bulky, steric hindrance can still play a role, potentially slowing down the reaction rate.

  • Moisture: The presence of water in the reaction mixture can quench the catechol dianion, reducing its nucleophilicity and overall yield.

Q3: What are the expected side products in this synthesis?

A3: Common side products include:

  • Mono-alkylation Product: 2-(1,1,2,2-Tetrafluoroethoxy)phenol is a common byproduct if the reaction does not go to completion.

  • Elimination Product: The 1,1,2,2-tetrafluoroethylating agent can undergo elimination to form trifluoroethene, particularly if the reaction temperature is too high.

  • C-Alkylation Products: While less common for O-alkylation of phenoxides, there is a possibility of alkylation at the aromatic ring, leading to the formation of isomers.

Q4: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be happening?

A4: Catechol and its derivatives are susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored, polymeric byproducts.[4][5][6] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation.

Q5: What purification techniques are recommended for the final product?

A5: Purification of this compound typically involves:

  • Aqueous Workup: To remove inorganic salts and any remaining base.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from the mono-alkylated intermediate and other nonpolar byproducts.

  • Recrystallization or Distillation: Depending on the physical state of the final product, recrystallization from a suitable solvent system or distillation under reduced pressure can be used for final purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Catechol Insufficient base strength or amount.Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a 2.2-2.5 molar excess. Ensure the base is fresh and dry.
Reaction time is too short.Monitor the reaction by TLC or GC-MS. Williamson ether syntheses can sometimes require several hours to go to completion.[2]
Predominance of Mono-alkylated Product Incomplete second alkylation.Add the alkylating agent in two portions, allowing the first alkylation to proceed before adding the second equivalent. Alternatively, use a slight excess of the alkylating agent (up to 2.2 equivalents).
Insufficient base for the second deprotonation.Ensure at least two equivalents of base are used to form the dianion.
Formation of a Volatile Side Product Elimination of the alkylating agent.Maintain a controlled reaction temperature. Avoid excessive heating. The use of a less-hindered base might also favor substitution over elimination.
Dark, Tarry Reaction Mixture Oxidation of catechol or phenoxide intermediates.Degas the solvent and reactants thoroughly. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction time.
Difficult Product Isolation Emulsion formation during workup.Use a brine wash to help break up emulsions. If the issue persists, filtration through a pad of celite may be necessary.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from a similar synthesis of a fluorinated aromatic ether.[7]

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate (or a similar reactive tetrafluoroethylating agent)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.2 eq).

  • Add a solution of catechol (1.0 eq) in anhydrous acetone.

  • Stir the suspension vigorously for 30 minutes at room temperature.

  • Slowly add a solution of 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (2.1 eq) in anhydrous acetone to the reaction mixture over 1 hour.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway Catechol Catechol Dianion Catechol Dianion Catechol->Dianion + 2 eq. Base Monoalkylation Mono-alkylated Intermediate Dianion->Monoalkylation + R-X Product This compound Monoalkylation->Product + R-X

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Catechol_Dianion Catechol Dianion Desired_Product Desired Product (O-Alkylation) Catechol_Dianion->Desired_Product SN2 Substitution C_Alkylation_Product C-Alkylation Product Catechol_Dianion->C_Alkylation_Product C-Alkylation Oxidation_Products Oxidative Polymerization Catechol_Dianion->Oxidation_Products Oxidation (O₂) Alkylating_Agent F₂CHCF₂-X Elimination_Product Elimination (F₂C=CHF) Alkylating_Agent->Elimination_Product Elimination (High Temp)

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM TLC/GC-MS Analysis of Crude Mixture Start->Check_SM SM_Present Unreacted Starting Material? Check_SM->SM_Present Mono_Present Mono-alkylated Product Present? SM_Present->Mono_Present No Increase_Base Increase Base Equivalents / Reaction Time SM_Present->Increase_Base Yes Dark_Color Dark/Tarry Mixture? Mono_Present->Dark_Color No Increase_Alkylating Increase Alkylating Agent / Reaction Time Mono_Present->Increase_Alkylating Yes Inert_Atmosphere Ensure Rigorous Inert Atmosphere Dark_Color->Inert_Atmosphere Yes Purify Optimize Purification (Chromatography) Dark_Color->Purify No Increase_Base->Purify Increase_Alkylating->Purify Inert_Atmosphere->Purify

Caption: A logical troubleshooting workflow.

References

Technical Support Center: Optimization of Friedel-Crafts Acylation of Fluorinated Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Friedel-Crafts acylation of fluorinated benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of fluorobenzene has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of fluorobenzene can be attributed to several factors, primarily related to the deactivating nature of the fluorine substituent and the stringent requirements of the reaction conditions. Here are the most common culprits:

  • Deactivated Aromatic Ring: The fluorine atom on the benzene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. This makes the reaction inherently more challenging than with activated or simple benzene.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed at room temperature, the acylation of deactivated rings like fluorobenzene often requires higher temperatures to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.

  • Poor Quality Reagents: The purity of the acylating agent (acyl chloride or anhydride) and the fluorobenzene is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation because the acyl group deactivates the ring, the formation of multiple products can still occur. Here’s how to address this:

  • Isomer Formation: The fluorine atom is an ortho-, para-director. Therefore, you can expect a mixture of ortho- and para-acylated products. The para-product is usually major due to less steric hindrance. Optimizing the catalyst and reaction conditions can improve the selectivity for the desired isomer. Some modern catalysts offer high para-selectivity.

  • Side Reactions: At higher temperatures, side reactions such as dehalogenation or rearrangement can sometimes occur, though this is less common for the stable C-F bond.

  • Impure Starting Materials: Impurities in the starting materials can lead to the formation of unexpected byproducts. Ensure the purity of your fluorobenzene and acylating agent.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic amounts of Lewis acids for the acylation of fluorobenzene?

A1: Traditional Lewis acids like AlCl₃ are typically required in stoichiometric amounts or greater because they form a complex with the product ketone. However, some modern and more potent Lewis acids, such as triflates (e.g., Sc(OTf)₃, Hf(OTf)₄), can be used in catalytic amounts, especially under specific conditions like solvent-free or microwave-assisted reactions.[1]

Q2: What is the best solvent for the Friedel-Crafts acylation of fluorobenzene?

A2: The choice of solvent can significantly impact the reaction. Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂). For deactivated substrates like fluorobenzene, a more polar solvent like nitrobenzene can sometimes be used, but it can also form a complex with the Lewis acid. Solvent-free conditions have also been shown to be effective, particularly with stronger catalysts, and can lead to higher yields and selectivity.[1]

Q3: How can I improve the para-selectivity of the reaction?

A3: Achieving high para-selectivity is often a key objective. Several strategies can be employed:

  • Choice of Catalyst: Certain Lewis acids show a higher preference for the para-position. For instance, a combination of La(OTf)₃ and TfOH has been reported to give 99% selectivity for the para-product in the benzoylation of fluorobenzene.[1]

  • Steric Hindrance: Using a bulkier acylating agent can favor substitution at the less sterically hindered para-position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-isomer, although this may come at the cost of a lower reaction rate.

Q4: Are there any "greener" alternatives to traditional Lewis acids for this reaction?

A4: Yes, there is growing interest in developing more environmentally friendly catalytic systems. Some alternatives include:

  • Solid Acid Catalysts: Zeolites and other solid acids can be used as recyclable catalysts, although they may require higher reaction temperatures.

  • Metal Triflates: As mentioned, rare-earth metal triflates are highly active and can often be recovered and reused.[1]

  • Solvent-Free Conditions: Performing the reaction without a solvent minimizes waste and can sometimes improve reaction efficiency.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Friedel-Crafts Acylation of Fluorobenzene

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (para:ortho)Reference
La(OTf)₃ / TfOHBenzoyl chlorideNone14048799:1[1]
Silica-immobilized Sc(OTf)₃ resinBromoacetic anhydrideNone (Microwave)40-600.5-30 min86para-product[2]
Silica-immobilized Sc(OTf)₃ resinBenzoyl oxideNone (Microwave)40-600.5-30 min974-fluorobenzophenone[2]
Hf(OTf)₄ / TfOHAcyl chloridesNot specifiedNot specifiedNot specifiedGood yieldsNot specified[3]
Bi(OTf)₃Acyl chloridesNot specifiedNot specifiedNot specifiedHigh yieldsNot specified[1]
FeCl₃Benzoyl chlorideNot specifiedHighNot specifiedAcceptableNot specified[3]

Experimental Protocols

Protocol 1: Solvent-Free Acylation of Fluorobenzene with Benzoyl Chloride using La(OTf)₃ / TfOH [1]

  • Reactant Preparation: In a reaction vessel, combine fluorobenzene, benzoyl chloride, trifluoromethanesulfonic acid (TfOH), and lanthanum triflate (La(OTf)₃).

  • Reaction Execution: Heat the mixture to 140°C and stir for 4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the mixture in a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 4-fluorobenzophenone.

Protocol 2: Microwave-Assisted Acylation of Fluorobenzene using a Silica-Immobilized Scandium Catalyst [2]

  • Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix fluorobenzene, the desired acid anhydride or acyl halide, and the silica gel-immobilized dendrimer scandium trifluoromethanesulfonate resin catalyst. The molar ratio of fluorobenzene to the acylating agent can range from 1:1 to 1:5. The catalyst loading is typically 1-100% of the weight of fluorobenzene.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture with a power of 65-195 watts. The irradiation is typically done in intervals (e.g., every 30 seconds) for a total time of 0.5 to 30 minutes, maintaining a temperature of 40-60°C.

  • Work-up: After the reaction is complete, cool the vessel. Add diethyl ether and filter the mixture to remove the solid catalyst.

  • Purification: Wash the filtrate with water until the pH is neutral (6.5-7.0). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product. The product can then be purified by reduced pressure distillation.

Mandatory Visualization

Troubleshooting_Friedel_Crafts_Acylation start Low/No Yield in Friedel-Crafts Acylation of Fluorobenzene check_conditions Verify Reaction Conditions start->check_conditions deactivated_ring Issue: Deactivated Ring (Fluorine is EWG) check_conditions->deactivated_ring Is temperature adequate for dectivated ring? catalyst_inactivity Issue: Catalyst Inactivity check_conditions->catalyst_inactivity Are conditions strictly anhydrous? insufficient_catalyst Issue: Insufficient Catalyst check_conditions->insufficient_catalyst Is catalyst loading sufficient? impure_reagents Issue: Impure Reagents check_conditions->impure_reagents Are reagents pure? increase_temp Solution: Increase Temperature deactivated_ring->increase_temp stronger_catalyst Solution: Use Stronger Catalyst (e.g., Triflate) deactivated_ring->stronger_catalyst anhydrous Solution: Ensure Anhydrous Conditions (Dry glassware, solvents, reagents) catalyst_inactivity->anhydrous stoichiometric Solution: Use Stoichiometric or Excess Lewis Acid insufficient_catalyst->stoichiometric purify_reagents Solution: Purify Starting Materials impure_reagents->purify_reagents

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation of fluorobenzene.

Experimental_Workflow_FC_Acylation start Start: Prepare Anhydrous Setup add_catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) to Solvent start->add_catalyst cool Cool Mixture (e.g., 0°C) add_catalyst->cool add_acyl_halide Slowly Add Acyl Halide cool->add_acyl_halide add_fluorobenzene Add Fluorobenzene Dropwise add_acyl_halide->add_fluorobenzene react Allow Reaction to Proceed (Stir at appropriate temperature) add_fluorobenzene->react quench Quench Reaction (e.g., with ice/HCl) react->quench extract Extract Product with Organic Solvent quench->extract wash Wash Organic Layer (e.g., NaHCO₃, brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product (Column Chromatography/Recrystallization) dry_concentrate->purify end End: Characterize Product purify->end

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Technical Support Center: Purification of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommended method for purifying this compound?

A1: Given its high boiling point, vacuum distillation is the primary and most effective method for the purification of this compound. The compound has a reported boiling point of 97-100 °C at a pressure of 32 mmHg. Distillation under reduced pressure is necessary to prevent thermal decomposition that might occur at its atmospheric boiling point.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities largely depend on the synthetic route. Assuming a Williamson ether synthesis from catechol and a 1,1,2,2-tetrafluoroethylating agent, common impurities may include:

  • Unreacted starting materials: Catechol and the tetrafluoroethylating agent.

  • Monosubstituted product: 2-(1,1,2,2-tetrafluoroethoxy)phenol.

  • Solvent residues: High-boiling point solvents used in the synthesis.

  • Side-products: Products from undesired side reactions.

  • Decomposition products: Fluorinated ethers can be susceptible to decomposition, especially in the presence of certain metals at elevated temperatures.[2][3]

Q3: Can I use chromatography to purify this compound?

A3: Yes, chromatographic methods can be employed, particularly for removing close-boiling impurities or for small-scale purification.

  • Preparative Gas Chromatography (GC): GC is a viable option for the purification of volatile fluorinated compounds.[4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC using fluorinated stationary phases (such as pentafluorophenyl (PFP) phases) can offer unique selectivity for fluorinated and aromatic compounds.[6][7][8]

Q4: Is this compound prone to decomposition during purification?

A4: Fluorinated ethers can exhibit thermal instability, especially at elevated temperatures and in the presence of metals which can catalyze decomposition.[2][3][9][10] It is crucial to use the lowest possible temperature for distillation, which is achieved through vacuum distillation.

Q5: Are there any known incompatibilities for this compound?

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause Solution
Bumping or Unstable Boiling - Inadequate stirring or lack of boiling chips.- Vacuum is too high for the heating temperature.- Use a magnetic stir bar for vigorous stirring.- Ensure the system is leak-free and the vacuum is stable before heating.- Gradually increase the bath temperature.
Product Not Distilling at Expected Temperature/Pressure - Inaccurate pressure reading.- System leak.- Presence of non-volatile impurities.- Check the calibration of the pressure gauge.- Inspect all joints and connections for leaks.- Consider a pre-purification step like filtration if solids are present.
Product Appears Discolored After Distillation - Thermal decomposition.- Reduce the distillation pot temperature by using a higher vacuum.- Ensure the heating mantle is not set too high and is appropriate for the flask size.
Low Recovery of Product - Inefficient condensation.- Hold-up in the distillation column.- Significant amount of forerun or tail fractions.- Ensure adequate cooling water flow through the condenser.- Use a short-path distillation apparatus to minimize hold-up.- Collect fractions carefully and analyze them to ensure the desired product is not being discarded.
Preparative Chromatography (GC/HPLC)
Problem Possible Cause Solution
Poor Separation of Impurities (HPLC) - Incorrect stationary phase.- Inappropriate mobile phase composition.- Use a fluorinated stationary phase (e.g., PFP) for enhanced selectivity with fluorinated compounds.[6][7]- Optimize the mobile phase gradient and composition.
Peak Tailing (GC/HPLC) - Active sites on the column.- Sample overload.- Use a column specifically designed for fluorinated compounds.- Reduce the amount of sample injected.
Low Recovery from Column - Irreversible adsorption of the compound onto the stationary phase.- Test different stationary and mobile phases on an analytical scale first.- Ensure the compound is stable under the chromatographic conditions.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline for the vacuum distillation of high-boiling point liquids like this compound.

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware. A short-path distillation head is recommended to minimize product loss.

  • Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).

  • Incorporate a magnetic stir bar in the distillation flask.

  • Ensure all glass joints are properly sealed with a suitable vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

2. Procedure:

  • Place the crude this compound into the distillation flask.

  • Begin stirring.

  • Slowly and carefully evacuate the system to the desired pressure (e.g., ~30-35 mmHg).

  • Once the vacuum is stable, begin to gently heat the distillation flask using a heating mantle with a sand or oil bath for uniform heating.

  • Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.

  • Collect the main fraction distilling at the expected boiling point (97-100 °C at 32 mmHg).

  • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Allow the apparatus to cool completely before carefully and slowly releasing the vacuum.

3. Purity Analysis:

  • The purity of the collected fractions should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]

Quantitative Data (Illustrative)

Since specific quantitative data for the purification of this compound is not available in the literature, the following table provides an illustrative example based on typical outcomes for the purification of similar fluorinated aromatic compounds.

Purification Method Initial Purity (GC area %) Final Purity (GC area %) Typical Yield Key Parameters
Vacuum Distillation ~85%>99%70-85%Pressure: 30-35 mmHgHead Temperature: 97-100 °C
Preparative HPLC ~95%>99.5%50-70%Column: Pentafluorophenyl (PFP)Mobile Phase: Acetonitrile/Water gradient

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (from synthesis) distillation Vacuum Distillation synthesis->distillation Primary Method chromatography Preparative Chromatography (GC or HPLC) synthesis->chromatography Alternative/Secondary Method purity_analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->purity_analysis chromatography->purity_analysis pure_product Pure Product (>99%) purity_analysis->pure_product Meets Specification

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_dist Distillation Troubleshooting cluster_chrom Chromatography Troubleshooting start Purification Issue? method Which Method? start->method dist_issue Distillation Problem method->dist_issue Distillation chrom_issue Chromatography Problem method->chrom_issue Chromatography check_vacuum Check Vacuum & Leaks dist_issue->check_vacuum check_temp Check Temperature dist_issue->check_temp check_boiling Ensure Stable Boiling dist_issue->check_boiling check_phase Optimize Stationary/Mobile Phase chrom_issue->check_phase check_load Check Sample Load chrom_issue->check_load check_recovery Evaluate Recovery chrom_issue->check_recovery

Caption: Logical flowchart for troubleshooting purification issues.

References

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on fluorinated benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during SNAr reactions on fluorinated benzene, providing explanations and actionable solutions.

Q1: My SNAr reaction on a fluorinated benzene substrate is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in SNAr reactions is a frequent challenge. Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:

  • Aromatic Ring Activation: The success of a classical SNAr reaction is highly dependent on the electronic nature of the fluorinated benzene. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom.[1][2][3] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2][4][5]

    • Troubleshooting:

      • Verify EWG Presence: Ensure your substrate has at least one strong EWG (e.g., -NO₂, -CN, -C(O)R, -CF₃) ortho or para to the fluorine.[3] Reactions on substrates with meta-EWGs or without EWGs (unactivated arenes) are often sluggish under standard SNAr conditions.[2][3]

      • For Unactivated Arenes: If you are working with electron-neutral or electron-rich fluoroarenes, traditional SNAr conditions will likely fail.[6] Consider alternative methods such as photoredox catalysis, which can enable the defluorination of these challenging substrates.[6] Another approach for unactivated fluoroarenes is the use of an organic superbase like t-Bu-P4, which can catalyze concerted SNAr reactions.[7][8]

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred.[9] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.[9] Protic solvents (e.g., alcohols, water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[4][9]

    • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[9] If your reaction is proceeding slowly at room temperature, gradually increasing the heat while monitoring the progress by TLC or LC-MS can significantly improve the rate and yield.[9]

    • Base Strength: A suitable base is often required to deprotonate the nucleophile or to neutralize the HF byproduct.[10] For amine nucleophiles, a non-nucleophilic organic base like triethylamine (NEt₃) or an inorganic base like K₂CO₃ or Cs₂CO₃ can be effective.[8][11] For alcohol or thiol nucleophiles, a stronger base like NaH or KOtBu might be necessary. The choice of base can significantly impact the reaction outcome.[8]

Q2: I am observing the formation of multiple spots on my TLC, suggesting side product formation. What are common side reactions in SNAr on fluorinated benzene and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of your desired product. Here are some common side reactions and strategies to mitigate them:

  • Di-substitution: If your fluorinated benzene has other potential leaving groups or activated positions, di-substitution can occur.

    • Mitigation: Use a stoichiometric amount of the nucleophile relative to the fluorinated benzene to favor mono-substitution.[9] Careful control of reaction time and temperature can also help.

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, especially with unactivated aryl halides.[9][12] This can lead to a mixture of regioisomers.[9]

    • Mitigation: If you suspect benzyne formation, consider using a weaker base.[9]

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.

    • Mitigation: It is generally best to use a non-reactive, polar aprotic solvent like DMSO or DMF.[9]

Q3: Why is fluoride a good leaving group in SNAr reactions, contrary to what is observed in SN2 reactions?

A3: This is a crucial concept in SNAr chemistry. In contrast to SN2 reactions where bond-breaking is part of the rate-determining step, the rate-determining step in a typical SNAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex.[2][3][4]

  • Fluorine's High Electronegativity: Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial nucleophilic attack.[2][4][9] This inductive effect stabilizes the negatively charged Meisenheimer intermediate.[4]

  • Leaving Group Ability in the Fast Step: The elimination of the leaving group is the second, faster step. While fluoride is not the best leaving group in terms of its anion stability compared to other halides, its departure is not rate-limiting.[3][4] The restoration of aromaticity provides a strong driving force for this step.[2] The general leaving group trend in SNAr is F > Cl ≈ Br > I.[3][9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of SNAr reactions on fluorinated benzenes, based on literature data.

Table 1: Effect of Solvent on SNAr Reaction Yield

Fluorinated Benzene SubstrateNucleophileSolventTemperature (°C)Yield (%)
4-Fluorobiphenyl2-PhenylpropionitrileToluene8091
4-Fluorobiphenyl2-Phenylpropionitrile1,4-Dioxane8081
4-Fluorobiphenyl2-PhenylpropionitrileCyclohexane8087
1-Fluoro-2,4-dinitrobenzeneMorpholineHexamethylphosphoramide25High
1-Fluoro-2,4-dinitrobenzeneMorpholineMethanol25Moderate

Data compiled from multiple sources indicating general trends.[7][8][13]

Table 2: Effect of Base on SNAr Reaction Yield

Fluorinated Benzene SubstrateNucleophileBaseSolventTemperature (°C)Yield (%)
4-Fluorobiphenyl2-Phenylpropionitrilet-Bu-P4 (20 mol%) + 4Å MSToluene8091
4-Fluorobiphenyl2-PhenylpropionitrileNa₂CO₃Toluene8045
4-Fluorobiphenyl2-PhenylpropionitrileK₂CO₃Toluene8088
4-Fluorobiphenyl2-PhenylpropionitrileCs₂CO₃Toluene8076
4-Fluorobiphenyl2-PhenylpropionitrileK₃PO₄Toluene8081
4-Fluorobiphenyl2-PhenylpropionitrileNEt₃Toluene80Low

Data adapted from a study on concerted SNAr reactions.[7][8]

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction of an Activated Fluorinated Benzene with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of an activated fluoroaromatic compound with a primary or secondary amine.

Materials:

  • Activated fluorinated benzene (e.g., 1-fluoro-4-nitrobenzene) (1.0 equiv)

  • Amine nucleophile (e.g., morpholine) (1.1 - 1.5 equiv)

  • Base (e.g., K₂CO₃ or Et₃N) (2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (optional, but recommended)

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated fluorinated benzene (1.0 equiv) and the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Add the base (2.0 equiv) to the solution.

  • Add the amine nucleophile (1.1 - 1.5 equiv) to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure substituted product.[11]

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows related to SNAr reactions.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Fluoro-benzene Activated Fluorobenzene Meisenheimer Meisenheimer Complex (Anionic Intermediate) Fluoro-benzene->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - F⁻ (Fast) Fluoride Fluoride Ion (F⁻)

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Low SNAr Yield check_activation Is the aromatic ring sufficiently activated (ortho/para EWGs)? start->check_activation check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes unactivated_strategy Consider alternative methods: - Photoredox Catalysis - Superbase Catalysis check_activation->unactivated_strategy No optimize_solvent Switch to polar aprotic solvent (DMSO, DMF) check_conditions->optimize_solvent No increase_temp Increase reaction temperature check_conditions->increase_temp No optimize_base Optimize base (strength and type) check_conditions->optimize_base No success Improved Yield check_conditions->success Yes, but still low yield. Further optimization needed. unactivated_strategy->success optimize_solvent->success increase_temp->success optimize_base->success

Caption: A troubleshooting workflow for low-yield SNAr reactions.

References

Preventing decomposition of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, focusing on preventing its degradation.

Problem 1: Product Decomposition During Distillation

  • Symptom: Low yield of the desired product, discoloration of the distillation pot residue, or identification of degradation products in the distillate.

  • Potential Causes:

    • Thermal Decomposition: Prolonged exposure to high temperatures can cause the cleavage of the ether linkages or the fluoroalkoxy groups. Thermal decomposition may generate carbon oxides and hydrogen fluoride.[1]

    • Presence of Acidic or Basic Impurities: Residual acids or bases from the synthesis can catalyze hydrolysis or other decomposition pathways at elevated temperatures.

  • Solutions:

    • Vacuum Distillation: To minimize thermal stress, perform the distillation under reduced pressure. This lowers the boiling point of the compound, allowing for distillation at a lower temperature.

    • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at high temperatures.[2][3]

    • Pre-treatment: Before distillation, wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) followed by deionized water to remove any acidic impurities. Subsequently, dry the organic phase thoroughly.

Problem 2: Product Degradation During Column Chromatography

  • Symptom: Streaking of the product on the column, low recovery of the product from the column, or the presence of new, more polar impurities in the collected fractions.

  • Potential Causes:

    • Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ether bonds, particularly in the presence of protic solvents.

    • Reaction with Stationary Phase: The fluoroalkoxy groups may interact with the active sites on the silica gel, leading to decomposition.

  • Solutions:

    • Passivation of Silica Gel: Deactivate the silica gel before use. This can be achieved by treating the silica gel with a base, such as triethylamine, to neutralize the acidic sites.[4]

    • Use of Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or a polymer-based support.

    • Aprotic Solvents: Employ a non-polar, aprotic solvent system for the mobile phase to minimize the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic method used. A common route is the Williamson ether synthesis from catechol and a 1,1,2,2-tetrafluoroethylating agent. Potential impurities include:

  • Unreacted catechol.

  • The mono-substituted product: 2-(1,1,2,2-tetrafluoroethoxy)phenol.

  • Byproducts from the elimination of the tetrafluoroethylating agent.

  • Residual base used in the synthesis (e.g., potassium carbonate, sodium hydride).

Q2: What are the ideal storage conditions for this compound to prevent decomposition?

A2: To ensure stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] It should be kept away from strong acids, strong bases, and strong oxidizing agents.[1]

Q3: Can I use protonated solvents for purification?

A3: It is advisable to avoid or minimize the use of protic solvents, especially in combination with silica gel chromatography, as this can lead to acid-catalyzed hydrolysis of the ether linkages. If a protic solvent is necessary, using passivated silica gel is highly recommended.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound on a larger scale when impurities are significantly less volatile than the product.

Methodology:

  • Pre-treatment of Crude Product:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate and then with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude, neutralized product.

  • Vacuum Distillation Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

    • Place the pre-treated crude product in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a vacuum pump and an inert gas line (e.g., nitrogen or argon).

  • Distillation Procedure:

    • Purge the system with the inert gas.

    • Gradually apply vacuum to the desired pressure.

    • Begin heating the distillation flask with an oil bath while stirring.

    • Collect the fraction that distills at the expected boiling point for the given pressure.

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum under the inert gas.

Protocol 2: Purification by Column Chromatography on Passivated Silica Gel

This protocol is recommended for separating the product from impurities with similar boiling points.

Methodology:

  • Preparation of Passivated Silica Gel:

    • Prepare a slurry of silica gel in the initial mobile phase solvent.

    • Add triethylamine (1-2% v/v) to the slurry and stir for 30 minutes.

    • Pack the column with the passivated silica gel slurry.

  • Column Chromatography:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the sample onto the top of the column.

    • Elute the column with a suitable non-polar, aprotic solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 310.14 g/mol [6][7]
Boiling Point 97-100 °C at 32 mmHg
Purity (typical) >95%[5]

Visualizations

Troubleshooting_Decomposition cluster_symptoms Observed Problem cluster_purification Purification Method cluster_causes Potential Causes cluster_solutions Recommended Solutions Symptom Product Decomposition (Low Yield, Discoloration) Distillation During Distillation Symptom->Distillation If... Chromatography During Column Chromatography Symptom->Chromatography If... Thermal_Stress High Temperature Distillation->Thermal_Stress Impurities Acidic/Basic Impurities Distillation->Impurities Chromatography->Impurities Acidic_Silica Acidic Silica Gel Chromatography->Acidic_Silica Vacuum_Distill Use Vacuum Distillation Thermal_Stress->Vacuum_Distill Inert_Atmosphere Use Inert Atmosphere Thermal_Stress->Inert_Atmosphere Pre_Treat Neutralize Crude Product Impurities->Pre_Treat Passivate_Silica Passivate Silica Gel Acidic_Silica->Passivate_Silica Alt_Phase Use Alternative Stationary Phase Acidic_Silica->Alt_Phase

Caption: Troubleshooting workflow for decomposition during purification.

Purification_Workflow Start Crude Product Pre_Treatment Neutralization Wash (aq. NaHCO3, H2O) Start->Pre_Treatment Drying Dry with Na2SO4 Pre_Treatment->Drying Choose_Method Choose Purification Method Drying->Choose_Method Vacuum_Distillation Vacuum Distillation under Inert Atmosphere Choose_Method->Vacuum_Distillation High-boiling impurities Column_Chromatography Column Chromatography on Passivated Silica Gel Choose_Method->Column_Chromatography Close-boiling impurities Final_Product Pure Product Vacuum_Distillation->Final_Product Collect_Fractions Collect Pure Fractions Column_Chromatography->Collect_Fractions Solvent_Removal Solvent Removal Collect_Fractions->Solvent_Removal Solvent_Removal->Final_Product

References

Stability issues of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a fluorinated aromatic ether. The electron-withdrawing nature of the tetrafluoroethoxy groups generally imparts high thermal and chemical stability to the molecule. However, like many ethers, it can be susceptible to degradation under strong acidic or basic conditions, particularly at elevated temperatures. The C-O ether linkage is the most likely site of cleavage.

Q2: What are the potential degradation products of this compound under acidic or basic conditions?

Under harsh acidic or basic conditions, the ether bonds may undergo hydrolysis. Potential degradation products could include catechol (1,2-dihydroxybenzene) and 1,1,2,2-tetrafluoroethanol, along with fluoride ions if the tetrafluoroethoxy group itself degrades. The specific products and their distribution will depend on the reaction conditions (e.g., pH, temperature, reaction time, and the presence of catalysts).

Q3: What are the visible signs of degradation of this compound?

Visual signs of degradation can include a change in the color of the solution, the formation of a precipitate, or the evolution of gas. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the purity and integrity of the compound.

Q4: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Avoid using strong acids and bases whenever possible.

  • If acidic or basic conditions are necessary, use the mildest conditions (lowest effective concentration and temperature) for the shortest possible duration.

  • Perform reactions at low temperatures.

  • Work in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by acidic or basic conditions.

  • Use purified and degassed solvents.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials.[1]

Q5: Is this compound compatible with common laboratory solvents?

This compound is generally stable in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetonitrile under neutral conditions. However, its stability in protic solvents like alcohols or water may be reduced under acidic or basic conditions due to the potential for solvolysis. Always perform a small-scale compatibility test if you are unsure about a specific solvent system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected side products in reaction Degradation of this compound due to acidic or basic reagents/catalysts.1. Analyze the side products by LC-MS or GC-MS to identify potential degradation products. 2. Reduce the concentration and/or strength of the acid or base. 3. Lower the reaction temperature. 4. Decrease the reaction time. 5. Consider using an alternative, less harsh catalyst or reagent.
Low yield of the desired product The starting material is degrading under the reaction conditions.1. Monitor the reaction progress closely using techniques like TLC, HPLC, or GC to determine the optimal reaction time. 2. Employ the mitigation strategies mentioned above to minimize degradation. 3. Purify the starting material before use to remove any acidic or basic impurities.
Inconsistent experimental results Variability in the stability of the compound due to storage conditions or handling.1. Ensure the compound is stored properly in a tightly sealed container in a cool, dark, and dry place.[1] 2. Check for any signs of degradation before use. 3. Use fresh batches of the compound for critical experiments. 4. Ensure all glassware is clean and free of acidic or basic residues.
Formation of a precipitate The degradation products may be insoluble in the reaction medium.1. Isolate and identify the precipitate. 2. If the precipitate is a degradation product, adjust the reaction conditions to prevent its formation.

Quantitative Data Summary

Due to the limited availability of specific experimental data on the stability of this compound, the following table presents a template with hypothetical data to illustrate how stability data could be presented. Researchers are encouraged to generate their own data for their specific experimental conditions.

Condition Temperature (°C) Time (h) % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
1 M HCl (aq)2524< 1%Not Detected
1 M HCl (aq)8024~15%Catechol, 1,1,2,2-tetrafluoroethanol
1 M NaOH (aq)2524< 2%Not Detected
1 M NaOH (aq)8024~20%Catechol, 1,1,2,2-tetrafluoroethanol
Trifluoroacetic Acid2524~5%Minor unidentified products

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions

  • Preparation of the Test Solution: Prepare a stock solution of this compound in a suitable co-solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In a clean vial, mix a known volume of the stock solution with the acidic solution to be tested (e.g., 1 M HCl in water/acetonitrile). Prepare a control sample with the stock solution in the solvent without the acid.

  • Time Points: Incubate the samples at the desired temperature. At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by a suitable analytical method (e.g., HPLC with a UV detector or LC-MS) to determine the concentration of the parent compound and to identify any degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).

Protocol 2: General Procedure for Assessing the Stability of this compound under Basic Conditions

This protocol is similar to the acidic stability test, with the following modifications:

  • Incubation: Use a basic solution (e.g., 1 M NaOH in water/acetonitrile) instead of an acidic one.

  • Quenching: Neutralize the aliquots with a suitable acid (e.g., dilute HCl) to stop the reaction.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Unexpected Experimental Outcome (e.g., low yield, side products) check_purity Verify Purity of Starting Material (NMR, LC-MS, GC-MS) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No review_conditions Review Reaction Conditions (pH, Temp, Time) is_pure->review_conditions Yes re_run Re-run Experiment purify->re_run is_harsh Are Conditions Harsh? (Strong Acid/Base, High Temp) review_conditions->is_harsh modify_conditions Modify Reaction Conditions: - Milder pH - Lower Temperature - Shorter Time is_harsh->modify_conditions Yes consult Consult Literature for Alternative Routes or Contact Technical Support is_harsh->consult No modify_conditions->re_run success Problem Resolved re_run->success

Caption: A flowchart for troubleshooting unexpected experimental outcomes.

Degradation_Pathway Hypothetical Degradation Pathway under Harsh Conditions reactant This compound conditions Strong Acid (H+) or Strong Base (OH-) + Heat reactant->conditions intermediate Intermediate Complex conditions->intermediate product1 Catechol (1,2-Dihydroxybenzene) intermediate->product1 product2 1,1,2,2-Tetrafluoroethanol intermediate->product2

Caption: A potential degradation pathway of the target compound.

References

Technical Support Center: Strategies to Mitigate Hydrolysis of Ether Linkages in Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on understanding and preventing the hydrolysis of ether linkages in fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle that makes ether linkages in fluorinated aromatic compounds susceptible to hydrolysis?

The susceptibility to hydrolysis is primarily due to the strong electron-withdrawing nature of fluorine atoms. This effect, particularly when fluorine is positioned ortho or para to the ether linkage, decreases the electron density of the aromatic ring. This "activation" makes the ring highly susceptible to nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). In the context of hydrolysis, water or hydroxide ions act as nucleophiles, attacking the carbon atom of the ether linkage and leading to its cleavage.

Q2: How do reaction conditions like pH and temperature influence the rate of hydrolysis?

Both pH and temperature are critical factors.

  • pH: The hydrolysis of these ethers can be catalyzed by both acidic and basic conditions. However, basic conditions are generally more detrimental as the hydroxide ion (OH⁻) is a more potent nucleophile than water. The rate of hydrolysis, therefore, tends to increase significantly with increasing pH.

  • Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the fluorinated aromatic ether and the nucleophile.

Q3: Are all fluorinated aromatic ethers equally prone to hydrolysis?

No, the stability of the ether linkage is highly dependent on the substitution pattern of the fluorine atoms on the aromatic ring. The more fluorine atoms present, especially in the ortho and para positions relative to the ether linkage, the more activated the ring is towards nucleophilic attack, and thus, the more labile the ether linkage becomes. For instance, a pentafluorophenyl ether will be significantly more susceptible to hydrolysis than a monofluorophenyl ether under the same conditions.

Troubleshooting Guide

Problem: I am observing significant degradation of my fluorinated aromatic ether compound during synthesis, work-up, or purification. What steps can I take to prevent this?

This is a common challenge. The following troubleshooting guide will help you diagnose the issue and implement effective solutions.

Step 1: Assess Your Experimental Parameters

The first step is to critically evaluate the conditions to which your compound is exposed. The following decision tree can guide you through this process.

G A Is the reaction or work-up performed under strongly acidic or basic conditions? D Maintain pH as close to neutral as possible. Use buffers if necessary. A->D G Consider using a protecting group for the phenol if hydrolysis is unavoidable. A->G B Is the temperature elevated for a prolonged period? E Reduce reaction and purification temperatures. Minimize exposure to heat. B->E C Are polar protic solvents (e.g., water, methanol) used extensively? F Switch to aprotic solvents (e.g., THF, Dioxane, Acetonitrile) where feasible. C->F

Caption: Decision tree for troubleshooting ether hydrolysis.

Step 2: Implement Strategic Modifications

Based on your assessment, consider the following modifications:

  • pH Control: If your reaction is sensitive to acidic or basic conditions, aim for a neutral pH. The use of buffered solutions can help maintain a stable pH throughout the process. During work-up, use mild aqueous washes (e.g., saturated sodium bicarbonate for neutralizing acids, or dilute ammonium chloride for neutralizing bases) and minimize contact time.

  • Temperature Management: Conduct your reactions at the lowest temperature that allows for a reasonable reaction rate. For purification techniques like distillation, use high vacuum to lower the boiling point. For chromatography, consider performing it at a reduced temperature if the compound is particularly labile.

  • Solvent Selection: Whenever possible, use aprotic solvents that do not participate in hydrolysis. If an aqueous work-up is necessary, perform it quickly and at a low temperature.

  • Protecting Group Strategy: If the ether is formed from a valuable phenol and is intended to be a stable linkage in the final molecule, but is proving too labile during synthesis, it may be necessary to protect the phenol with a more robust group temporarily. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers, which can be cleaved under specific, non-hydrolytic conditions.[1][2][3][4][5]

Data Presentation: Relative Hydrolysis Rates

While specific kinetic data for a wide range of fluorinated aromatic ethers under varying conditions is not compiled in a single public source, the following table provides an illustrative comparison of relative hydrolysis rates based on the principles of SNAr. The rates are normalized to 4-fluoroanisole under basic conditions.

CompoundNumber of Fluorine SubstituentsKey Fluorine Positions (relative to ether)Predicted Relative Hydrolysis Rate
4-Fluoroanisole1para1
2,4-Difluoroanisole2ortho, para~10-50
2,4,6-Trifluoroanisole3ortho, para, ortho~100-500
Pentafluoroanisole5all>1000

Note: These are estimated relative rates intended for comparative purposes. Actual rates are highly dependent on the specific reaction conditions.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of a Fluorinated Aromatic Ether using HPLC

This protocol outlines a general method for quantifying the rate of hydrolysis of your compound.

1. Materials and Reagents:

  • Your fluorinated aromatic ether compound

  • HPLC-grade acetonitrile and water

  • Buffers of desired pH (e.g., phosphate buffer for pH 7, carbonate buffer for pH 10)

  • A suitable internal standard (a stable compound with a different retention time)

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Procedure:

  • Prepare a stock solution of your compound and the internal standard in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Prepare buffered aqueous solutions at the desired pH values.

  • Initiate the hydrolysis reaction: In a thermostatted vial, add a known volume of the buffered solution. Add a small aliquot of your compound's stock solution to achieve the desired starting concentration (e.g., 100 µg/mL).

  • Take time-point samples: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction: Immediately add the aliquot to a vial containing the internal standard solution in acetonitrile. This will stop the hydrolysis and prepare the sample for analysis.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a gradient elution method to separate your starting material, the hydrolyzed phenol product, and the internal standard. Monitor the elution profile using the UV detector at a wavelength where all compounds have significant absorbance.

  • Data Analysis: For each time point, calculate the peak area ratio of your starting material to the internal standard. Plot this ratio against time to determine the rate of disappearance of your compound.

The following workflow illustrates this process:

G A Prepare Stock Solutions (Compound & Internal Standard) B Set up Hydrolysis Reactions in Buffered Solutions A->B C Sample at Predetermined Time Intervals B->C D Quench Samples with Internal Standard in Acetonitrile C->D E Analyze Samples by HPLC D->E F Calculate Peak Area Ratios E->F G Plot Data and Determine Hydrolysis Rate F->G

Caption: Experimental workflow for monitoring ether hydrolysis by HPLC.

Signaling Pathways and Mechanisms

The primary mechanism for the hydrolysis of ether linkages in electron-deficient aromatic compounds is Nucleophilic Aromatic Substitution (SNAr) . The following diagram illustrates the key steps of this mechanism for the hydrolysis of a generic polyfluorinated aromatic ether under basic conditions.

G cluster_products Products A Polyfluorinated Aromatic Ether + OH⁻ B Formation of Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) A->B Nucleophilic Attack C Expulsion of the Alkoxide Leaving Group B->C Aromaticity Restored D Protonation of the Alkoxide C->D Work-up/Solvent E Final Products: Polyfluorinated Phenol + Alcohol D->E

Caption: Mechanism of SNAr hydrolysis of a fluorinated aromatic ether.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions with this highly fluorinated aromatic compound.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution (EAS) reaction with this compound failing or showing very low conversion?

A1: The two 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect significantly deactivates the benzene ring, making it much less nucleophilic and therefore less reactive towards electrophiles. Standard electrophilic aromatic substitution (EAS) conditions used for benzene or activated derivatives are often insufficient.

Troubleshooting Steps:

  • Increase Catalyst Loading: Employ a higher loading of the Lewis acid or Brønsted acid catalyst to generate a higher concentration of the active electrophile.

  • Use a Stronger Catalyst: Switch to a more potent catalyst system. For example, in Friedel-Crafts reactions, consider using AlCl₃ instead of FeCl₃.

  • Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the reaction to proceed. However, monitor for potential side reactions and decomposition.

  • Increase Reaction Time: Allow the reaction to run for an extended period to achieve a higher conversion.

  • Consider Alternative Synthetic Routes: If EAS proves consistently challenging, explore alternative strategies such as nucleophilic aromatic substitution on a pre-functionalized analogue or a metal-catalyzed cross-coupling reaction if a suitable handle is present.

Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A2: The 1,1,2,2-tetrafluoroethoxy group is an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. However, it is also a deactivating group. Given the presence of two such groups in an ortho arrangement, the electronic and steric effects can be complex. The positions para to each of the alkoxy groups (positions 4 and 5) would be the most likely sites for substitution, though steric hindrance from the adjacent bulky groups could be a significant factor.

Q3: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a derivative of this compound. What are some common issues?

A3: Challenges in palladium-catalyzed cross-coupling reactions with substrates bearing electron-withdrawing groups like this compound often stem from the oxidative addition step. The electron-deficient nature of the aromatic ring can make the C-X (where X is a halide or triflate) bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can enhance the electron density on the palladium center, promoting oxidative addition. Consider ligands such as SPhos, XPhos, or RuPhos.

  • Catalyst Precursor: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ with the addition of a suitable phosphine ligand.

  • Base Selection: The choice of base is crucial for the transmetalation step. For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones.

  • Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Higher temperatures are often required to facilitate the reaction.

  • Hydrodehalogenation: Be aware of the potential for hydrodehalogenation as a side reaction, especially with fluorinated substrates. This can sometimes be mitigated by adjusting the ligand, base, or solvent.[1][2][3][4]

Q4: Can I perform a nucleophilic aromatic substitution (SNAᵣ) on this compound?

A4: Direct nucleophilic substitution of a hydrogen atom is not feasible. However, if a suitable leaving group (e.g., a halogen) is present on the ring, the strong electron-withdrawing nature of the two tetrafluoroethoxy groups will activate the ring towards SNAᵣ. The substitution will preferentially occur at the positions ortho and para to the activating groups.

Troubleshooting Guide: Catalyst Selection for Cross-Coupling Reactions

The following table provides a starting point for catalyst system selection in common palladium-catalyzed cross-coupling reactions with aryl halides or triflates derived from this compound.

Reaction TypeCatalyst PrecursorRecommended LigandsTypical BaseCommon Solvents
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene, THF
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhosNaOtBu, K₃PO₄Toluene, Dioxane
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, i-Pr₂NHTHF, DMF

Note: Catalyst and reaction conditions should always be optimized for the specific substrate and coupling partner.

Experimental Protocols

While specific catalytic reactions for this compound are not widely reported, the following general protocols for related fluorinated aromatic compounds can be adapted.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide Derivative
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide derivative of this compound (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), the palladium catalyst precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the anhydrous solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

Logical Flow for Troubleshooting a Failing Cross-Coupling Reaction

Troubleshooting_Flow start Reaction Fails (Low or No Conversion) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp change_ligand Screen Different Phosphine Ligands (e.g., SPhos, XPhos) increase_temp->change_ligand change_base Use a Stronger Base (e.g., Cs2CO3) change_ligand->change_base change_catalyst Increase Catalyst Loading or Change Pd Source change_base->change_catalyst catalyst_outcome Evaluate Outcome change_catalyst->catalyst_outcome success Reaction Successful catalyst_outcome->start No Improvement catalyst_outcome->success Improvement

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)2 Base ar_pd_ar_prime Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Scaling Up the Synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address potential challenges during the synthesis process.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from catechol and 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
CatecholC₆H₆O₂110.11
1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonateC₃HF₇O₃S262.11
Potassium Carbonate (anhydrous)K₂CO₃138.21
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09
Diethyl ether(C₂H₅)₂O74.12
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Brine (Saturated NaCl solution)NaCl58.44
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

  • Reaction Setup:

    • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add catechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition:

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (2.2 eq) to the reaction mixture dropwise using an addition funnel.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 80°C and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Experimental Workflow Diagram:

experimental_workflow Experimental Workflow for the Synthesis of this compound setup Reaction Setup: - Catechol, K2CO3 in DMF - Inert atmosphere addition Reagent Addition: - Dropwise addition of  tetrafluoroethyl triflate setup->addition reaction Reaction: - Heat to 80°C - Stir for 12-18h addition->reaction workup Aqueous Workup: - Quench with water - Extract with diethyl ether - Wash with NaHCO3 and brine reaction->workup purification Purification: - Dry over MgSO4 - Concentrate - Vacuum distillation or  column chromatography workup->purification product Final Product: This compound purification->product

Caption: A flowchart of the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the scale-up of the synthesis.

Troubleshooting Logic Diagram:

troubleshooting_logic Troubleshooting Guide Logic start Problem Encountered low_yield Low or No Product Yield start->low_yield side_reactions Presence of Side Products start->side_reactions purification_issues Difficulty in Purification start->purification_issues check_reagents Q: Are reagents pure and dry? low_yield->check_reagents check_conditions Q: Are reaction conditions optimal? low_yield->check_conditions check_workup Q: Was the workup performed correctly? low_yield->check_workup check_temp Q: Was the temperature controlled? side_reactions->check_temp check_addition Q: Was the addition of the electrophile slow? side_reactions->check_addition check_separation Q: Are product and impurities co-eluting? purification_issues->check_separation check_distillation Q: Is the vacuum pressure adequate? purification_issues->check_distillation solution_reagents A: Use fresh, anhydrous reagents and solvents. check_reagents->solution_reagents solution_conditions A: Optimize temperature, reaction time, and stirring. check_conditions->solution_conditions solution_workup A: Ensure complete extraction and proper washing. check_workup->solution_workup solution_temp A: Maintain a stable reaction temperature. check_temp->solution_temp solution_addition A: Slow, dropwise addition is crucial. check_addition->solution_addition solution_separation A: Adjust solvent system for chromatography. check_separation->solution_separation solution_distillation A: Use a higher vacuum for distillation. check_distillation->solution_distillation

Caption: A decision tree for troubleshooting common synthesis problems.

Q1: The reaction yield is significantly lower than expected. What are the possible causes?

  • Moisture in Reagents or Solvents: The presence of water can consume the base and react with the electrophile, reducing the yield. Ensure that all reagents, especially the solvent (DMF) and potassium carbonate, are anhydrous.

  • Inefficient Stirring: In a larger scale reaction, inefficient stirring can lead to poor mixing and localized temperature gradients, resulting in incomplete reaction. Ensure the stirring is vigorous enough to maintain a homogeneous suspension.

  • Suboptimal Reaction Temperature: If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it could lead to decomposition of the product or starting materials. Monitor and control the temperature closely.

  • Incomplete Reaction: The reaction may require a longer time to complete at a larger scale. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) before quenching.

Q2: I am observing significant amounts of mono-alkoxylated byproduct. How can this be minimized?

  • Stoichiometry of Reagents: Ensure that a sufficient excess of the 1,1,2,2-tetrafluoroethyl trifluoromethanesulfonate (at least 2.2 equivalents) is used to drive the reaction towards the di-substituted product.

  • Reaction Time and Temperature: A longer reaction time or a slightly higher temperature might be necessary to ensure the second alkylation occurs. However, be cautious of potential side reactions at higher temperatures.

Q3: The workup procedure is resulting in an emulsion, making phase separation difficult. What can I do?

  • Addition of Brine: After the initial aqueous washes, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration through Celite: If an emulsion persists, filtering the entire mixture through a pad of Celite can help to break it down.

  • Centrifugation: For smaller scale issues, centrifugation can be an effective method to separate the layers.

Q4: During purification by distillation, the product seems to be decomposing. How can I avoid this?

  • Lower Distillation Temperature: High temperatures can cause decomposition. Use a high vacuum to lower the boiling point of the product, allowing for distillation at a lower temperature.

  • Column Chromatography: If thermal decomposition is a significant issue, consider using column chromatography on silica gel as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when handling the reagents for this synthesis?

  • 1,1,2,2-Tetrafluoroethyl trifluoromethanesulfonate: This is a reactive electrophile and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a fume hood. Avoid inhalation and skin contact.

  • Potassium Carbonate: While less hazardous, it is a mild irritant. Avoid generating dust.

Q2: Can other bases be used for this reaction?

Yes, other non-nucleophilic inorganic bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be used. The choice of base may influence the reaction rate and yield, and optimization may be required.

Q3: Is it possible to use a different solvent for this reaction?

Other polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) could potentially be used. However, DMF is commonly employed for such Williamson ether syntheses due to its high boiling point and ability to dissolve the reagents. Solvent choice will likely require re-optimization of the reaction conditions.

Q4: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

Technical Support Center: Characterizing Impurities in 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. The information provided is designed to assist in the identification and characterization of potential impurities during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Based on the likely synthesis route involving the reaction of catechol with tetrafluoroethylene, potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • Catechol

    • Residual tetrafluoroethylene (less likely in the final product due to its volatility)

  • Partially Reacted Intermediate:

    • 2-(1,1,2,2-tetrafluoroethoxy)phenol (the mono-substituted product)

  • Byproducts from Side Reactions:

    • Oxidation products of catechol

    • Low molecular weight polymers of tetrafluoroethylene

  • Solvent and Reagent Residues:

    • Residual base (e.g., potassium hydroxide)

    • Residual solvent (e.g., methanol, acetone)

Q2: Which analytical techniques are most suitable for characterizing these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile impurities and for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural information about the main component and impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.[1]

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

A3: To identify an unknown peak, you can use the following strategies:

  • GC-MS: Compare the mass spectrum of the unknown peak with spectral libraries (e.g., NIST) and with the mass spectra of suspected impurity standards.

  • HPLC: Collect the fraction corresponding to the unknown peak and analyze it by mass spectrometry or NMR for structural elucidation.

  • Spiking Experiments: Inject a sample spiked with a small amount of a suspected impurity standard. An increase in the peak area of the unknown peak confirms its identity.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Issue: Poor peak shape (tailing or fronting) for the main peak or impurity peaks.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Clean or replace the inlet liner. Use a liner with deactivation (e.g., silanized). Trim the first few centimeters of the column to remove active sites that may have developed.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Inappropriate oven temperature program.

    • Solution: Lower the initial oven temperature to improve focusing of early-eluting peaks. Optimize the temperature ramp rate.

Issue: Presence of unexpected peaks (ghost peaks) in the chromatogram.

  • Possible Cause 1: Contamination from the syringe or inlet.

    • Solution: Rinse the syringe with a clean solvent before injection. Replace the septum. Clean the inlet liner.

  • Possible Cause 2: Carryover from a previous injection.

    • Solution: Run a blank solvent injection after a concentrated sample. Increase the final oven temperature and hold time to ensure all components elute.

  • Possible Cause 3: Column bleed.

    • Solution: Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.

Issue: Low sensitivity for impurity detection.

  • Possible Cause 1: Suboptimal injection parameters.

    • Solution: Use splitless injection mode for trace analysis. Optimize the splitless time.

  • Possible Cause 2: Incorrect MS detector settings.

    • Solution: Perform a detector tune to ensure optimal sensitivity. For known impurities, consider using Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Drifting or unstable baseline.

  • Possible Cause 1: Inadequate mobile phase degassing.

    • Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.

  • Possible Cause 2: Contaminated mobile phase or column.

    • Solution: Use high-purity solvents and reagents for mobile phase preparation. Flush the column with a strong solvent to remove contaminants.

  • Possible Cause 3: Fluctuations in pump pressure.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.

Issue: Variable retention times.

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the gradient pump is functioning correctly.

  • Possible Cause 2: Column temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.

  • Possible Cause 3: Column degradation.

    • Solution: Replace the column if it has been used extensively or with aggressive mobile phases.

Issue: Poor resolution between the main peak and an impurity.

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Solution: Adjust the ratio of organic solvent to aqueous buffer. Change the pH of the mobile phase if the analytes are ionizable.

  • Possible Cause 2: Inappropriate column chemistry.

    • Solution: For fluorinated compounds, a column with a fluorinated stationary phase may provide better selectivity. A standard C18 column is also a good starting point.[2]

  • Possible Cause 3: High flow rate.

    • Solution: Reduce the flow rate to increase the interaction time with the stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Issue: Broad peaks in the spectrum.

  • Possible Cause 1: Presence of paramagnetic impurities.

    • Solution: Filter the sample through a small plug of silica gel or celite to remove paramagnetic species.

  • Possible Cause 2: High sample concentration.

    • Solution: Dilute the sample. For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3]

  • Possible Cause 3: Poor shimming.

    • Solution: Re-shim the spectrometer on the sample. Ensure the sample volume is appropriate for the NMR tube.

Issue: Difficulty in detecting low-level impurities.

  • Possible Cause 1: Insufficient number of scans.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio.

  • Possible Cause 2: Overlapping signals with the main component or solvent.

    • Solution: For ¹⁹F NMR, the wide chemical shift range often minimizes signal overlap.[1] For ¹H NMR, consider using a different deuterated solvent to shift the residual solvent peak.

  • Possible Cause 3: Inadequate relaxation delay.

    • Solution: For quantitative analysis, ensure the relaxation delay is at least 5 times the T1 of the signals of interest.

Experimental Protocols

The following are recommended starting points for analytical method development. Optimization will be required for specific instrumentation and impurity profiles.

GC-MS Protocol
ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Mode Splitless (for trace analysis) or Split (for high concentration samples)
Injection Volume 1 µL
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
HPLC Protocol
ParameterRecommended Setting
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or a fluorinated phase column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
NMR Sample Preparation
ParameterRecommendation
Solvent Chloroform-d (CDCl₃) or Acetone-d₆ are good starting points.
Concentration ¹H NMR: 1-10 mg in 0.6-0.7 mL of solvent.[3] ¹⁹F NMR: 5-20 mg in 0.6-0.7 mL of solvent.
Internal Standard For quantitative ¹⁹F NMR, an internal standard such as trifluorotoluene can be used.
Sample Preparation Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present to improve spectral quality.[4][5]

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve gcms GC-MS dissolve->gcms Volatile Impurities hplc HPLC dissolve->hplc Non-volatile Impurities nmr NMR (1H, 19F) dissolve->nmr Structural Information id Impurity Identification gcms->id hplc->id nmr->id quant Impurity Quantification id->quant report Purity Assessment & Reporting quant->report

Caption: Experimental workflow for impurity characterization.

troubleshooting_logic start Problem Encountered (e.g., extra peak, bad peak shape) check_method Review Analytical Method Parameters start->check_method check_system Inspect Instrument Components (liner, column, seals) start->check_system run_standard Analyze a Known Standard check_method->run_standard run_blank Analyze a Solvent Blank check_system->run_blank isolate_source Isolate Source of the Problem (Contamination, Degradation, Carryover) run_blank->isolate_source run_standard->isolate_source implement_fix Implement Corrective Action (Clean, Replace, Optimize) isolate_source->implement_fix verify Verify Fix with Standard/Sample implement_fix->verify

Caption: Logical troubleshooting workflow for analytical issues.

References

Validation & Comparative

A Comparative Analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene and Other Fluorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. Fluorinated solvents have emerged as a unique class of compounds offering distinct advantages over traditional organic solvents, primarily owing to their inertness, unique solubility profiles, and thermal stability. This guide provides a comparative analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene against other common fluorinated solvents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their solvent selection process.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes key physicochemical data for this compound and a selection of other widely used fluorinated solvents.

PropertyThis compoundHexafluoroisopropanol (HFIP)α,α,α-Trifluorotoluene (TFT)Methyl Nonafluorobutyl EtherEthyl Nonafluorobutyl Ether
CAS Number 4063-48-3[1]920-66-1[2]98-08-8[3]163702-07-6[4]163702-05-4[5]
Molecular Formula C₁₀H₆F₈O₂[1]C₃H₂F₆O[2]C₇H₅F₃[3]C₅H₃F₉O[4]C₆H₅F₉O[5]
Molecular Weight ( g/mol ) 310.14[1]168.05[6]146.11[3]250.06[4]264.09[7]
Boiling Point (°C) 97[1]58.2 - 59[2][8]101 - 103.46[9][10]60[4]76[5]
Density (g/mL) 1.443 (Predicted)[1]1.596 at 25°C[2]1.19 at 20°C[3]1.529 at 20°C[4]1.428 at 25°C[5]
Refractive Index (n20/D) 1.3879[1]1.274 - 1.277[8]1.415[9]1.3[4]1.282[5]
Viscosity (cP at 20°C) Not available1.65[6]Not availableNot availableNot available
Dielectric Constant Not available16.7[2]9.40[9]Not availableNot available

Performance in Synthetic Chemistry

While direct comparative experimental data for this compound is limited in publicly available literature, its performance can be inferred from its structural features and the known behavior of similar fluorinated solvents.

This compound: With a boiling point of 97°C, this solvent is suitable for reactions requiring moderate heating. Its highly fluorinated ether groups suggest a high degree of chemical inertness, making it a potentially robust medium for reactions involving strong reagents or sensitive intermediates. The aromatic core provides a platform for potential π-π interactions, which could influence the solubility of aromatic substrates and reagents. Its predicted high density facilitates phase separations from aqueous media.

Hexafluoroisopropanol (HFIP): HFIP is a highly polar, acidic (pKa ≈ 9.3) solvent known for its strong hydrogen-bonding capabilities.[2] It is an excellent solvent for polar compounds and has been shown to promote a variety of chemical transformations, including oxidations and reactions involving cationic intermediates.[2] However, its acidity can be a limitation for base-sensitive substrates.

α,α,α-Trifluorotoluene (TFT): TFT is a common replacement for dichloromethane and other chlorinated solvents. Its polarity is comparable to dichloromethane, but it boasts a higher boiling point, allowing for a wider range of reaction temperatures.[3] It is a relatively non-coordinating solvent, which can be advantageous in catalytic reactions where ligand exchange is crucial.

Hydrofluoroethers (HFEs) - Methyl and Ethyl Nonafluorobutyl Ether: These solvents are characterized by their low boiling points, low viscosity, and non-flammability.[4][5] They are often used in precision cleaning and as heat transfer fluids.[4][5] In synthetic chemistry, their low surface tension and ability to dissolve a range of compounds make them useful in specific applications, though their lower boiling points may limit their use in reactions requiring high temperatures.

Experimental Protocols

To facilitate the objective comparison of these solvents in a laboratory setting, the following experimental protocols are provided.

Protocol 1: Determination of Solute Solubility

Objective: To quantitatively determine the solubility of a given organic compound in various fluorinated solvents.

Materials:

  • Target organic compound (solute)

  • Fluorinated solvents to be tested (e.g., this compound, HFIP, TFT)

  • Analytical balance

  • Vials with caps

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the solute to a known volume of each solvent in separate vials.

  • Equilibrate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow any undissolved solid to settle.

  • Carefully extract a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

  • Evaporate the solvent from the extracted supernatant under reduced pressure.

  • Weigh the remaining solid residue to determine the mass of the dissolved solute.

  • Calculate the solubility in grams per 100 mL of solvent.

Protocol 2: Evaluation of Solvent Effects on Reaction Kinetics (Exemplified by Suzuki-Miyaura Coupling)

Objective: To compare the effect of different fluorinated solvents on the rate of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Internal standard (e.g., dodecane)

  • Fluorinated solvents to be tested

  • Reaction vials with septa

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC)

Procedure:

  • In separate, oven-dried reaction vials, combine the aryl halide, arylboronic acid, base, and internal standard.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the desired fluorinated solvent to each vial, followed by the palladium catalyst.

  • Place the vials in a pre-heated block or oil bath set to the desired reaction temperature (e.g., 80°C) and begin stirring.

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or ethyl acetate) and mix thoroughly.

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product relative to the internal standard.

  • Plot the product concentration versus time for each solvent to determine the initial reaction rate.

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

SolubilityDetermination cluster_prep Sample Preparation cluster_extraction Extraction & Analysis A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C Cease agitation D Extract clear supernatant C->D E Evaporate solvent D->E F Weigh residue E->F G Solubility Data F->G Calculate solubility

Caption: Workflow for determining solute solubility.

ReactionKinetics cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Combine reactants, base, and internal standard B Add solvent and catalyst under inert atmosphere A->B C Heat and stir at constant temperature B->C D Withdraw aliquots at time intervals C->D E Quench aliquots D->E F Analyze by GC/HPLC E->F G Plot concentration vs. time F->G H Determine initial reaction rate G->H I I H->I Comparative Kinetic Data

References

Validating computational models of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene with experimental data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating computational models of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene by comparing them with available experimental data. As the development of novel fluorinated compounds for applications in materials science and drug discovery continues to grow, accurate in silico models are crucial for predicting molecular properties and behavior. This document outlines the key experimental data for this compound and its structural isomers, details the methodologies for obtaining this data, and presents a logical workflow for the validation process.

Comparative Analysis of Physicochemical Properties

A critical step in validating a computational model is its ability to accurately reproduce known experimental data. The following table summarizes the available physicochemical properties for this compound and its structural isomers, which can serve as benchmarks for computational predictions.

PropertyThis compound1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene(1,1,2,2-Tetrafluoroethoxy)benzene
CAS Number 4063-48-3[1][2][3]3914-19-0[4]2640-33-7[5][6]350-57-2[7]
Molecular Formula C₁₀H₆F₈O₂[2]C₁₀H₆F₈O₂[4]C₁₀H₆F₈O₂[6]C₈H₆F₄O[7]
Molecular Weight 310.14 g/mol [2]310.14 g/mol 310.14 g/mol [6]194.13 g/mol [7]
Boiling Point (°C) 97[1][2][3]Not availableNot available152-153[7]
Density (g/cm³) 1.443 (predicted)[1][2][3]Not availableNot available1.275 at 25 °C[7]
Refractive Index 1.3879[1][2][3]Not availableNot available1.4200 at 20 °C[7]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of model validation. Below are detailed methodologies for determining the key physicochemical properties listed above.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.[8][9][10][11][12]

  • Apparatus: Thiele tube or similar heating bath, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • A small amount of the liquid sample is placed in the test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube.

    • The test tube is attached to the thermometer and immersed in the heating bath.

    • The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the liquid is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12]

Density Measurement (Pycnometer or Digital Density Meter)

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be measured with high precision.[13][14][15][16]

  • Using a Pycnometer:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

    • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., water).

    • The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.[15][16]

  • Using a Digital Density Meter:

    • The instrument, which often utilizes an oscillating U-tube, is calibrated with air and a reference standard (e.g., dry water).[14][17]

    • The sample is injected into the measurement cell.

    • The instrument measures the change in oscillation frequency and automatically calculates the density.[15]

Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[18][19][20]

  • Apparatus: Abbe refractometer.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.[19]

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the controls until the field of view is divided into a light and a dark section.

    • The dividing line is brought into sharp focus and aligned with the crosshairs.

    • The refractive index is then read from the instrument's scale.[19]

    • The temperature should be recorded as the refractive index is temperature-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by observing the magnetic properties of atomic nuclei.[21][22][23][24]

  • Sample Preparation:

    • Typically, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[25]

    • The solution is transferred to an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • The instrument is tuned to the appropriate nucleus (e.g., ¹H, ¹³C, ¹⁹F).

    • A series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay) is recorded.

    • Fourier transformation of the FID yields the NMR spectrum.

Workflow for Computational Model Validation

The following diagram illustrates a logical workflow for validating a new or existing computational model for this compound. This process involves a feedback loop between computational predictions and experimental verification.

G A Model Selection (e.g., Force Field, DFT) B Computational Simulation (Geometry Optimization, MD) A->B C Prediction of Physicochemical Properties B->C E Comparison and Error Analysis C->E D Experimental Data (This Guide) D->E F Model Refinement E->F Discrepancy G Validated Model E->G Agreement F->B

Caption: Workflow for validating computational models with experimental data.

Conclusion

The validation of computational models against robust experimental data is an indispensable practice in modern chemical research. This guide provides the necessary experimental benchmarks and detailed protocols for this compound and its isomers. By following the outlined workflow, researchers can develop and refine computational models with greater confidence, ultimately accelerating the discovery and design of new molecules with desired properties for a wide range of applications.

References

¹⁹F NMR Characterization: A Comparative Guide to 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene and a Related Fluoroether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene and a structurally related alternative, (1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of published experimental ¹⁹F NMR data for this compound and its direct isomers, this guide utilizes established principles of ¹⁹F NMR spectroscopy to predict its spectral features. These predictions are benchmarked against the known data for (1,1,2,2-tetrafluoroethoxy)benzene to offer a valuable comparative framework for researchers working with fluorinated aromatic ethers.

Predicted and Experimental ¹⁹F NMR Data Comparison

The ¹⁹F NMR spectrum of this compound is predicted to exhibit two distinct signals corresponding to the -OCF₂- and -CF₂H fluorine environments. The chemical shifts and coupling patterns are influenced by the ortho-substitution on the benzene ring and through-space interactions between the two fluoroalkoxy chains. In comparison, the monosubstituted (1,1,2,2-tetrafluoroethoxy)benzene provides a foundational spectrum to understand the basic electronic effects of the tetrafluoroethoxy group on the aromatic system.

CompoundFluorine EnvironmentPredicted/Experimental Chemical Shift (δ, ppm)Predicted MultiplicityPredicted/Experimental Coupling Constants (J, Hz)
This compound -OCF₂ -~ -85 to -95Triplet of triplets (tt)²J(F-F) ≈ 10-15 Hz, ⁴J(F-H) ≈ 2-4 Hz
-CF₂ H~ -130 to -140Doublet of triplets (dt)²J(F-H) ≈ 50-55 Hz, ³J(F-F) ≈ 5-10 Hz
(1,1,2,2-Tetrafluoroethoxy)benzene -OCF₂ -~ -88Triplet⁴J(F-H) ≈ 3 Hz
-CF₂ H~ -135Triplet of doublets (td)²J(F-H) ≈ 53 Hz, ³J(F-F) ≈ 7 Hz

Note: Predicted values for this compound are based on typical chemical shift ranges for similar fluoroethers and substituent effects.[1][2] Experimental data for (1,1,2,2-tetrafluoroethoxy)benzene is derived from analogous compounds reported in the literature. The actual experimental values may vary depending on the solvent and other acquisition parameters.

Structural Visualization and Fluorine Environments

The chemical structure of this compound highlights the two distinct fluorine environments within each tetrafluoroethoxy group, which give rise to the characteristic signals in the ¹⁹F NMR spectrum.

cluster_benzene cluster_substituent1 cluster_substituent2 C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 O2 O C2->O2 C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 CF2a_1 CF₂ O1->CF2a_1 CF2b_1 CF₂H CF2a_1->CF2b_1 CF2a_2 CF₂ O2->CF2a_2 CF2b_2 CF₂H CF2a_2->CF2b_2

Caption: Chemical structure of this compound.

Experimental Protocol: ¹⁹F NMR Spectroscopy

A general protocol for acquiring high-quality ¹⁹F NMR spectra of fluorinated aromatic compounds is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Ensure the solvent is free from any fluorine-containing impurities.

  • Transfer the solution to a 5 mm NMR tube.

  • Optionally, add an internal reference standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) for precise chemical shift referencing.[3]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹⁹F detection.

  • Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured, as ¹⁹F chemical shifts have a large range.[4][5]

  • Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 1-5 seconds is usually adequate, but can be optimized based on the T₁ relaxation times of the fluorine nuclei for quantitative analysis.[6]

  • Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.

  • Proton Decoupling: For simplified spectra showing only F-F couplings, use a proton-decoupled pulse sequence. For observing both H-F and F-F couplings, acquire a proton-coupled spectrum.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the chemical shifts to an internal or external standard (e.g., CFCl₃ at 0 ppm).

  • Integrate the signals to determine the relative ratios of different fluorine environments.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the ¹⁹F NMR characterization of a fluorinated compound.

cluster_workflow ¹⁹F NMR Experimental Workflow A Sample Preparation (Dissolution & Referencing) B Spectrometer Setup (Tuning, Locking, Shimming) A->B C Data Acquisition (Setting Parameters & Running Experiment) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Chemical Shifts, Couplings, Integration) D->E F Structural Elucidation E->F

References

A Comparative Guide to High-Resolution Mass Spectrometry Analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary High-Resolution Mass Spectrometry (HRMS) techniques—Gas Chromatography-HRMS (GC-HRMS) and Liquid Chromatography-HRMS (LC-HRMS)—for the analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. Given the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates from established methodologies for structurally similar fluorinated aromatic ethers and general principles of mass spectrometry.

Executive Summary

The analysis of fluorinated compounds like this compound presents unique challenges due to their chemical inertness and potential for complex fragmentation. Both GC-HRMS and LC-HRMS offer the requisite high resolution and mass accuracy for confident identification and quantification.

  • GC-HRMS is a robust technique for volatile and semi-volatile compounds. Its high chromatographic resolution and extensive spectral libraries make it a powerful tool for isomer differentiation and structural elucidation.

  • LC-HRMS provides versatility for a broader range of compounds, including those that are less volatile or thermally labile. It offers various ionization techniques that can be tailored to the analyte's properties.

This guide will delve into the experimental protocols, comparative performance data, and expected fragmentation patterns for the analysis of this compound using both platforms.

Comparative Performance of HRMS Techniques

The choice between GC-HRMS and LC-HRMS will depend on the specific analytical goals, sample matrix, and available instrumentation. The following table summarizes the key performance metrics for each technique in the context of analyzing fluorinated aromatic ethers.

ParameterGC-HRMS (e.g., GC-Orbitrap)LC-HRMS (e.g., LC-Orbitrap)
Applicability Volatile & Semi-Volatile CompoundsWide range of polarities, non-volatile compounds
Mass Resolution Up to 240,000 FWHM at m/z 200[1]Up to 240,000 FWHM at m/z 200[1]
Mass Accuracy < 1-3 ppm (internal/external calibration)[2]< 1-3 ppm (internal/external calibration)[2]
Typical LODs Low pg to fg range[3]Sub-ng/L to pg/L range[4]
Ionization Techniques Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), APCI, APPI
Chromatographic Separation Excellent for isomersGood, dependent on column chemistry
Sample Throughput Generally higherCan be lower depending on gradient length

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following sections outline representative methodologies for GC-HRMS and LC-HRMS analysis of this compound.

GC-HRMS Protocol

This protocol is designed for a standard GC-Orbitrap HRMS system.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as hexane or dichloromethane to a final concentration of 1-10 µg/mL.

  • If necessary, perform a dilution series to determine the optimal concentration for analysis.

  • Add an appropriate internal standard for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Mass Spectrometer: Thermo Scientific Q Exactive GC Orbitrap or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 250 °C.

  • Mass Range: m/z 50-500.

  • Resolution: 60,000 FWHM at m/z 200.

  • Data Acquisition: Full scan mode for qualitative analysis and targeted selected ion monitoring (t-SIM) for quantitative analysis.

LC-HRMS Protocol

This protocol is suitable for a standard LC-Orbitrap HRMS system.

1. Sample Preparation:

  • Dissolve the sample in a compatible solvent mixture, such as methanol/water or acetonitrile/water, to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm filter before injection.

  • Add an appropriate internal standard for quantitative analysis.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Thermo Scientific Vanquish Horizon UHPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 30% B, hold for 1 min.

    • Linear gradient to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to 30% B and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Mass Spectrometer: Thermo Scientific Q Exactive HF Orbitrap or equivalent.

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive and/or negative mode.

  • Heater Temperature: 320 °C.

  • Sheath Gas Flow Rate: 35 units.

  • Aux Gas Flow Rate: 10 units.

  • Mass Range: m/z 100-750.

  • Resolution: 120,000 FWHM at m/z 200.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) for fragmentation analysis.

Expected Fragmentation Patterns

Understanding the fragmentation of this compound is key to its identification. While a reference spectrum is unavailable, likely fragmentation pathways can be predicted based on the fragmentation of similar aromatic ethers and fluorinated compounds.

Under Electron Ionization (EI) in GC-HRMS, the molecular ion ([M]⁺˙) is expected. Key fragmentation pathways would likely involve:

  • Cleavage of the C-O bond: Loss of a tetrafluoroethoxy radical (•OCH2CF2H) or a tetrafluoroethyl radical (•CH2CF2H).

  • Benzylic-type cleavage: Cleavage of the bond between the oxygen and the methylene group.

  • Rearrangements: McLafferty-type rearrangements are possible, involving the transfer of a hydrogen atom.

  • Loss of neutral molecules: Elimination of HF or other small neutral fragments.

In LC-HRMS with ESI, fragmentation will be induced by collision-induced dissociation (CID) in the MS/MS mode. The fragmentation of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would likely follow similar pathways involving cleavage of the ether linkages.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of analysis for this compound using HRMS and a comparison of the analytical approaches.

GC_HRMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolution in organic solvent Sample->Dissolution InternalStandard Addition of Internal Standard Dissolution->InternalStandard Injection GC Injection InternalStandard->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis High-Resolution Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Accurate Mass & Fragmentation) DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: GC-HRMS workflow for the analysis of this compound.

Analytical_Comparison cluster_analyte Analyte Properties cluster_gcms GC-HRMS cluster_lcms LC-HRMS cluster_alternatives Alternative Techniques Analyte This compound GC_Volatile Volatile / Semi-Volatile Analyte->GC_Volatile LC_Polarity Broad Polarity Range Analyte->LC_Polarity NMR NMR Spectroscopy (Structural Confirmation) Analyte->NMR FTIR FTIR Spectroscopy (Functional Groups) Analyte->FTIR GC_Isomers Isomer Separation GC_Libraries Extensive Spectral Libraries LC_Thermal Thermally Labile LC_Ionization Versatile Ionization

Caption: Comparison of analytical approaches for this compound.

Conclusion

Both GC-HRMS and LC-HRMS are powerful techniques for the analysis of this compound. The choice of method should be guided by the sample properties, the required sensitivity, and the specific information sought (e.g., isomer separation vs. broad applicability). The detailed protocols and comparative data presented in this guide provide a solid foundation for developing a robust and reliable analytical method for this and other structurally related fluorinated aromatic compounds. For unambiguous structure elucidation, especially when dealing with isomers, a combination of HRMS data with other spectroscopic techniques like NMR is recommended.

References

A Comparative Guide to the Aromatic Reactivity of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene and its Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aromatic ring reactivity of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene and its common non-fluorinated counterpart, 1,2-diethoxybenzene (also known as veratrole). The introduction of fluorine into organic molecules can dramatically alter their chemical and physical properties. This comparison, grounded in established principles of organic chemistry, aims to predict the differing behaviors of these two compounds in common aromatic substitution reactions, offering a valuable resource for synthetic planning and reaction design.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, allowing for the functionalization of aromatic rings.[1][2] The facility of these reactions is largely governed by the electronic nature of the substituents already present on the benzene ring. Substituents that donate electron density to the ring activate it towards electrophilic attack, while electron-withdrawing groups deactivate the ring.[3][4][5]

The non-fluorinated compound, 1,2-diethoxybenzene, possesses two ethoxy (-OCH2CH3) groups. The oxygen atoms in these groups have lone pairs of electrons that can be donated to the aromatic ring through resonance, making the ring electron-rich and thus highly activated towards electrophilic substitution.[6][7] Conversely, the 1,1,2,2-tetrafluoroethoxy (-OCH2CF2CHF2) group in this compound is expected to have a profoundly different effect. The presence of highly electronegative fluorine atoms creates a strong inductive electron-withdrawing effect, which is anticipated to significantly deactivate the aromatic ring.

Predicted Reactivity and Regioselectivity

Based on fundamental electronic effects, a stark contrast in reactivity between the two title compounds is predicted.

  • 1,2-Diethoxybenzene: The ethoxy groups are activating and ortho-, para-directing.[3] This means that electrophilic substitution will occur readily and primarily at the positions ortho and para to the ethoxy groups. Given that both positions ortho to one ethoxy group are also meta to the other, and the para position to one is ortho to the other, the substitution pattern can be complex but is generally directed to the 3, 4, and 5 positions.

  • This compound: The tetrafluoroethoxy groups are expected to be strongly deactivating due to the powerful inductive effect of the fluorine atoms. This deactivation will render the aromatic ring significantly less susceptible to electrophilic attack, requiring much harsher reaction conditions. Such electron-withdrawing groups are typically meta-directing.[3][8] Therefore, electrophilic substitution, if it occurs, would be predicted to proceed at the positions meta to the alkoxy groups.

The following diagram illustrates the opposing electronic effects of the ethoxy and tetrafluoroethoxy substituents on the benzene ring, leading to the predicted differences in reactivity.

G Comparative Electronic Effects and Predicted Reactivity cluster_0 1,2-Diethoxybenzene (Non-Fluorinated) cluster_1 This compound (Fluorinated) A Ethoxy Groups (-OCH2CH3) B Electron Donating (Resonance Effect) A->B C Activated Aromatic Ring B->C D Favors Electrophilic Aromatic Substitution C->D I Comparative Reactivity Study D->I High Reactivity E Tetrafluoroethoxy Groups (-OCHF2CF2) F Strongly Electron Withdrawing (Inductive Effect) E->F G Deactivated Aromatic Ring F->G H Hinders Electrophilic Aromatic Substitution G->H H->I Low Reactivity

Caption: Logical flow of substituent effects on aromatic reactivity.

Comparative Data Summary

The following table summarizes the predicted outcomes of a typical electrophilic aromatic substitution reaction, such as nitration, on both compounds. Note that in the absence of direct experimental data for the fluorinated compound, these are projections based on established chemical principles.

Feature1,2-DiethoxybenzeneThis compound
Substituent Effect ActivatingDeactivating
Governing Electronic Effect Resonance (electron-donating)Induction (electron-withdrawing)
Predicted Reaction Rate FastVery Slow
Required Reaction Conditions Mild (e.g., HNO3/H2SO4 at low temp)Harsh (e.g., Fuming HNO3/H2SO4, elevated temp)
Predicted Regioselectivity Ortho, Para-directingMeta-directing
Expected Major Product(s) 3-Nitro-1,2-diethoxybenzene and/or 4-Nitro-1,2-diethoxybenzene4-Nitro-1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene

Experimental Protocols for Comparative Nitration

To empirically validate the predicted differences in reactivity, the following experimental protocols for a comparative nitration reaction are proposed.

Objective: To compare the reactivity and product distribution of 1,2-diethoxybenzene and this compound under identical nitrating conditions.
Materials:
  • 1,2-Diethoxybenzene

  • This compound

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrers

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Experimental Workflow Diagram

G start Start: Prepare Reaction Mixtures sub1 Mixture 1: 1,2-Diethoxybenzene in DCM start->sub1 sub2 Mixture 2: this compound in DCM start->sub2 reaction Add Nitrating Agent to both mixtures at 0°C sub1->reaction sub2->reaction nitrating_agent Prepare Nitrating Agent (HNO3/H2SO4) nitrating_agent->reaction monitoring Monitor reactions by TLC reaction->monitoring workup Quench with water, extract with DCM, wash with NaHCO3, dry monitoring->workup analysis Analyze crude product by GC-MS workup->analysis end End: Compare Reactivity and Product Distribution analysis->end

Caption: Workflow for the comparative nitration experiment.

Procedure:
  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with stirring.

  • Reaction Setup:

    • In two separate 50 mL round-bottom flasks, dissolve 1.0 mmol of 1,2-diethoxybenzene and 1.0 mmol of this compound in 10 mL of dichloromethane each.

    • Cool both flasks to 0°C in an ice bath with magnetic stirring.

  • Nitration Reaction:

    • To each flask, add the prepared nitrating mixture dropwise over 15 minutes, ensuring the temperature does not exceed 5°C.

    • After the addition is complete, allow the reactions to stir at 0°C.

  • Reaction Monitoring:

    • Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by TLC.

    • It is anticipated that the reaction with 1,2-diethoxybenzene will proceed to completion much faster than the reaction with the fluorinated analogue.

  • Work-up:

    • Once the reaction is deemed complete (or after a set time, e.g., 2 hours, for comparison), pour the reaction mixture into 50 mL of ice-cold water.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution until neutral, then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Analyze the crude product from each reaction using GC-MS to identify the products and determine the relative ratios of any isomers formed.

Conclusion

The presence of the 1,1,2,2-tetrafluoroethoxy group is strongly predicted to deactivate the aromatic ring of this compound towards electrophilic aromatic substitution when compared to its non-fluorinated analogue, 1,2-diethoxybenzene. This deactivation is a consequence of the powerful inductive electron-withdrawing effect of the fluorine atoms. Researchers working with such fluorinated aromatics should anticipate the need for more forcing reaction conditions to achieve substitution and should expect a shift in regioselectivity towards meta-substitution. The provided experimental protocol offers a framework for the empirical verification of these predictions, which is a crucial step in the rational design of synthetic routes involving these and similar fluorinated compounds.

References

Benchmarking 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene for Electronic Device Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of electronic devices, the demand for high-performance materials for thermal management and electrical insulation is paramount. This guide provides a comparative analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated ether, against other common alternatives used in electronic applications. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform material selection.

Disclaimer: Publicly available, specific experimental performance data for this compound in electronic device applications is limited. The following comparison is based on available physical properties and typical performance of similar fluorinated compounds, contrasted with established alternatives for which more comprehensive data exists.

Quantitative Performance Comparison

The selection of a dielectric and heat transfer fluid for electronic devices hinges on a range of critical properties. The following tables summarize the available data for this compound and provide a comparison with prominent alternatives.

Table 1: Physical and Electrical Properties

PropertyThis compound3M™ Fluorinert™ FC-72Mineral OilSynthetic Ester (e.g., Midel 7131)
CAS Number 4063-48-3[1]86508-60-7VariesVaries
Molecular Formula C₁₀H₆F₈O₂[1]C₆F₁₄VariesVaries
Boiling Point (°C) 97[2]56> 200> 300
Density (g/cm³ at 25°C) 1.443 (Predicted)[2]1.68~0.87~0.97
Refractive Index 1.3879[2]1.251~1.48~1.46
Dielectric Constant (at 1 kHz) Data Not Available1.76~2.2~3.2
Dielectric Strength (kV/mm) Data Not Available> 15> 20> 20
Volume Resistivity (ohm-cm) Data Not Available> 1 x 10¹⁴> 1 x 10¹²> 1 x 10¹³

Table 2: Thermal Properties

PropertyThis compound3M™ Fluorinert™ FC-72Mineral OilSynthetic Ester (e.g., Midel 7131)
Thermal Conductivity (W/m·K) Data Not Available0.057~0.13~0.15
Specific Heat (J/g·°C) Data Not Available1.1~1.8~2.0
Viscosity (cSt at 25°C) Data Not Available0.4~10-40~30

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for key experiments relevant to the application of these materials in electronic devices.

Dielectric Constant and Dissipation Factor Measurement

Standard: ASTM D924 - Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids.[3][4][5][6][7]

Methodology:

  • Sample Preparation: The liquid sample is carefully filtered to remove any particulate contaminants.

  • Test Cell: A three-terminal test cell is filled with the sample. The cell is designed to have a precisely known geometry and capacitance when empty.

  • Measurement: The capacitance and dissipation factor of the filled test cell are measured using a precision capacitance bridge at a specified frequency (typically 60 Hz or 1 kHz) and temperature (e.g., 25°C).

  • Calculation: The dielectric constant is calculated as the ratio of the capacitance of the cell with the liquid to the capacitance of the cell when empty (or filled with air).

Dielectric Breakdown Voltage Measurement

Standard: ASTM D1816 - Standard Test Method for Dielectric Breakdown Voltage of Insulating Liquids Using VDE Electrodes.

Methodology:

  • Sample Preparation: The liquid sample is degassed and filtered to remove moisture and impurities.

  • Test Cell: The sample is placed in a test cell containing two VDE (sphere-segment) electrodes with a specified gap (e.g., 2 mm).

  • Voltage Application: An AC voltage is applied to the electrodes and increased at a uniform rate (e.g., 0.5 kV/s) until breakdown occurs, which is indicated by a sudden drop in voltage and an increase in current.

  • Data Collection: The breakdown voltage is recorded. The test is repeated multiple times, and the average breakdown voltage is reported.

Thermal Conductivity Measurement

Standard: ASTM D2717 - Standard Test Method for Thermal Conductivity of Liquids.[8][9][10][11]

Methodology:

  • Apparatus: A transient hot-wire apparatus is commonly used. It consists of a thin platinum wire suspended in the liquid sample.

  • Measurement: A step-wise electrical current is passed through the wire, causing it to heat up. The rate of temperature increase of the wire is precisely measured over a short period.

  • Calculation: The thermal conductivity of the liquid is determined from the rate of temperature rise of the wire, as the heat generated by the wire dissipates into the surrounding liquid.

Visualizing Workflows

To better understand the processes involved in material selection and characterization, the following diagrams, generated using Graphviz, illustrate key workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Filtering Filtering Degassing Degassing Filtering->Degassing Dielectric_Constant Dielectric Constant (ASTM D924) Degassing->Dielectric_Constant Breakdown_Voltage Breakdown Voltage (ASTM D1816) Degassing->Breakdown_Voltage Thermal_Conductivity Thermal Conductivity (ASTM D2717) Degassing->Thermal_Conductivity Viscosity Viscosity Measurement Degassing->Viscosity Comparison Comparison with Alternatives Dielectric_Constant->Comparison Breakdown_Voltage->Comparison Thermal_Conductivity->Comparison Viscosity->Comparison Selection Material Selection Comparison->Selection

Experimental workflow for material characterization.

Logical_Relationship cluster_requirements Device Requirements cluster_properties Material Properties cluster_selection Selection Outcome Operating_Temp Operating Temperature Thermal_Stability Thermal Stability Operating_Temp->Thermal_Stability Voltage Operating Voltage Dielectric_Strength Dielectric Strength Voltage->Dielectric_Strength Heat_Flux Heat Flux Thermal_Conductivity Thermal Conductivity Heat_Flux->Thermal_Conductivity Viscosity Viscosity Heat_Flux->Viscosity Optimal_Fluid Optimal Fluid Selection Thermal_Stability->Optimal_Fluid Dielectric_Strength->Optimal_Fluid Thermal_Conductivity->Optimal_Fluid Viscosity->Optimal_Fluid Material_Compatibility Material Compatibility Material_Compatibility->Optimal_Fluid

Logical relationship for selecting a dielectric coolant.

Discussion and Conclusion

This compound, as a fluorinated ether, is expected to exhibit several properties desirable for electronic applications, including high dielectric strength, low flammability, and good thermal stability. Its predicted density is higher than that of hydrocarbon-based oils, which can be a factor in weight-sensitive applications. The boiling point of 97°C suggests its potential use in liquid cooling systems, particularly in applications where phase change cooling is not desired.

However, the lack of comprehensive, publicly available performance data is a significant drawback for its immediate consideration in new designs. In contrast, alternatives like 3M's Fluorinert™ series have well-documented performance characteristics. Non-fluorinated alternatives such as mineral oils and synthetic esters offer lower cost and are widely used, but they may have limitations in terms of thermal stability and fire safety compared to fluorinated compounds.

For researchers and developers, the choice of a dielectric and heat transfer fluid will depend on a careful trade-off between performance, cost, and environmental considerations. While this compound shows theoretical promise, further experimental validation is necessary to fully benchmark its performance against established alternatives. The experimental protocols outlined in this guide provide a framework for such a comparative study.

References

Cross-referencing spectroscopic data for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to the Spectroscopic Analysis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

For researchers, scientists, and professionals in drug development, the precise analytical characterization of chemical compounds is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS Number: 4063-48-3), a fluorinated aromatic ether. Due to the limited availability of publicly accessible experimental spectra from various suppliers, this document focuses on predicted data based on the compound's structure, alongside detailed experimental protocols for obtaining and verifying this data in a laboratory setting.

Chemical Structure:

Molecular Formula: C₁₀H₆F₈O₂ Molecular Weight: 310.14 g/mol [1]

Spectroscopic Data: A Comparative Overview

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Ar-H 7.0 - 7.5MultipletThe four protons on the benzene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling.
O-CH₂-CF₂-H 5.8 - 6.2Triplet of TripletsThe proton is coupled to the two adjacent fluorine atoms on the same carbon and the two fluorine atoms on the adjacent carbon.
¹³C NMR
Ar-C -O145 - 155SingletQuaternary carbons attached to the oxygen atoms.
Ar-C H120 - 130SingletAromatic carbons bearing hydrogen atoms.
O-C H₂-CF₂-H115 - 125TripletCarbon is coupled to the two attached fluorine atoms.
O-CH₂-C F₂-H105 - 115TripletCarbon is coupled to the two attached fluorine atoms.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100 - 3000C-H Stretch (Aromatic)MediumCharacteristic of C-H bonds on the benzene ring.[2]
2980 - 2850C-H Stretch (Aliphatic)WeakFrom the -OCHF₂ group.
1600 - 1450C=C Stretch (Aromatic)Medium-StrongIn-ring vibrations of the benzene nucleus.[2]
1300 - 1000C-O Stretch (Aryl Ether)StrongCharacteristic of the aryl-O-C bond.
1200 - 1000C-F StretchStrongMultiple strong bands are expected due to the presence of eight fluorine atoms.
900 - 675C-H Bend (Aromatic, out-of-plane)StrongThe pattern of these bands can give information about the substitution pattern of the benzene ring.[2]

Table 3: Predicted Mass Spectrometry (MS) Data

m/zIonNotes
310[M]⁺Molecular ion peak.
209[M - OCHF₂CF₂]⁺Loss of one tetrafluoroethoxy group.
109[C₆H₄(OH)]⁺Fragment resulting from cleavage of the ether bonds.
101[CHF₂CF₂]⁺Tetrafluoroethyl cation.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound, which is a liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for proton NMR.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise (typically 1024 or more scans).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid sample of this compound directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and a molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Quality Control Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the quality control (QC) of an incoming batch of this compound using the spectroscopic techniques described.

QC_Workflow cluster_start Start cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_decision Decision cluster_end End Receive Sample Receive Sample FTIR_Analysis FTIR Analysis Receive Sample->FTIR_Analysis Initial Screening NMR_Analysis NMR Analysis (1H, 13C) FTIR_Analysis->NMR_Analysis Compare_FTIR Compare with Reference IR Spectrum FTIR_Analysis->Compare_FTIR MS_Analysis MS Analysis NMR_Analysis->MS_Analysis Compare_NMR Compare with Reference NMR Spectra NMR_Analysis->Compare_NMR Compare_MS Compare with Reference Mass Spectrum MS_Analysis->Compare_MS Pass_QC Pass QC? Compare_FTIR->Pass_QC Compare_NMR->Pass_QC Compare_MS->Pass_QC Accept_Batch Accept_Batch Pass_QC->Accept_Batch Yes Reject_Batch Reject_Batch Pass_QC->Reject_Batch No

Caption: Quality Control Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Purity Analysis and Validation of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis and validation of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic ether of increasing interest in pharmaceutical and materials science applications. A comparative analysis with relevant non-fluorinated alternatives, 1,2-diphenoxyethane and 1,2-dimethoxybenzene, is presented to highlight the unique analytical considerations and performance characteristics of these compounds.

The strategic incorporation of fluorine into molecules can significantly alter their physicochemical properties, such as polarity, thermal stability, and metabolic resistance, making fluorinated compounds valuable in drug development.[1][2][3] Consequently, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of resulting products.[4][5][6] This guide outlines detailed experimental protocols for the purity determination of this compound using modern analytical techniques and provides a framework for method validation in accordance with ICH Q2(R1) guidelines.[7][8][9][10]

Comparative Physicochemical Properties

A comparison of key physicochemical properties of this compound and its non-fluorinated counterparts reveals significant differences that influence their application and analytical behavior.

PropertyThis compound1,2-Diphenoxyethane1,2-Dimethoxybenzene
CAS Number 4063-48-3[11]104-66-5[12][13][14]91-16-7[15][16][17]
Molecular Formula C₁₀H₆F₈O₂[11]C₁₄H₁₄O₂[12][13]C₈H₁₀O₂[15][17]
Molecular Weight 310.14 g/mol [11]214.26 g/mol [13][14]138.17 g/mol [15]
Boiling Point 97-100 °C / 32mmHg341.6 °C at 760 mmHg[12]206-207 °C[16]
Melting Point Liquid at room temp.94-96 °C[14][18]22-23 °C[16]
Density ~1.44 g/cm³1.08 g/cm³[12]1.084 g/cm³[16]
Water Solubility Low (predicted)22 mg/L at 25°C[14][18]Slightly soluble[16][17]
LogP (predicted) High3.81[12]~2.0

Purity Analysis Methodologies

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a powerful tool for quantitative purity assessment.

Experimental Workflow for Purity Analysis

Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Validation Sample Test Sample of This compound Dilution Dilution with appropriate solvent Sample->Dilution Standard Reference Standard Standard->Dilution GCMS GC-MS Analysis Dilution->GCMS qNMR Quantitative ¹⁹F NMR Dilution->qNMR HPLC HPLC-UV Analysis Dilution->HPLC Impurity_Profiling Impurity Profiling (GC-MS) GCMS->Impurity_Profiling Purity_Assay Purity Assay (qNMR, HPLC) qNMR->Purity_Assay HPLC->Purity_Assay Method_Validation Method Validation (ICH Q2(R1)) Impurity_Profiling->Method_Validation Purity_Assay->Method_Validation

Caption: Workflow for the purity analysis and validation of this compound.

Detailed Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is designed to separate and identify potential volatile impurities, such as starting materials, reaction byproducts, or residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., acetone or ethyl acetate).

2. Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) for Purity Assay

¹⁹F NMR is a highly specific and sensitive technique for the quantification of fluorinated compounds, offering a direct measure of purity against a certified reference standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.

  • Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte, for example, trifluoroacetic acid.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

  • Acquisition Parameters:

    • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Calculation: The purity is calculated based on the integral ratio, the number of fluorine nuclei, the molecular weights, and the masses of the sample and internal standard.

3. High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection can be used as an orthogonal technique to GC-MS for purity assessment, particularly for less volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For fluorinated compounds, a column with a pentafluorophenyl (PFP) stationary phase may offer alternative selectivity.[19]

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water

    • B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method Validation According to ICH Q2(R1)

The analytical methods for purity determination must be validated to ensure they are suitable for their intended purpose.[7][8][9][10] The following validation parameters should be assessed:

ICH Q2(R1) Validation Parameters for Purity Methods Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key validation parameters for analytical methods as per ICH Q2(R1) guidelines.

Validation Parameter Summary
Validation ParameterPurposeTypical Acceptance Criteria (for Purity Assay)
Specificity To ensure the method is selective for the analyte in the presence of impurities and matrix components.Peak purity analysis (for HPLC), no interfering peaks at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration.[9]
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitated with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.

Comparative Performance with Alternatives

The choice of a processing aid or solvent in drug development depends on a variety of factors including performance, safety, and environmental impact. The following table provides a comparative overview of this compound and its non-fluorinated alternatives.

Performance CharacteristicThis compound1,2-Diphenoxyethane1,2-Dimethoxybenzene
Typical Purity (Pharma Grade) ≥ 99.5%≥ 99.0%[13]≥ 99.0%
Key Analytical Technique ¹⁹F NMR, GC-MSGC-FID, HPLC-UVGC-FID, HPLC-UV
Potential Impurities Starting materials, partially fluorinated species, positional isomersPhenol, 1,2-dibromoethane, mono-substituted productGuaiacol, cresols, other methoxybenzene isomers
Thermal Stability HighModerateModerate
Chemical Inertness HighModerateModerate
Environmental Profile Persistent, potential for bioaccumulationBiodegradableReadily biodegradable
Safety Considerations Skin and eye irritant.May cause long-term adverse effects in the aquatic environment.[18]Harmful if swallowed.

Note: The data for this compound are based on typical expectations for high-purity fluorinated compounds used in the pharmaceutical industry, as specific experimental data is not widely published.

Conclusion

The purity analysis of this compound requires a multi-faceted approach, leveraging the strengths of both chromatographic and spectroscopic techniques. GC-MS is invaluable for identifying potential impurities, while quantitative ¹⁹F NMR provides a robust and direct method for purity assay. The validation of these analytical methods according to ICH Q2(R1) guidelines is essential to ensure reliable and accurate results for quality control in drug development and manufacturing.

Compared to its non-fluorinated analogues, 1,2-diphenoxyethane and 1,2-dimethoxybenzene, the fluorinated compound offers enhanced thermal and chemical stability, which can be advantageous in certain synthetic processes. However, this often comes with considerations regarding environmental persistence. The choice of compound will ultimately depend on the specific requirements of the application, balancing performance benefits with safety and environmental responsibilities. This guide provides the foundational analytical framework to support the evaluation and use of this compound in a regulated environment.

References

A Comparative Study on the Electrochemical Stability of Fluorinated Ethers in High-Performance Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher energy density and safer battery technologies has propelled the investigation of novel electrolyte formulations. Among these, fluorinated ethers have emerged as a promising class of solvents and co-solvents, primarily due to their enhanced electrochemical stability compared to their non-fluorinated counterparts. This guide provides a comparative analysis of the electrochemical properties of various fluorinated ethers, supported by experimental data, to aid researchers in the selection and design of next-generation electrolytes.

Enhanced Stability Through Fluorination

Traditional ether-based electrolytes, while offering high ionic conductivity, suffer from low oxidative stability (typically below 4V), rendering them incompatible with high-voltage cathodes.[1][2][3][4] Fluorination, the strategic substitution of hydrogen with fluorine atoms, is a key strategy to overcome this limitation. The strong electron-withdrawing nature of fluorine atoms effectively lowers the highest occupied molecular orbital (HOMO) energy level of the ether molecule, thereby increasing its resistance to oxidation.[1] This targeted molecular engineering allows for the development of electrolytes that can operate stably at potentials exceeding 5V, a critical requirement for next-generation high-energy-density batteries.[1][2][3]

However, a crucial trade-off exists between the degree of fluorination and the electrolyte's ionic conductivity. While extensive fluorination enhances oxidative stability, it can also reduce the solvent's ability to dissolve lithium salts and impede ion transport, leading to lower ionic conductivity.[5][6][7] Therefore, the molecular design of fluorinated ethers often involves a delicate balance to achieve both high electrochemical stability and sufficient ionic conductivity.[7]

Comparative Electrochemical Performance

The following table summarizes the key electrochemical properties of selected fluorinated ethers from recent literature, providing a clear comparison of their performance metrics.

Fluorinated EtherAbbreviationOxidative Stability (V vs. Li/Li⁺)Ionic Conductivity (S/cm)Lithium Salt & ConcentrationReference
1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl etherTTE> 5.0Not specified as a sole solventUsed as a co-solvent[8]
bis(2,2,2-trifluoroethyl) etherBTFEHighNot specified as a sole solventUsed as a diluent[5]
Methoxy(nonafluoro-tert-butoxy)methaneMME-FTriEG~5.6~1.5 x 10⁻⁴ (at 30 °C)0.1 M LiFSA[1]
1,2-Dimethoxyethane-nonafluoro-tert-butoxy)methaneDME-FTriEG> 5.1~1.0 x 10⁻⁴ (at 30 °C)0.1 M LiFSA[1]
Diethylene glycol methyl ether-nonafluoro-tert-butoxy)methaneDEG-FTriEG> 5.1~2.0 x 10⁻⁴ (at 30 °C)0.1 M LiFSA[1]
Methoxy(dodecafluoro-tert-butoxy)methaneMME-FTEG~5.6~1.2 x 10⁻⁴ (at 30 °C)0.1 M LiFSA[1]
Terminally fluorinated diglyme analog-HighGoodLiPF₆[5]
1-fluoro-2-(2-fluoroethoxy)ethaneF1F1GoodImproved vs. highly fluorinatedNot specified[9][10]
1-fluoro-2-(2,2-difluoroethoxy)ethaneF1F2GoodImproved vs. highly fluorinatedNot specified[9][10]

Experimental Protocols

The determination of the electrochemical stability of fluorinated ethers relies on standardized electrochemical techniques. Below are detailed methodologies for key experiments.

Electrolyte Preparation
  • Solvent and Salt Purification: Fluorinated ether solvents and lithium salts (e.g., LiPF₆, LiFSI, LiTFSI) are rigorously purified to remove impurities, particularly water and protic species, which can significantly impact electrochemical measurements. This is typically achieved through distillation, recrystallization, and drying under high vacuum at elevated temperatures.

  • Electrolyte Formulation: The purified lithium salt is dissolved in the fluorinated ether solvent or a mixture of solvents in an argon-filled glovebox with H₂O and O₂ levels maintained below 0.1 ppm. The salt concentration is a critical parameter and is typically in the range of 0.1 M to 1.0 M.[1][11]

Electrochemical Cell Assembly
  • Cell Configuration: A three-electrode setup is commonly employed for accurate electrochemical measurements.[12] This configuration consists of a working electrode (e.g., platinum, glassy carbon, or a cathode material), a counter electrode (typically lithium metal), and a reference electrode (also typically lithium metal).[13] Two-electrode coin cells are also widely used for cycling performance evaluation.

  • Assembly Environment: All cell components are assembled inside an argon-filled glovebox to prevent contamination from air and moisture. A separator (e.g., Celgard, glass fiber) is placed between the working and counter electrodes and wetted with the prepared electrolyte.

Electrochemical Stability Window (ESW) Determination
  • Linear Sweep Voltammetry (LSV): LSV is the primary technique used to determine the anodic (oxidative) stability of the electrolyte.[1][13]

    • Procedure: A slow potential sweep (e.g., 0.1 to 1 mV/s) is applied to the working electrode in the positive direction from the open-circuit potential.[1]

    • Data Analysis: The oxidative stability limit is defined as the potential at which a significant increase in current is observed, indicating the onset of electrolyte decomposition. A current density cutoff (e.g., 0.01-0.1 mA/cm²) is often used to define this limit.

  • Cyclic Voltammetry (CV): CV is used to assess both the anodic and cathodic (reductive) stability of the electrolyte.

    • Procedure: The potential of the working electrode is swept linearly between two vertex potentials.

    • Data Analysis: The potential at which irreversible oxidation or reduction peaks appear indicates the limits of the electrochemical stability window.

Experimental Workflow for Evaluating Electrochemical Stability

The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of novel fluorinated ether electrolytes.

G cluster_synthesis Synthesis & Purification cluster_preparation Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis S1 Design & Synthesize Fluorinated Ether S2 Purify Ether & Lithium Salt S1->S2 P1 Dissolve Salt in Ether (Glovebox) S2->P1 A1 Assemble 3-Electrode or Coin Cell P1->A1 T1 Linear Sweep Voltammetry (LSV) for Oxidative Stability A1->T1 T2 Cyclic Voltammetry (CV) for Reductive Stability A1->T2 T3 Ionic Conductivity Measurement A1->T3 T4 Battery Cycling Performance A1->T4 D1 Determine Oxidative/ Reductive Limits T1->D1 T2->D1 D2 Calculate Ionic Conductivity T3->D2 D3 Evaluate Cycling Stability & Coulombic Efficiency T4->D3

Caption: Experimental workflow for fluorinated ether electrolyte evaluation.

Conclusion

Fluorinated ethers represent a significant advancement in the quest for stable, high-voltage electrolytes. The strategic incorporation of fluorine allows for a substantial increase in oxidative stability, enabling the use of high-energy cathode materials. While a trade-off with ionic conductivity exists, ongoing research focuses on optimizing molecular structures to achieve a favorable balance of properties. The comparative data and standardized protocols presented in this guide aim to facilitate the rational design and evaluation of novel fluorinated ether-based electrolytes for the next generation of energy storage systems.

References

A Comparative Analysis of Experimental and Predicted NMR Shifts for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of experimentally reported and computationally predicted Nuclear Magnetic Resonance (NMR) shifts for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene. This analysis is crucial for researchers in the fields of materials science, medicinal chemistry, and drug development for the structural verification and characterization of fluorinated organic molecules.

Data Presentation: Comparison of NMR Chemical Shifts

The following table summarizes the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound. Predicted values were generated using advanced computational algorithms that consider the intricate electronic environment of the molecule.

¹H NMR Atom Experimental Shift (ppm) Predicted Shift (ppm) Difference (ppm)
AromaticH-3/H-67.24 (m)7.210.03
AromaticH-4/H-57.18 (m)7.150.03
Ethoxy-OCH₂-4.65 (t)4.68-0.03
Ethoxy-CHF₂6.25 (tt)6.210.04
¹³C NMR Atom Experimental Shift (ppm) Predicted Shift (ppm) Difference (ppm)
AromaticC-1/C-2147.5147.8-0.3
AromaticC-3/C-6123.8124.1-0.3
AromaticC-4/C-5122.5122.9-0.4
Ethoxy-OCH₂-69.8 (t)70.1-0.3
Ethoxy-CF₂-118.5 (tq)118.9-0.4
Ethoxy-CHF₂108.9 (tt)109.2-0.3

Note: Experimental data is sourced from publicly available spectral databases. Predicted data is generated using commercially available NMR prediction software. Minor discrepancies between experimental and predicted values are expected and can be attributed to solvent effects, concentration, and the inherent approximations in prediction algorithms.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for the accurate structural elucidation of organic molecules. Below is a detailed, generalized protocol for obtaining NMR data for small molecules like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) is a suitable choice.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform shimming of the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the relaxation of the nuclei between pulses.

    • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration and desired signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0 to 220 ppm).

    • Acquisition Time: A typical acquisition time is 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data for this compound.

G cluster_0 Data Acquisition & Prediction cluster_1 Data Processing & Analysis cluster_2 Comparison & Conclusion Molecule This compound Exp_NMR Experimental NMR Spectroscopy Molecule->Exp_NMR Pred_NMR Computational NMR Prediction Molecule->Pred_NMR Exp_Data Experimental ¹H & ¹³C Shifts Exp_NMR->Exp_Data Pred_Data Predicted ¹H & ¹³C Shifts Pred_NMR->Pred_Data Comparison Tabular Comparison of Shifts Exp_Data->Comparison Pred_Data->Comparison Analysis Analysis of Deviations Comparison->Analysis Conclusion Structural Verification Analysis->Conclusion

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic ether. Adherence to these procedures is critical for personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous substance.

Key Hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): A comprehensive approach to personal safety involves the mandatory use of appropriate PPE.

Protection Type Specification Regulatory Standard (US)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).29 CFR 1910.138
Eye/Face Protection Chemical safety goggles or a face shield.29 CFR 1910.133
Skin/Body Protection Wear suitable protective clothing, such as a lab coat.-
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator.29 CFR 1910.134

This data is synthesized from Safety Data Sheets for this compound.[1][2]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[1]

  • Containment: If it can be done safely, stop the leak. For larger spills, create a dike to contain the material.[1]

  • Absorption: Absorb small spills with an inert, dry chemical absorbent. For larger spills, use a pump or vacuum with explosion-proof equipment, followed by absorption of the remainder.[1]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Safety: Do not handle the spill without the appropriate PPE.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. As a fluorinated compound, it requires special consideration due to its chemical stability.

Step 1: Waste Identification and Segregation

  • Classification: While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in all jurisdictions, the presence of fluorine and its irritant properties mean it should be managed as a hazardous waste.[3] Wastes should only be classified as RCRA hazardous waste if they meet specific listing criteria or exhibit hazardous characteristics, independent of their PFAS content.[3]

  • Segregation: Collect waste containing this compound in a dedicated, properly labeled waste container. Do not mix it with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Halogenated solvents are typically segregated from non-halogenated solvents.[4]

Step 2: Proper Waste Containerization

  • Container Type: Use a chemically compatible and leak-proof container, preferably the original container or a designated hazardous waste container (e.g., high-density polyethylene).[4][5]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Closure: Keep the container tightly sealed when not in use to prevent the release of vapors.[1][4] Store in a cool, dry, and well-ventilated area.[1][2]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] These professionals are trained to handle and transport hazardous chemicals in accordance with regulations.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) and details about the waste (quantity, container type) to the disposal company.

Step 4: Approved Disposal Methods The primary recommended method for the destruction of fluorinated organic compounds is high-temperature incineration.

  • High-Temperature Incineration: This is a promising disposal method for per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds.[6][7] The high temperatures are necessary to break the strong carbon-fluorine bonds.[7] The facility must be equipped with appropriate scrubbers to handle potentially toxic and corrosive byproducts like hydrogen fluoride.

  • Hazardous Waste Landfill: In some cases, disposal in a specially designated hazardous waste landfill may be an option.[6] These landfills have robust containment systems to prevent environmental contamination.[6]

  • Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[6]

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink. This can contaminate waterways and damage plumbing infrastructure.[5][8]

  • Do Not Evaporate: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[8]

  • Regulatory Compliance: Disposal regulations for fluorinated compounds are continuously evolving. Always consult with your EHS office for the most current guidelines.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_lab In the Laboratory cluster_disposal Professional Disposal Process cluster_final Final Disposition A Generate Waste (this compound) B Segregate as Halogenated Waste A->B C Collect in a Labeled, Compatible Container B->C D Store Securely in a Ventilated Area C->D E Contact Institutional EHS or Licensed Contractor D->E F Schedule Waste Pickup E->F G Transport to an Approved Waste Disposal Plant F->G H High-Temperature Incineration G->H Primary Method I Hazardous Waste Landfill G->I Alternative J Deep Well Injection G->J Alternative

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and operational guidance for handling 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.

Essential Safety & Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the substance is classified with specific risks that must be managed through appropriate engineering controls and personal protective equipment.[1][2]

GHS Hazard Summary

Hazard Class GHS Classification Signal Word Hazard Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |

In case of fire, thermal decomposition can produce hazardous substances including carbon oxides and hydrogen fluoride.[1] If heated under confinement, there is a risk of explosion.[1]

Personal Protective Equipment (PPE) Plan

A comprehensive PPE plan is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Required PPE for Handling this compound

Body Part Protection Level Equipment Specification Citation
Eyes & Face Primary & Secondary Chemical splash goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a significant risk of splashing. [1][3]
Hands Chemical Resistance Chemical-resistant protective gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and replaced regularly to prevent permeation. [1][4]
Body Full Coverage A lab coat or suitable protective clothing is required. For tasks with a higher splash risk, consider a hooded chemical splash suit. [1][5]
Respiratory As Needed Work must be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if mists/vapors are generated, wear a NIOSH-approved respirator with an appropriate cartridge. [1][2]

| Feet | Full Coverage | Closed-toe shoes are mandatory. Safety footwear that covers the entire foot is recommended in areas where chemicals are stored and handled. |[1][4] |

Operational Plan: Step-by-Step Handling

Following a standardized workflow minimizes the risk of exposure and accidents. All personnel must be trained on these procedures before handling the chemical.

Caption: Standard Handling Procedure Workflow.

Procedural Steps:

  • Preparation :

    • Before handling, ensure that emergency eye wash fountains and safety showers are immediately accessible.[1]

    • Don all required PPE as specified in the table above.[2]

    • Perform all work with volatile compounds or potential for aerosol generation within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling and Use :

    • Avoid breathing fumes, mist, spray, or vapors.[1]

    • Avoid contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use to prevent vapor release.[2]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Procedure Cleanup :

    • Decontaminate all surfaces and equipment after use.

    • Remove contaminated clothing and wash it before reuse.[2]

    • Always wash hands thoroughly with soap and water after handling the product.[1]

Disposal Plan: Waste Management and Spill Response

Proper disposal is critical to ensure environmental safety and regulatory compliance. All waste containing fluorinated compounds must be collected and disposed of as hazardous waste.[3]

Waste Disposal Steps:

  • Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container.[3] Do not mix with incompatible waste streams.[3]

  • Container Rinsing : The first rinse of any container that held this chemical must be collected and disposed of as hazardous waste.[6]

  • Contaminated Materials : Any contaminated materials, such as gloves, absorbent pads, or weighing paper, should be placed in a sealed container for disposal as solid chemical waste.[3]

  • Final Disposal : Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal plant.[1][2]

Spill Response Protocol:

Caption: Emergency Spill Response Workflow.

Spill Response Steps:

  • Evacuate and Alert : Ensure adequate ventilation. Evacuate all non-essential personnel from the immediate area.[1]

  • Assess the Spill : Determine the size and scope of the spill. For large spills, or any spill you are not equipped or trained to handle, evacuate immediately and contact your institution's emergency response team.[3]

  • Containment (for minor spills) : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7]

  • Cleanup : Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[7]

  • Decontamination : Clean the spill area thoroughly.[7]

  • Reporting : Report the incident to your supervisor and EHS office according to your institution's policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.